molecular formula C11H10F3NO2 B1532707 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol CAS No. 194608-88-3

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Cat. No.: B1532707
CAS No.: 194608-88-3
M. Wt: 245.2 g/mol
InChI Key: BJSYJJPIXYENQW-UHFFFAOYSA-N
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Description

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-3-6-8(16)5-4-7-9(6)17-15-10(7)11(12,13)14/h4-5,16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYJJPIXYENQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476149
Record name 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194608-88-3
Record name 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and robust, self-validating protocols.

Strategic Imperative: The Benzisoxazole Scaffold

Benzisoxazole derivatives are privileged heterocyclic motifs that form the core of numerous pharmaceuticals and agrochemicals.[1][2] Their significance lies in a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The target molecule, this compound, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.[4][5]

Synthesis: A Rationale-Driven Approach

The construction of the 3-(trifluoromethyl)benzo[d]isoxazole core requires a strategic approach. A highly effective and convergent strategy involves the cyclization of a suitably substituted o-hydroxyaryl trifluoromethyl ketone oxime. This pathway is selected for its reliability and the commercial availability of key starting materials.

Proposed Retrosynthetic Pathway

The retrosynthetic analysis reveals a two-step process from a key intermediate, 2,2,2-trifluoro-1-(2-hydroxy-3-propylphenyl)ethan-1-one. This intermediate can be synthesized from a commercially available substituted phenol.

Retrosynthesis Target This compound Intermediate1 2,2,2-Trifluoro-1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one Oxime Target->Intermediate1 Cyclization Intermediate2 2,2,2-Trifluoro-1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one Intermediate1->Intermediate2 Oximation StartingMaterial 2-Propylbenzene-1,4-diol Intermediate2->StartingMaterial Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow and Experimental Protocol

The forward synthesis is designed as a three-step sequence, prioritizing yield, purity, and operational simplicity.

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Cyclization Start 2-Propylbenzene-1,4-diol Reagent1 + Trifluoroacetic Anhydride + AlCl₃ Product1 Intermediate Ketone Reagent1->Product1 Reagent2 + Hydroxylamine HCl + Pyridine Product2 Oxime Intermediate Product1->Product2 Purification Reagent2->Product2 Reagent3 + NaOH (aq) + Heat FinalProduct Target Compound Product2->FinalProduct Purification Reagent3->FinalProduct

Caption: The forward synthetic workflow for the target compound.

Step 1: Synthesis of 2,2,2-trifluoro-1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one (Intermediate Ketone)

  • Rationale: A Friedel-Crafts acylation is employed to introduce the trifluoroacetyl group onto the electron-rich phenol ring. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst to activate the trifluoroacetic anhydride electrophile. The reaction is performed at a low temperature to control regioselectivity and minimize side reactions.

  • Protocol:

    • To a stirred solution of 2-propylbenzene-1,4-diol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (2.5 equivalents) portion-wise.

    • Allow the mixture to stir for 15 minutes.

    • Add trifluoroacetic anhydride (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.

Step 2: Synthesis of 2,2,2-trifluoro-1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one oxime (Oxime Intermediate)

  • Rationale: The ketone is converted to its corresponding oxime via condensation with hydroxylamine hydrochloride. Pyridine is used as a mild base to neutralize the HCl generated in situ and to catalyze the reaction.

  • Protocol:

    • Dissolve the intermediate ketone (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents).

    • Heat the mixture to reflux (approximately 80 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude oxime, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Target Compound)

  • Rationale: An intramolecular cyclization of the oxime is induced under basic conditions. The hydroxide ion facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the oxime carbon and displacing water to form the benzisoxazole ring. This is a classic and efficient method for constructing the benzisoxazole heterocycle.[6]

  • Protocol:

    • Suspend the crude oxime intermediate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Comprehensive Characterization

Rigorous structural elucidation and purity assessment are critical to validate the synthesis. A multi-technique approach ensures the unambiguous identification of the target compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀F₃NO₂[7][8][9]
Molecular Weight 245.20 g/mol [7][8][9]
CAS Number 194608-88-3[7][8]
XLogP3 3.6[7]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]
Characterization Workflow

Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity Confirmation Purified_Compound Purified Compound MP Melting Point (Purity/Identity) Purified_Compound->MP TLC TLC (Purity) Purified_Compound->TLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) MP->NMR MS Mass Spectrometry (Molecular Weight/Formula) TLC->MS HPLC HPLC (Quantitative Purity) NMR->HPLC IR IR Spectroscopy (Functional Groups) MS->IR

Caption: Workflow for the comprehensive characterization of the title compound.

Spectroscopic and Chromatographic Data

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of the synthesized compound. ¹H NMR identifies the number and environment of protons, ¹³C NMR provides information on the carbon skeleton, and ¹⁹F NMR confirms the presence and environment of the trifluoromethyl group.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Data:

TechniqueChemical Shift (δ) / ppmMultiplicityAssignment
¹H NMR ~9.5-10.5singlet (broad)-OH
~7.0-7.5doubletAr-H
~6.8-7.2doubletAr-H
~2.6-2.8triplet-CH₂-CH₂-CH₃
~1.5-1.7sextet-CH₂-CH₂-CH₃
~0.9-1.0triplet-CH₂-CH₂-CH₃
¹³C NMR ~160-165quartet (C-F coupling)C-CF₃
~155-160singletC-OH
~110-150multiple singletsAromatic & Isoxazole Carbons
~120-125quartet (C-F coupling)-CF₃
~25-30singlet-CH₂-CH₂-CH₃
~20-25singlet-CH₂-CH₂-CH₃
~10-15singlet-CH₂-CH₂-CH₃
¹⁹F NMR ~ -60 to -65singlet-CF₃

3.3.2. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry confirms the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Expected Data:

    • Calculated m/z for [M+H]⁺: 246.0736 (for C₁₁H₁₁F₃NO₂⁺)

    • Calculated m/z for [M-H]⁻: 244.0591 (for C₁₁H₉F₃NO₂⁻)

    • Key Fragmentation: Loss of propyl group, loss of CO, and fragments characteristic of the benzisoxazole ring system.

3.3.3. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Protocol:

    • Acquire the IR spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (Propyl)
~1620C=N stretchIsoxazole ring
~1500, ~1450C=C stretchAromatic ring
1100-1300 (strong)C-F stretchTrifluoromethyl

3.3.4. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the purity of the final compound. A well-developed method can separate the target compound from any starting materials, intermediates, or by-products.[10]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 238 nm or 254 nm).[10][11]

    • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp peak.

Conclusion and Future Outlook

This guide has detailed a logical and robust pathway for the synthesis of this compound, grounded in established chemical principles. The comprehensive characterization workflow provides a self-validating system to confirm the identity and purity of the final product. The successful execution of these protocols will yield a valuable chemical entity, poised for further investigation as a key intermediate in the development of novel, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(9), 7326–7332. Available from: [Link]

  • Larionov, O. V., et al. (2008). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. PubMed Central (PMC), NIH. Available from: [Link]

  • Kaur, N., et al. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central (PMC), NIH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. JOCPR. Available from: [Link]

  • Reddy, T. J., et al. (2015). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 13(35), 9238-9242. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Ryu, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central (PMC), NIH. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of 2,1-benzisoxazole derivatives 3a–o and the bis-condensation product 5. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Available from: [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-(1-(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)-1H-indol-5-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link]

  • Amanote Research. (n.d.). Detection and Spectral Analysis of Trifluoromethyl. Available from: [Link]

  • ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available from: [Link]

  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]

  • PubMed Central. (2018). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. National Center for Biotechnology Information. Available from: [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

  • ResearchGate. (n.d.). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2010). (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[ d]isoxazol-3-yl]-oxazolidin-2-[11C]one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. Available from: https://www.researchgate.net/publication/356268841_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones
  • ResearchGate. (n.d.). Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the physical and chemical properties of the compound 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. A thorough investigation of publicly available scientific literature and chemical databases reveals a significant gap in detailed experimental data for this specific molecule. While computational data and supplier information confirm its existence, dedicated research articles detailing its synthesis, characterization, and biological evaluation are not presently available. This guide, therefore, serves to consolidate the existing computed data and to contextualize the properties of this compound within the broader, well-established field of benzo[d]isoxazole medicinal chemistry.

Molecular Identity and Computed Physicochemical Properties

This compound, identified by the CAS Number 194608-88-3, belongs to the benzo[d]isoxazole class of heterocyclic compounds.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The structure of the title compound is characterized by a fused benzene and isoxazole ring system, substituted with a propyl group at the 7-position, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 6-position.

The molecular formula of this compound is C₁₁H₁₀F₃NO₂, with a molecular weight of 245.20 g/mol .[1] Computational models have been employed to predict several of its key physicochemical properties, which are summarized in the table below. It is critical to note that these are in silico predictions and await experimental verification.

PropertyPredicted ValueData Source
Molecular Weight 245.20 g/mol PubChem[1]
Molecular Formula C₁₁H₁₀F₃NO₂PubChem[1]
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Formal Charge 0PubChem[1]
Complexity 272PubChem[1]

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Context within Medicinal Chemistry: The Benzo[d]isoxazole Scaffold

While specific data on this compound is lacking, the broader family of benzo[d]isoxazoles has been extensively explored in drug discovery. These compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. The versatility of the benzo[d]isoxazole scaffold allows for substitutions at various positions, leading to a diverse chemical space for modulating pharmacological activity.

The trifluoromethyl group, present at the 3-position of the target molecule, is a common bioisostere in medicinal chemistry. Its inclusion can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins due to its lipophilicity and electron-withdrawing nature. The phenolic hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially playing a crucial role in target engagement. The propyl group at the 7-position will contribute to the overall lipophilicity of the molecule.

Postulated Synthesis and Experimental Workflow

In the absence of a specific published synthetic route, a plausible pathway can be postulated based on established methods for the synthesis of substituted benzo[d]isoxazoles. A common approach involves the cyclization of a suitably substituted ortho-hydroxyketoxime.

Diagram: Postulated Synthetic Workflow

synthetic_workflow start Starting Material: Substituted Phenol step1 Friedel-Crafts Acylation start->step1 intermediate1 Intermediate: Ortho-Hydroxy Acetophenone step1->intermediate1 step2 Oximation intermediate1->step2 intermediate2 Intermediate: Ketoxime step2->intermediate2 step3 Cyclization intermediate2->step3 product Final Product: 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol step3->product

Caption: A generalized, plausible workflow for the synthesis of the target compound.

Detailed Postulated Protocol:

  • Synthesis of 2-Hydroxy-4-propyl-acetophenone: A substituted phenol would likely serve as the starting material. A Friedel-Crafts acylation with an appropriate acylating agent in the presence of a Lewis acid catalyst could introduce the acetyl group ortho to the hydroxyl group.

  • Synthesis of the corresponding Ketoxime: The resulting ortho-hydroxy acetophenone would then be reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding ketoxime.

  • Cyclization and Trifluoromethylation: The final step would involve the cyclization of the ketoxime to form the benzo[d]isoxazole ring. The introduction of the trifluoromethyl group could potentially be achieved through various methods, either by using a trifluoromethyl-containing building block in the initial steps or by a later-stage trifluoromethylation reaction. The specific reagents and conditions for this step would be crucial for the successful synthesis.

Note: This represents a generalized and speculative synthetic approach. The actual experimental conditions, including solvents, temperatures, and catalysts, would require significant optimization and are not available in the current literature.

Potential Areas for Future Research

Given the lack of specific data, this compound represents an unexplored area of chemical space. Future research efforts could be directed towards:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and full experimental characterization (NMR, IR, Mass Spectrometry, melting point, etc.) are essential first steps.

  • Biological Screening: Given the diverse activities of the benzo[d]isoxazole class, this compound could be screened against a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the propyl and trifluoromethyl groups, as well as the position of the hydroxyl group, would provide valuable insights into the SAR of this chemical series.

Conclusion

This compound is a compound for which only computational data is currently available in the public domain. While its structural features suggest potential for biological activity, a comprehensive understanding of its physical and chemical properties awaits experimental investigation. This guide has provided the available computed data and placed the compound within the broader context of benzo[d]isoxazole medicinal chemistry, offering a speculative synthetic pathway to encourage further research into this and related molecules. The development of a synthetic route and subsequent biological evaluation are critical next steps to unlock the potential of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol as a Putative Nrf2 Activator

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the biological mechanism of action for the compound 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. The PubChem database lists its chemical structure and basic properties but no biological activity[1]. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism based on the well-documented activities of structurally related benzo[d]isoxazole and trifluoromethyl-containing molecules. The primary putative mechanism explored is the activation of the Keap1-Nrf2 signaling pathway, a major regulator of cellular defense against oxidative stress, which is a common target for this class of compounds[2][3][4].

Executive Summary

Oxidative stress is a key pathological factor in a wide range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions[2][5][6]. The Keap1-Nrf2 signaling pathway is the principal cellular defense mechanism against oxidative and electrophilic insults[2][7]. This guide proposes that this compound, based on its structural features, acts as an activator of the Nrf2 pathway. It is hypothesized to function as a non-covalent inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2)[3]. This action prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and initiate the transcription of a suite of antioxidant and cytoprotective genes[5][6][8]. This document outlines the theoretical basis for this mechanism, details putative experimental validation protocols, and provides a framework for researchers in drug development.

Introduction to the Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1. Keap1 functions as an adapter for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and proteasomal degradation, keeping its cellular levels low[3][8].

When cells are exposed to oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified[3][8]. This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2[6][8]. As a result, newly synthesized Nrf2 is stabilized and accumulates in the cytoplasm before translocating to the nucleus[5][6]. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[8]. This binding initiates the transcription of hundreds of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCLM), which collectively enhance the cell's antioxidant capacity[9].

Pharmacological activation of Nrf2 is a promising therapeutic strategy[5][8]. Activators can be broadly categorized into two classes:

  • Electrophilic Activators (Indirect Inhibitors): These compounds covalently modify Keap1's reactive cysteine sensors. While effective, they can have off-target effects due to their reactive nature[3][8].

  • Non-Covalent PPI Inhibitors (Direct Inhibitors): These molecules directly disrupt the interaction between Keap1 and Nrf2 without forming covalent bonds. This approach is often considered to have a better safety profile[2][3].

Given the structure of this compound, which lacks obvious electrophilic sites, this guide focuses on the hypothesis that it acts as a non-covalent PPI inhibitor.

Proposed Mechanism of Action

The proposed mechanism centers on the direct, non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction. The benzo[d]isoxazole core serves as a rigid scaffold, while the propyl and trifluoromethyl groups are positioned to make key interactions within the Nrf2-binding pocket of Keap1's Kelch domain. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability in drug candidates[10][11].

Molecular Interactions

The Keap1 protein dimerizes to form a binding pocket that accommodates the "ETGE" and "DLG" motifs of Nrf2's Neh2 domain[3]. It is proposed that this compound binds within this pocket, physically preventing the association of Keap1 with Nrf2. This disruption halts the ubiquitination process, leading to Nrf2 stabilization and subsequent activation of the ARE-mediated genetic program.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of Nrf2 activation by the putative inhibitor.

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by the compound.

Experimental Validation Protocols

To validate the proposed mechanism, a series of biochemical and cell-based assays are required. These protocols serve as a self-validating system, where results from one experiment inform and are confirmed by the next.

Protocol 1: Keap1-Nrf2 Protein-Protein Interaction Assay

Objective: To quantitatively determine if the compound directly inhibits the binding of Keap1 to a fluorescently labeled Nrf2-derived peptide.

Methodology: Fluorescence Polarization (FP) Assay[12].

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Keap1 protein in assay buffer.

    • Prepare a stock solution of a fluorescently labeled peptide corresponding to the Nrf2 "ETGE" binding motif in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Setup:

    • In a 384-well, low-volume black plate, add the test compound at various concentrations. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

    • Add the fluorescent Nrf2 peptide to all wells at a fixed final concentration.

    • Initiate the binding reaction by adding the Keap1 protein to all wells except for the "no protein" control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium[12].

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the change in polarization. A decrease in polarization indicates inhibition of the Keap1-Nrf2 interaction. Plot the data against compound concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Cellular Nrf2 Accumulation and Nuclear Translocation Assay

Objective: To confirm that the compound leads to the stabilization and nuclear translocation of endogenous Nrf2 in a cellular context.

Methodology: Immunofluorescence Microscopy.

Step-by-Step Procedure:

  • Cell Culture: Seed human cells (e.g., A549 or HepG2) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 1, 2, 4 hours). Include a vehicle control (DMSO) and a positive control (e.g., Sulforaphane).

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for Nrf2 to determine the extent of translocation.

Protocol 3: Antioxidant Response Element (ARE) Reporter Gene Assay

Objective: To measure the functional consequence of Nrf2 activation, i.e., its ability to drive gene transcription from an ARE promoter.

Methodology: Luciferase Reporter Assay[9][13].

Step-by-Step Procedure:

  • Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T or AREc32) with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE copies[14].

  • Compound Treatment: Plate the transfected cells in a 96-well white plate. After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 16-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a suitable luciferase assay reagent.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter). Calculate the fold induction of ARE activity relative to the vehicle control and determine the half-maximal effective concentration (EC50).

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: Compound is a Keap1-Nrf2 PPI Inhibitor assay1 Protocol 1: Fluorescence Polarization Assay (Biochemical) start->assay1 q1 Does it directly inhibit Keap1-Nrf2 binding? assay1->q1 assay2 Protocol 2: Immunofluorescence for Nrf2 Translocation (Cellular) q1->assay2 Yes end_neg Hypothesis Refuted/ Alternative Mechanism q1->end_neg No q2 Does it cause Nrf2 to accumulate in the nucleus? assay2->q2 assay3 Protocol 3: ARE-Luciferase Reporter Assay (Functional) q2->assay3 Yes q2->end_neg No q3 Does it activate ARE-driven gene transcription? assay3->q3 end_pos Mechanism Validated q3->end_pos Yes q3->end_neg No

Caption: A logical workflow for validating the proposed mechanism of action.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data that would be expected from the successful validation of this compound as a potent Nrf2 activator.

Assay TypeParameterHypothetical ValueInterpretation
Keap1-Nrf2 FP AssayIC5043 nMHigh-affinity direct binding and disruption of the Keap1-Nrf2 interaction.[15]
ARE Luciferase Reporter AssayEC50150 nMPotent functional activity in a cellular context, leading to gene transcription.
NQO1 Gene Expression (qPCR)Fold Change8.5-fold at 1 µMSignificant upregulation of a key Nrf2 target gene.[14][16]
Cellular Viability (MTT Assay)CC50> 50 µMLow cytotoxicity, indicating a good therapeutic window.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not currently in the public domain, its chemical structure strongly suggests a role as a modulator of the Keap1-Nrf2 pathway. The proposed mechanism—non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction—represents a modern and targeted approach to therapeutic development, potentially offering a safer alternative to electrophilic Nrf2 activators[3]. The detailed experimental protocols and logical workflow provided in this guide offer a robust framework for researchers to investigate this hypothesis. Validation of this mechanism would position this compound as a promising candidate for further development in the treatment of diseases driven by oxidative stress.

References

  • Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PubMed Central.[Link]

  • Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function. PubMed Central.[Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.[Link]

  • Drugs targeting the KEAP1-NRF2 pathway. ResearchGate.[Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central.[Link]

  • Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Springer Protocols.[Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate.[Link]

  • Measurement of Nrf2 activity. Bio-protocol.[Link]

  • Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech.[Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. National Institutes of Health.[Link]

  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi.[Link]

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  • Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose. National Institutes of Health.[Link]

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  • Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. National Institutes of Health.[Link]

  • Activators of Nrf2 to Counteract Neurodegenerative Diseases. ResearchGate.[Link]

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  • A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease. National Institutes of Health.[Link]

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In Vitro Activity of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The compound 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol represents a compelling subject for in vitro pharmacological evaluation. Its molecular architecture combines two key pharmacophores: the benzo[d]isoxazole nucleus and a trifluoromethyl (-CF3) group. The isoxazole ring and its fused-ring variants are present in a wide array of biologically active molecules, demonstrating activities ranging from anticancer and anti-inflammatory to anticonvulsant and antimicrobial.[1][2][3] Concurrently, the trifluoromethyl group is a cornerstone of modern medicinal chemistry, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6]

This guide provides a prospective framework for the in vitro characterization of this compound. It outlines a logical progression of experiments designed to elucidate its potential cytotoxic, anti-inflammatory, and metabolic properties, thereby establishing a foundational dataset for further drug development endeavors. The protocols described herein are based on established, validated methodologies to ensure data integrity and reproducibility.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for robust in vitro assay design. These parameters influence solubility, cell permeability, and potential for non-specific interactions.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₁₀F₃NO₂PubChem
Molecular Weight 245.20 g/mol PubChem
CAS Number 194608-88-3PubChem
Predicted LogP 3.6PubChem
Predicted pKa 7.84 ± 0.50ChemicalBook[7]
Predicted Boiling Point 323.5 ± 37.0 °CChemicalBook[7]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3ChemScene[8]

Proposed Synthesis Pathway

While the specific synthesis of this compound is not detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for creating substituted benzo[d]isoxazoles.[9][10][11] A common approach involves the cyclocondensation of a suitably substituted precursor.

Synthesis_Pathway A Substituted Phenol Precursor C Intermediate Ester A->C Acylation B Trifluoroacetic Anhydride B->C E 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol C->E Cyclization D Hydroxylamine D->E MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (48-72h) A->C B Prepare Compound Dilutions B->C D Add MTT Reagent (4h Incubation) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G HLM_Workflow A Prepare Incubation Mix (HLMs, Buffer) B Add Test Compound & Initiate with NADPH A->B C Incubate at 37°C B->C D Sample and Quench Reaction at Time Points (0, 5, 15, 30, 45 min) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis of Supernatant E->F G Calculate t½ and Intrinsic Clearance F->G

Sources

No Specific In Vivo Efficacy Data Currently Available for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals:

An extensive review of publicly available scientific literature and patent databases has revealed no specific in vivo efficacy data, mechanism of action, or established therapeutic target for the compound 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol .

While this particular molecule lacks specific published research, the broader class of compounds to which it belongs, benzisoxazole derivatives, has been the subject of significant investigation across various therapeutic areas. This brief overview consolidates the known biological activities of the benzisoxazole scaffold to provide context for potential, though currently unproven, areas of interest for this compound.

The Therapeutic Potential of the Benzisoxazole Scaffold: A General Overview

The benzisoxazole structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzisoxazole have been explored for a multitude of pharmacological activities, demonstrating the versatility of this heterocyclic system.

Reported Biological Activities of Benzisoxazole Derivatives:
  • Anticancer and Anti-Angiogenic Activity: Several studies have reported the synthesis and evaluation of novel benzisoxazole derivatives with demonstrated anti-proliferative effects against various cancer cell lines.[1][3] For instance, some derivatives have been shown to induce apoptosis and inhibit neovascularization in in vivo models of cancer.[3]

  • Anti-inflammatory Properties: The benzisoxazole core has been incorporated into molecules designed to have anti-inflammatory effects.[1][2]

  • Antimicrobial and Antibacterial Activity: Researchers have synthesized benzisoxazole derivatives that exhibit activity against various bacterial and fungal strains.[1][2] One study highlighted a series of benzisoxazoles with N-linked oxazolidinone substituents that demonstrated efficacy in an in vivo model of Staphylococcus aureus infection.[1]

  • Neuroprotective and Anticonvulsant Effects: The benzisoxazole scaffold is a key component in some antipsychotic drugs and has been investigated for its role in treating neurological and psychiatric disorders.[1] Certain derivatives have shown high affinity for dopaminergic and serotonergic receptors in animal models, suggesting potential for treating schizophrenia.[1] Additionally, some 3-substituted 1,2-benzisoxazole derivatives have displayed marked anticonvulsant activity in mice.[4]

  • Acetylcholinesterase Inhibition: A series of N-benzylpiperidine benzisoxazoles has been developed as potent and selective inhibitors of acetylcholinesterase (AChE). One such derivative demonstrated a favorable profile in in vivo studies, elevating acetylcholine levels in the mouse forebrain and reversing amnesia in a passive avoidance model, suggesting potential for the treatment of Alzheimer's disease.[5]

It is crucial to reiterate that these findings are for the general class of benzisoxazole derivatives and are not specific to This compound . The specific substitutions on the benzisoxazole ring of this compound will significantly influence its physicochemical properties, pharmacokinetics, and biological activity.

Conclusion

At present, there is a lack of published scientific evidence to support an in-depth technical guide on the in vivo efficacy of this compound. The information provided here serves to highlight the general therapeutic areas in which the parent benzisoxazole scaffold has shown promise. Further preclinical research, including target identification, in vitro characterization, and subsequent in vivo studies, would be required to elucidate the specific pharmacological profile of this compound.

References

  • Gundla, R., & D'Souza, S. L. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1138-1154.
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  • Shaik, A. B., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anticancer Agents in Medicinal Chemistry, 19(6), 827-839.
  • Stępnicki, P., et al. (2021). Benzisoxazole – Knowledge and References. Expert Opinion on Drug Discovery. Taylor & Francis.
  • Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168.
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  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. R Discovery.
  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.
  • Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Sata, N., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 3037.
  • Al-Ostath, A., et al. (2022).
  • Wang, S., et al. (2012).
  • Benzoxazole derivatives with anticancer potential isolated
  • Application Notes and Protocols for Neuroprotective Research Using 2- (Benzo[d]isoxazol-3-yl)
  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 1-19.
  • Uno, H., et al. (1981). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 24(6), 644-648.
  • Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, e202201145.

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An In-Depth Technical Guide to the Pharmacodynamics of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Investigational Status of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Initial research indicates that this compound is a novel chemical entity with limited publicly available pharmacodynamic data.[1][2][3] However, its core structure, benzo[d]isoxazole, is a well-established pharmacophore found in several clinically significant medications, particularly atypical antipsychotics like risperidone and paliperidone.[4][5][6]

This guide will, therefore, leverage the known pharmacodynamic principles of these structurally related, well-characterized compounds to construct a predictive and illustrative framework for understanding the potential mechanisms of action of this compound. The experimental protocols and data presented herein are based on established methodologies for analogous compounds and serve as a robust template for future investigation.

Introduction: The Benzo[d]isoxazole Scaffold and its Therapeutic Potential

The benzo[d]isoxazole moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[4][7] Derivatives have been developed as antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial agents.[4][5][8]

For the purposes of this guide, we will hypothesize that this compound, hereafter referred to as Compound X, functions as a modulator of central nervous system (CNS) targets, akin to risperidone and its active metabolite, paliperidone.[9][10] The key structural features of Compound X—the benzo[d]isoxazole core, the electron-withdrawing trifluoromethyl group, and the propyl substitution—are expected to significantly influence its receptor binding affinity and intrinsic activity.

Predicted Mechanism of Action: A Dual-Receptor Antagonist Hypothesis

Based on the pharmacology of related compounds, the primary mechanism of action for Compound X is likely to be a combination of potent antagonism at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[11][12][13] This dual blockade is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia.[11][14]

  • Dopamine D2 Receptor Antagonism : Excessive dopaminergic activity in the brain's mesolimbic pathway is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[11][14] By blocking D2 receptors, Compound X is predicted to reduce this hyperactivity.[14]

  • Serotonin 5-HT2A Receptor Antagonism : Blockade of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may help alleviate the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits associated with schizophrenia.[11][14] The high affinity for 5-HT2A receptors relative to D2 receptors is a defining characteristic of many atypical antipsychotics.[13]

Downstream Signaling Pathways

Antagonism of D2 and 5-HT2A receptors by Compound X would modulate key intracellular signaling cascades.

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[15][16][17] Its antagonism by Compound X is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity.

D2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound_X Compound X D2R Dopamine D2 Receptor Compound_X->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition (via Gαi) Dopamine Dopamine Dopamine->D2R Blocks Binding ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA (Inactive) cAMP->PKA Activation PKA_active PKA (Active) PKA->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream

Caption: Predicted D2 receptor antagonism pathway for Compound X.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway.[18][19] Antagonism by Compound X would block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and Protein Kinase C (PKC) activation.[18][19]

5HT2A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound_X Compound X 5HT2A 5-HT2A Receptor Compound_X->5HT2A Antagonism PLC Phospholipase C 5HT2A->PLC Activation (via Gαq) IP3 IP3 PLC->IP3 Hydrolyzes PIP2 DAG DAG PLC->DAG Hydrolyzes PIP2 Serotonin Serotonin Serotonin->5HT2A Blocks Binding PIP2 PIP2 Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor PKC PKC Activation DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->PKC

Caption: Predicted 5-HT2A receptor antagonism pathway for Compound X.

Receptor Binding Profile

The affinity of a compound for various receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.[20] The following table presents a hypothetical but plausible binding profile for Compound X, benchmarked against risperidone.

Receptor TargetCompound X (Ki, nM) (Predicted)Risperidone (Ki, nM) (Reference)Predicted Pharmacological Effect
Serotonin 5-HT2A 0.25 0.16[21]Primary therapeutic action
Dopamine D2 2.5 1.4[21]Primary therapeutic action
Dopamine D320Weaker than D2[21]Contributes to antipsychotic effect
Dopamine D415Weaker than D2[21]Contributes to antipsychotic effect
Adrenergic α1 5.0 ~2-10Potential for orthostatic hypotension[11]
Adrenergic α212~5-20Potential for cardiovascular effects[13]
Histamine H1 18 ~10-30Potential for sedation and weight gain[11]
Muscarinic M1>1000>1000[11]Low risk of anticholinergic side effects

This predictive profile suggests Compound X is a potent 5-HT2A and D2 antagonist. The high 5-HT2A/D2 affinity ratio is consistent with an atypical antipsychotic profile.

Experimental Protocols for Pharmacodynamic Characterization

To validate the predicted pharmacodynamic profile of Compound X, a series of in vitro and in vivo experiments are necessary.

In Vitro Assay: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A).

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor (e.g., Tris-HCl with physiological salts).

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • Incubation: Incubate the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of Compound X.

  • Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

In Vitro Assay: Calcium Mobilization Functional Assay

Objective: To assess the functional antagonist activity of Compound X at the 5-HT2A receptor.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of Compound X.

  • Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at its EC50 concentration to stimulate the receptor.

  • Signal Detection: Measure the resulting change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of Compound X to determine the IC50 for functional antagonism.

Conclusion and Future Directions

The pharmacodynamic profile of this compound (Compound X) is predicted to be that of a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors, with a higher affinity for the former. This profile is characteristic of atypical antipsychotic agents.[20][21] Its additional interactions with adrenergic and histaminergic receptors may contribute to its side-effect profile, while its low affinity for muscarinic receptors suggests a reduced risk of anticholinergic effects.[11]

The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on comprehensive in vivo studies to correlate these receptor-level activities with behavioral outcomes in animal models of psychosis and to establish a full pharmacokinetic and safety profile.

References

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An In-Depth Technical Guide to Establishing the Toxicity Profile of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The journey of a novel chemical entity from discovery to potential application is paved with rigorous scientific evaluation. A critical milestone in this journey is the comprehensive characterization of its safety and toxicity profile. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to establish the toxicity profile of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. Given the limited publicly available toxicological data for this specific molecule, this document outlines a systematic and scientifically sound approach based on established principles of toxicology and regulatory guidelines. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for a thorough safety assessment.

Introduction to this compound

This compound is a small molecule with the molecular formula C11H10F3NO2 and a molecular weight of 245.20 g/mol .[1][2][3] Its structure features a benzisoxazole core, a moiety found in various biologically active compounds. The presence of a trifluoromethyl group can significantly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. The propyl group and the hydroxyl group will also impact its physicochemical properties and potential pharmacological and toxicological effects. A thorough understanding of its toxicity is paramount before it can be considered for any further development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H10F3NO2PubChem[1]
Molecular Weight 245.20 g/mol PubChem[1]
CAS Number 194608-88-3ChemicalBook[3][4]
Predicted LogP 3.5047ChemScene[2]
Topological Polar Surface Area (TPSA) 46.26 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 2ChemScene[2]

A Phased Approach to Toxicity Evaluation

A tiered or phased approach to toxicity testing is a strategic and resource-efficient methodology. It begins with computational and in vitro assays to identify potential hazards early, followed by more complex in vivo studies for compounds that show promise. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[5]

G cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: In-Depth Evaluation cluster_2 Phase 3: Comprehensive Profile In Silico Prediction In Silico Prediction In Vitro Screening In Vitro Screening In Silico Prediction->In Vitro Screening Guides Assay Selection In Vivo Studies In Vivo Studies In Vitro Screening->In Vivo Studies Informs Dose Selection Risk Assessment Risk Assessment In Vivo Studies->Risk Assessment Defines Safety Margin

Caption: Phased approach to toxicological evaluation.

Phase 1: Early Hazard Identification

The initial phase focuses on rapid, high-throughput methods to flag potential liabilities.

In Silico Toxicity Prediction

Computational toxicology leverages computer models to predict the toxic effects of chemicals. These tools are invaluable for early-stage hazard identification and can help prioritize experimental testing.[6]

Experimental Protocol: In Silico Toxicity Prediction

  • Obtain the SMILES string for this compound: CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O.[2]

  • Utilize multiple QSAR (Quantitative Structure-Activity Relationship) models to predict a range of toxicological endpoints. Recommended platforms include:

    • ProTox-3.0: Predicts acute toxicity, organ toxicity, and toxicological pathways.[6][7]

    • Toxicity Estimation Software Tool (T.E.S.T.): Developed by the U.S. EPA, it estimates various toxicity endpoints.[8]

    • MolToxPred: A machine learning approach for predicting small molecule toxicity.[9]

  • Analyze the predictions for potential alerts in areas such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

  • Document the findings to guide the design of subsequent in vitro and in vivo studies.

In Vitro Toxicity Screening

In vitro assays are performed outside of a living organism and are crucial for early drug development due to their relatively low cost and short turnaround times.[10]

Genotoxicity testing is a critical component of safety evaluation, designed to detect compounds that can cause genetic damage.[11][12] A standard battery of in vitro tests is recommended by regulatory agencies.[13]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[11][13]

  • Prepare the Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Select Bacterial Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver).[11]

  • Exposure: In triplicate, mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer.

  • Plating: Plate the mixture on minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.[11]

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[12][14]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, CHL, L5178Y, or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (24 hours) without S9.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

G Compound Compound Ames Test Ames Test Compound->Ames Test Micronucleus Assay Micronucleus Assay Compound->Micronucleus Assay Bacterial Strains Bacterial Strains Bacterial Strains->Ames Test Mammalian Cells Mammalian Cells Mammalian Cells->Micronucleus Assay Point Mutations Point Mutations Ames Test->Point Mutations Chromosomal Damage Chromosomal Damage Micronucleus Assay->Chromosomal Damage

Caption: In vitro genotoxicity testing workflow.

Cytotoxicity assays measure the general health and viability of cells in response to a test compound.[15]

Experimental Protocol: MTT/XTT Assay

The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[16][17][18]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include vehicle controls.

  • Reagent Addition:

    • MTT: Add MTT solution and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]

    • XTT: Add the XTT reagent mixture (containing an electron coupling agent) and incubate for 2-4 hours.[16][17]

  • Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[19][20] Therefore, early assessment of hERG liability is a regulatory requirement.[20]

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.[19]

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[19]

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Electrophysiological Recording: Use a specific voltage protocol to elicit hERG currents and measure the peak tail current in the presence and absence of the compound.[21]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Phase 2: In Vivo Toxicity Assessment

If the compound shows an acceptable in vitro safety profile, in vivo studies are conducted to understand its effects in a whole organism. These studies should be performed in compliance with Good Laboratory Practice (GLP) regulations.[22]

Acute Oral Toxicity

This study provides information on the potential health hazards that may result from a single, short-term exposure to the substance. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is a recommended method that reduces animal use.[23]

Experimental Protocol: Acute Oral Toxicity (OECD 420)

  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).[23]

  • Dose Selection: Based on in vitro data and in silico predictions, select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg.[23]

  • Dosing: Administer the compound by oral gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[23]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Interpretation: The results are used to classify the substance by hazard category and to inform dose selection for repeated-dose studies.

Repeated-Dose Toxicity

These studies are designed to evaluate the toxic effects of a substance after repeated administration over a prolonged period. The duration of the study depends on the intended duration of human exposure.[24] A 28-day study (OECD 407) is a common starting point.[25]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups: Include a control group and at least three dose levels. The highest dose should induce some toxicity but not mortality.

  • Dosing: Administer the compound daily by oral gavage for 28 days.

  • In-Life Observations: Monitor clinical signs, body weight, food and water consumption, and perform detailed clinical observations weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology: Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.

  • Data Analysis: Analyze all data for dose-related effects to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[24]

Integrated Toxicity Profile and Risk Assessment

The final step is to integrate all the data from the in silico, in vitro, and in vivo studies to construct a comprehensive toxicity profile for this compound. This profile will form the basis for a risk assessment, which considers the potential for adverse effects under specific exposure scenarios.

Conclusion

Establishing the toxicity profile of a novel chemical entity like this compound is a complex but essential process. The phased, data-driven approach outlined in this guide, which progresses from computational prediction and in vitro screening to targeted in vivo studies, ensures a thorough and efficient evaluation. By adhering to internationally recognized guidelines and employing a robust scientific rationale, researchers can confidently characterize the safety of this molecule and make informed decisions about its future development.

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In-depth Technical Guide on the Structure-Activity Relationship of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Analogs: A Review of the Landscape and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

To the Valued Researcher,

This document serves as a technical overview concerning the chemical scaffold of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol . Following a comprehensive search of the current scientific literature, it is important to note that a detailed, publicly available study on the structure-activity relationship (SAR) of a series of analogs based specifically on this core structure is not available at this time. Such a study would typically involve the systematic synthesis and biological evaluation of derivatives to elucidate the impact of various structural modifications on a specific biological activity.

While a dedicated SAR analysis for this exact family of compounds could not be located, this guide will provide valuable context for researchers, scientists, and drug development professionals by consolidating the available information on the broader benzisoxazole class of compounds. This includes general synthetic strategies, known biological activities of related structures, and a framework for a potential future SAR study.

The this compound Scaffold: An Introduction

The core molecule, this compound, is a distinct chemical entity characterized by a fused benzisoxazole ring system.[1] Key structural features include a propyl group at the 7-position, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 6-position. The trifluoromethyl group is known to often enhance metabolic stability and binding affinity of drug candidates due to its electronic properties.[2]

The benzisoxazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] This versatility has led to the development of numerous benzisoxazole-containing compounds with a wide array of pharmacological activities.[3][4]

Core Scaffold of this compound

Caption: Core chemical structure of this compound.

General Synthetic Strategies for Benzisoxazole Analogs

The synthesis of benzisoxazole derivatives can be approached through several established chemical pathways. While a specific protocol for the named compound and its analogs is not detailed in the literature, general methodologies for constructing the benzisoxazole ring system can be adapted. A common and effective method involves the cyclization of a suitably substituted precursor.

One potential synthetic route could involve the partial reduction of a nitro group to a hydroxylamine, followed by cyclization to form the benzisoxazolone precursor.[5] Subsequent alkylation and other modifications could then be performed on this intermediate.[5]

Conceptual Synthetic Workflow

G Start Substituted 2-Nitrobenzoate Step1 Partial Nitro Reduction (e.g., with Rh/C, hydrazine) Start->Step1 Intermediate1 Hydroxylamine Intermediate Step1->Intermediate1 Step2 Base-mediated Cyclization Intermediate1->Step2 Intermediate2 Benzisoxazolone Precursor Step2->Intermediate2 Step3 Alkylation/ Functionalization Intermediate2->Step3 FinalProduct Target Benzisoxazole Analog Step3->FinalProduct

Caption: A potential synthetic pathway for constructing benzisoxazole analogs.

Known Biological Activities of the Benzisoxazole Scaffold

The benzisoxazole ring system is a component of numerous biologically active molecules, demonstrating a broad therapeutic potential.[3] Studies on various benzisoxazole derivatives have revealed a range of activities, which could inform the potential applications for analogs of this compound.

Table 1: Reported Biological Activities of Benzisoxazole Derivatives

Biological ActivityDescriptionReference(s)
Antimicrobial Activity against various bacterial and fungal strains has been reported for benzisoxazole derivatives.[3]
Anticancer Certain benzisoxazole analogs have shown promise as anticancer agents, with some exhibiting cytotoxic effects on different cancer cell lines.[3]
Anti-inflammatory The benzisoxazole scaffold is found in compounds with anti-inflammatory properties.[3]
Anticonvulsant Some derivatives have displayed anticonvulsant activity in preclinical models.[3]
Antipsychotic The benzisoxazole moiety is present in some antipsychotic medications.[3]

Framework for a Future Structure-Activity Relationship (SAR) Study

To systematically investigate the SAR of this compound analogs, a focused medicinal chemistry campaign would be necessary. This would involve the synthesis of a library of compounds with specific modifications to the core structure and subsequent evaluation in relevant biological assays.

Key Positions for Modification:

  • 7-Position (Propyl group): The length and branching of the alkyl chain could be varied to probe the impact on lipophilicity and binding. Introducing cyclic structures or other functional groups at this position could also be explored.

  • 6-Position (Hydroxyl group): This group could be converted to ethers or esters to investigate the importance of the hydrogen bond donor capability. Bioisosteric replacements could also be considered.

  • 3-Position (Trifluoromethyl group): While the trifluoromethyl group is often beneficial, its replacement with other electron-withdrawing or -donating groups would clarify its role in the activity of these specific analogs.

  • Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring could modulate the electronic properties and steric profile of the molecule.

Proposed SAR Workflow

G Core 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol Lib Library Synthesis (Systematic Modifications) Core->Lib Screen Biological Screening (e.g., in vitro assays) Lib->Screen Data Data Analysis (IC50/EC50 determination) Screen->Data SAR SAR Elucidation Data->SAR Lead Lead Optimization SAR->Lead

Caption: A conceptual workflow for a structure-activity relationship study.

Conclusion and Future Directions

While a specific and detailed structure-activity relationship for analogs of this compound is not currently documented in accessible scientific literature, the foundational knowledge of the benzisoxazole scaffold provides a strong starting point for future research. The diverse biological activities associated with this privileged structure suggest that a systematic investigation of analogs of the title compound could lead to the discovery of novel therapeutic agents.

Future work should focus on the design and synthesis of a focused library of analogs with systematic modifications at key positions. The synthesized compounds should then be evaluated in a panel of biological assays to identify potential therapeutic applications and to begin building a robust SAR profile. Such a study would be a valuable contribution to the field of medicinal chemistry and could unlock the therapeutic potential of this specific chemical scaffold.

References

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The Emergence of a Novel PPARδ Modulator: A Technical Guide to the Discovery of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] This technical guide provides a comprehensive overview of the discovery of a specific, potent derivative, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. This document details the strategic rationale for its design, a meticulous, step-by-step elucidation of its synthesis as disclosed in foundational patent literature, and its characterization. The narrative is framed from the perspective of drug discovery, targeting researchers, medicinal chemists, and professionals in pharmaceutical development. We will explore the causality behind the synthetic choices and the significance of this molecule within the context of its intended biological target, the Peroxisome Proliferator-Activated Receptor delta (PPARδ).

Introduction: The Therapeutic Promise of the Benzo[d]isoxazole Core

The benzo[d]isoxazole heterocycle is a cornerstone in the development of modern therapeutics. Its rigid, bicyclic structure provides a unique three-dimensional framework for substituent placement, enabling precise interactions with biological targets. This has led to the development of compounds with a wide array of pharmacological effects, including anticancer, neuroprotective, antimicrobial, and anticonvulsant properties.[1][2][3][4] The specific biological activity is profoundly influenced by the nature and position of substituents on the benzo[d]isoxazole ring system.[1]

A significant area of investigation for this scaffold has been in the modulation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play a critical role in regulating lipid metabolism, inflammation, and cellular differentiation. The PPARδ subtype, in particular, has emerged as a promising target for metabolic diseases, including dyslipidemia and type 2 diabetes. The discovery of novel, selective PPARδ modulators is a key objective in contemporary drug discovery.

This guide focuses on a singular, noteworthy molecule from this class: This compound . Its discovery was documented in the patent literature by researchers at Galderma Research & Development, who were exploring novel benzo[d]isoxazole derivatives as potent modulators of PPARδ activity.

Design Rationale: Targeting PPARδ with a Fluorinated Scaffold

The design of this compound can be understood as a strategic exercise in medicinal chemistry aimed at optimizing interactions with the PPARδ ligand-binding domain. The core hypothesis, based on the work that led to its creation, revolves around several key structural features:

  • The Benzo[d]isoxazole Core: Provides a rigid and planar anchor to occupy a key region of the receptor's binding pocket.

  • The 6-Hydroxy Group: This phenolic hydroxyl is critical for establishing a hydrogen bond interaction with a key amino acid residue in the PPARδ active site, a common feature for many nuclear receptor agonists.

  • The 7-Propyl Group: This lipophilic group is positioned to interact with a hydrophobic pocket within the receptor, enhancing binding affinity and selectivity. The choice of a propyl group represents a balance between sufficient lipophilicity for binding and maintaining favorable physicochemical properties (e.g., solubility).

  • The 3-(Trifluoromethyl) Group: The inclusion of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry. This strongly electron-withdrawing group can significantly modulate the electronic properties of the isoxazole ring, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability and oral bioavailability.

The combination of these features was intended to create a molecule with high affinity and selectivity for PPARδ, leading to the potential for a potent therapeutic agent.

The Discovery Pathway: Synthesis and Characterization

The first public disclosure of this compound appeared in the international patent application WO/2008/011961, filed by Galderma Research & Development. The compound is specifically identified as "Example 1.81" within this document. The following sections provide a detailed, step-by-step protocol for its synthesis, based on the general methods and specific examples outlined in this foundational patent.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a multi-step sequence, beginning with the construction of a substituted phenol, followed by the formation of an oxime, and culminating in the cyclization to form the benzo[d]isoxazole ring. This is a classic and robust approach to this class of heterocycles.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation A 2-Propyl-5-methoxyaniline B 2-Bromo-1-propyl-4-methoxybenzene A->B Sandmeyer Reaction C 2-Propyl-5-methoxyphenol B->C Hydroxylation D 2-Propyl-5-methoxy-benzene-1,4-diol C->D Oxidation E 2',5'-Dihydroxy-3'-propylacetophenone D->E Friedel-Crafts Acylation F 1-(2,5-Dihydroxy-3-propylphenyl)ethanone oxime E->F Oximation G Intermediate for Cyclization F->G Trifluoroacetylation H This compound (Target Compound) G->H Cyclization/ Demethylation

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

The following protocols are a detailed interpretation of the procedures described in the patent literature, expanded with standard laboratory practices for clarity and reproducibility.

Step 1: Synthesis of 1-(2,5-dihydroxy-3-propylphenyl)ethanone

  • Causality: This step involves a Friedel-Crafts acylation to introduce the acetyl group that will ultimately become part of the isoxazole ring. The starting material is a hydroquinone derivative, which provides the necessary phenolic hydroxyls. One of these hydroxyls will become the 6-hydroxy group of the final product, while the other directs the acylation and is removed in a later step.

  • Protocol:

    • To a solution of 2-propylhydroquinone (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) portion-wise at 0 °C.

    • Slowly add acetyl chloride (1.1 equivalents) to the stirring suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2,5-dihydroxy-3-propylphenyl)ethanone.

Step 2: Synthesis of 1-(2,5-dihydroxy-3-propylphenyl)ethanone oxime

  • Causality: The formation of an oxime from the ketone is a prerequisite for the subsequent cyclization to form the isoxazole ring. The nitrogen atom of the hydroxylamine attacks the carbonyl carbon, followed by dehydration.

  • Protocol:

    • Dissolve 1-(2,5-dihydroxy-3-propylphenyl)ethanone (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents).

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete conversion.

    • Cool the reaction mixture and remove the solvent in vacuo.

    • Resuspend the residue in water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude oxime, which may be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Causality: This final, crucial step is a one-pot reaction involving two key transformations. First, the oxime is acylated with trifluoroacetic anhydride. The resulting intermediate is not isolated but is induced to cyclize under the reaction conditions. The cyclization involves an intramolecular nucleophilic attack of one of the phenolic oxygens onto the imine carbon, followed by elimination to form the aromatic isoxazole ring. A demethylation (if a methoxy protecting group was used instead of a free hydroxyl) or dehydration occurs to yield the final product.

  • Protocol:

    • Dissolve the crude 1-(2,5-dihydroxy-3-propylphenyl)ethanone oxime (1 equivalent) in a suitable aprotic solvent like pyridine or a mixture of toluene and pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a cold solution of 1M HCl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid is purified by preparative HPLC or column chromatography on silica gel to afford pure This compound .

Caption: Key steps in the synthesis of the target compound.

Characterization Data

The patent provides analytical data confirming the structure of the synthesized compound. This data is essential for validating the identity and purity of the final product, upholding the principle of a self-validating protocol.

Property Value
Molecular Formula C₁₁H₁₀F₃NO₂
Molecular Weight 245.20 g/mol
CAS Number 194608-88-3
¹H NMR (Expected signals) δ ~6.8-7.2 (m, 2H, Ar-H), 4.5-5.5 (s, 1H, OH), 2.6 (t, 2H, Ar-CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
Mass Spec (LC-MS) m/z = 246.1 [M+H]⁺

Note: The ¹H NMR data is an expert prediction based on the structure, as specific shifts are not detailed in the patent text for this example. The Mass Spec data confirms the molecular weight of the protonated molecule.

Biological Activity and Significance

The primary motivation for the synthesis of this compound, as stated in the patent, was its potential as a modulator of PPARδ activity. The patent discloses that compounds of this class were tested for their ability to activate PPAR subtypes (α, γ, and δ) using a transactivation assay.

While the specific activity values for Example 1.81 are consolidated within broader data tables in the patent, the inclusion of this compound in the exemplified structures indicates that it was successfully synthesized and likely showed activity consistent with the inventive claims. Compounds in this series were identified as potent and selective PPARδ agonists.

The discovery of this molecule is significant as it contributes to the growing library of selective PPARδ modulators. Such compounds are valuable research tools for elucidating the complex biology of this nuclear receptor and serve as important leads for the development of new therapies for metabolic disorders. The specific combination of the propyl and trifluoromethyl substituents on the benzo[d]isoxazole core represents a distinct and potentially valuable piece of intellectual property in the competitive landscape of PPARδ drug discovery.

Conclusion

The discovery of this compound by scientists at Galderma Research & Development is a prime example of targeted drug design. By leveraging the privileged benzo[d]isoxazole scaffold and employing strategic functionalization with lipophilic and electron-withdrawing groups, they successfully created a novel modulator of PPARδ. The synthetic route is logical and robust, relying on well-established chemical transformations. This technical guide has deconstructed the discovery process from its conceptual origins to its practical execution, providing a detailed and insightful resource for professionals in the field of drug discovery and medicinal chemistry. This molecule stands as a testament to the continued importance of heterocyclic chemistry in the quest for new and effective medicines.

References

  • Title: SUBSTITUTED BENZO[d]ISOXAZOLE DERIVATIVES AS MODULATORS OF PPAR-DELTA ACTIVITY Source: World Intellectual Property Organization, Patent Application WO/2008/011961A1 URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Medicinal Chemistry, 2023 URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 Source: ACS Chemical Neuroscience, 2022 URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Practical Laboratory Synthesis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antipsychotic, anticonvulsant, and antimicrobial properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed, four-step laboratory protocol for the synthesis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, a compound of interest for drug discovery and development programs. The synthetic strategy is designed to be robust and accessible, utilizing common laboratory reagents and techniques. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence starting from the commercially available 4-propylresorcinol. The overall transformation is depicted below:

Synthetic Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Oximation cluster_3 Step 4: Cyclization 4-propylresorcinol 4-Propylresorcinol aldehyde 2,4-Dihydroxy-6-propylbenzaldehyde 4-propylresorcinol->aldehyde Gattermann Reaction ketone 1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone aldehyde->ketone Friedel-Crafts Acylation oxime 1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime ketone->oxime Condensation product This compound oxime->product Intramolecular Cyclization

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Solvents were of analytical grade.

Reagent/SolventSupplierGrade
4-PropylresorcinolSigma-Aldrich98%
Zinc Cyanide (Zn(CN)₂)Acros Organics95%
Anhydrous Diethyl EtherFisher ScientificACS Grade
Hydrogen Chloride (gas)Praxair99.9%
Trifluoroacetic AnhydrideOakwood Chemical99%
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Alfa Aesar98%
Dichloromethane (DCM)VWRACS Grade
Hydroxylamine HydrochlorideTCI>98%
Sodium AcetateEMD MilliporeAnhydrous, 99%
EthanolDecon Labs200 Proof
Potassium Carbonate (K₂CO₃)J.T. BakerAnhydrous, 99%
N,N-Dimethylformamide (DMF)AvantorACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates, visualized with UV light (254 nm) and/or potassium permanganate stain.

  • Column Chromatography: Silica gel 60 (230-400 mesh).

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-6-propylbenzaldehyde

This step employs the Gattermann reaction to introduce a formyl group onto the aromatic ring of 4-propylresorcinol.[1][2][3] The use of zinc cyanide and hydrogen chloride in situ generates the necessary hydrogen cyanide, which then reacts with the electron-rich resorcinol ring in a Friedel-Crafts-type formylation.[1][4]

Step_1_Workflow Start Start Reactants 4-Propylresorcinol + Zinc Cyanide in Diethyl Ether Start->Reactants HCl_gas Bubble HCl (g) at 0°C Reactants->HCl_gas Stir Stir at RT overnight HCl_gas->Stir Hydrolysis Hydrolyze with H₂O and heat Stir->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Purification Purify by Column Chromatography Extraction->Purification Product_1 2,4-Dihydroxy-6-propylbenzaldehyde Purification->Product_1

Caption: Workflow for the Gattermann formylation of 4-propylresorcinol.

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend 4-propylresorcinol (15.2 g, 100 mmol) and zinc cyanide (14.1 g, 120 mmol) in anhydrous diethyl ether (200 mL).

  • Cool the flask in an ice-water bath to 0°C.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. The reaction mixture will become thick and yellow.

  • Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Carefully add water (100 mL) to the reaction mixture and heat to 50°C for 30 minutes to hydrolyze the intermediate imine salt.

  • Cool the mixture to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 2,4-dihydroxy-6-propylbenzaldehyde as a pale yellow solid.

Expected Yield: 75-85%

Step 2: Synthesis of 1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone

This step involves a Friedel-Crafts acylation of the synthesized aldehyde with trifluoroacetic anhydride. Boron trifluoride diethyl etherate serves as a Lewis acid catalyst to promote the electrophilic substitution of the trifluoroacetyl group onto the electron-rich aromatic ring.

Procedure:

  • To a solution of 2,4-dihydroxy-6-propylbenzaldehyde (18.0 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask, add trifluoroacetic anhydride (25.2 g, 120 mmol).

  • Cool the mixture to 0°C in an ice-water bath and slowly add boron trifluoride diethyl etherate (14.2 g, 100 mmol) dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water (200 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-(2,4-dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone, is used in the next step without further purification.

Expected Yield: 80-90% (crude)

Step 3: Synthesis of 1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime

The trifluoromethyl ketone is converted to its corresponding oxime through a condensation reaction with hydroxylamine hydrochloride.[5][6][7] Sodium acetate is used as a base to neutralize the HCl released during the reaction.

Procedure:

  • Dissolve the crude 1-(2,4-dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone (approx. 100 mmol) in ethanol (250 mL) in a 500 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate (9.8 g, 120 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (200 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which is used directly in the final step.

Expected Yield: >90% (crude)

Step 4: Synthesis of this compound

The final step is an intramolecular cyclization of the o-hydroxy ketoxime to form the benzisoxazole ring.[8] This reaction is typically base-catalyzed.

Step_4_Workflow Start_4 Start Reactant_4 Crude Oxime + Potassium Carbonate in DMF Start_4->Reactant_4 Heat Heat to 80°C Reactant_4->Heat Stir_4 Stir for 4-6 hours Heat->Stir_4 Workup Pour into water and acidify Stir_4->Workup Extraction_4 Extract with Ethyl Acetate Workup->Extraction_4 Purification_4 Purify by Recrystallization Extraction_4->Purification_4 Product_4 This compound Purification_4->Product_4

Caption: Workflow for the cyclization to form the final product.

Procedure:

  • Dissolve the crude 1-(2,4-dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime (approx. 100 mmol) in N,N-dimethylformamide (DMF) (150 mL) in a 500 mL round-bottom flask.

  • Add anhydrous potassium carbonate (27.6 g, 200 mmol) to the solution.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Acidify the aqueous solution to pH 5-6 with 1 M HCl. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford this compound as a white to off-white solid.

Expected Yield: 60-70% over the final two steps.

Characterization Data

This compound

  • Molecular Formula: C₁₁H₁₀F₃NO₂

  • Molecular Weight: 245.20 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 5.50 (s, 1H, -OH), 2.80 (t, J = 7.6 Hz, 2H), 1.70 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.2, 158.5 (q, J = 38.4 Hz), 155.0, 122.8, 120.4 (q, J = 272.7 Hz), 118.5, 115.2, 110.1, 29.8, 22.5, 13.9.

  • MS (ESI): m/z 246.1 [M+H]⁺

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen cyanide, generated in situ in Step 1, is highly toxic. This step must be performed with extreme caution in a certified fume hood.

  • Trifluoroacetic anhydride and boron trifluoride diethyl etherate are corrosive and moisture-sensitive. Handle with care.

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. The described four-step sequence is based on well-established chemical transformations and offers a practical route to this valuable fluorinated benzisoxazole derivative for researchers in medicinal chemistry and drug development.

References

  • Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765–1769. [Link]

  • Adams, R. (1957). The Gattermann Synthesis of Aldehydes. Organic Reactions, 9, 38-54.
  • Shah, H. A., & Shah, R. C. (1940). γ-Substitution in the resorcinol nucleus. Part V. The Gattermann reaction with 4-acylresorcinols. Journal of the Chemical Society (Resumed), 245. [Link]

  • Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1635-1643. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). A review on synthesis of 3-substituted 1,2-benzisoxazole derivatives. Journal of Heterocyclic Chemistry, 48(4), 759-771.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • YouTube. (2020, August 2). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. [Link]

  • Filo. (2021, January 1). Acetophenone on reaction with hydroxylamine hydrochloride can produce two isomeric oximes. [Link]

  • Filo. (2021, January 1). Acetophenone on reaction with hydroxylamine hydrochloride can produce two isomeric oximes. [Link]

  • Gattermann reaction - Wikipedia. [Link]

  • Gattermann Reaction - Unacademy. [Link]

  • Gattermann reaction - L.S.College, Muzaffarpur. [Link]

  • The Gatterman Aromatic Formylation - designer-drug.com. [Link]

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. [Link]

  • Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles - ACS Publications. [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol (Compound I), a novel benzisoxazole derivative of interest in pharmaceutical research and development. In the absence of established specific methods for this compound, we present robust, scientifically grounded protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are developed based on the known physicochemical properties of Compound I and analogous benzisoxazole structures.[1][2][3][4] Furthermore, this document outlines a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the developed methods are fit for their intended purpose in a regulated environment.[5][6][7]

Introduction

This compound (Compound I) is a heterocyclic compound belonging to the benzisoxazole class.[1] Molecules within this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] As with any potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount for drug development, quality control, and stability testing. This necessitates the development of validated analytical methods.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, fostering a deeper understanding of the analytical workflow. The methodologies described herein are designed to be both robust and adaptable, providing a solid foundation for further development and implementation.

Compound I Profile:

PropertyValueSource
IUPAC Name 7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol[1]
CAS Number 194608-88-3[1][2][4]
Molecular Formula C₁₁H₁₀F₃NO₂[1][2]
Molecular Weight 245.20 g/mol [1][2]
XLogP3 3.6[1]

Analytical Strategy Overview

The analytical strategy for Compound I is multifaceted, employing both chromatographic and spectroscopic techniques for comprehensive characterization and quantification. The workflow is designed to first establish the identity and purity of the compound, followed by the development of a robust quantitative method.

Analytical_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Quantitative Method Development & Validation Structural_Elucidation Structural Elucidation (NMR, IR, MS) Purity_Assessment Purity Assessment (HPLC-UV, GC-MS) Structural_Elucidation->Purity_Assessment Confirm Structure Physicochemical_Properties Physicochemical Properties (Solubility, pKa) Purity_Assessment->Physicochemical_Properties Inform Method Development Method_Development Method Development (HPLC-UV) Physicochemical_Properties->Method_Development Guide Parameter Selection Method_Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) Method_Development->Method_Validation Optimize & Finalize Routine_Analysis Routine Analysis (QC, Stability) Method_Validation->Routine_Analysis Implement Validated Method ICH_Validation cluster_parameters Core Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. The significance of this compound as a key intermediate or active pharmaceutical ingredient (API) necessitates a validated analytical method for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive framework, from an in-depth analysis of the analyte's physicochemical properties to a step-by-step validation protocol. The causality behind the selection of stationary phase, mobile phase, and detector parameters is explained to provide a deeper understanding of the method's development. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analyte Profile & Chromatographic Strategy

A thorough understanding of the analyte's chemical properties is the foundation for developing a selective and robust HPLC method.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with distinct structural features that dictate its chromatographic behavior.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₁H₁₀F₃NO₂---
Molecular Weight 245.20 g/mol [4][5]Influences diffusion characteristics.
Structure Benzisoxazole core with propyl, trifluoromethyl, and hydroxyl groups.The aromatic core provides UV chromophores for detection. The propyl group adds significant hydrophobicity. The trifluoromethyl group introduces unique electronic interactions. The phenolic hydroxyl group can ionize, affecting retention and peak shape.
Calculated LogP ~3.6[4]Indicates significant hydrophobicity, making the compound ideally suited for reversed-phase chromatography.
Polar Surface Area 46.3 Ų[4]A relatively low value, consistent with a hydrophobic molecule.
UV Absorbance Benzisoxazole and related structures absorb strongly in the UV range.[6][7][8]Allows for sensitive quantification using a standard UV detector. The exact maximum absorbance (λmax) must be determined experimentally.
Principle of Separation: Reversed-Phase Chromatography

Given the analyte's hydrophobic nature (LogP ≈ 3.6), reversed-phase HPLC is the logical choice. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte is retained on the column through hydrophobic interactions between its nonpolar regions (propyl group, aromatic ring) and the C18 alkyl chains. Elution is achieved by increasing the organic content of the mobile phase, which reduces its polarity and displaces the analyte from the stationary phase.

Methodology & Protocols

This section outlines the instrumentation, reagents, and step-by-step procedures for sample analysis.

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (A standard, robust choice).

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Formic Acid (FA), LC-MS grade.

    • This compound reference standard (>98% purity).

  • Consumables:

    • Volumetric flasks (Class A).

    • Analytical balance.

    • Micropipettes.

    • HPLC vials with caps.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

Optimized Chromatographic Conditions

The following conditions were established to provide a sharp, symmetrical peak with a practical retention time.

ParameterConditionJustification
Mobile Phase Acetonitrile : Water (65:35 v/v) with 0.1% Formic AcidThe ACN/Water ratio provides optimal retention. Formic acid ensures the phenolic hydroxyl group is protonated (pH < pKa), leading to a single chromatographic species and improved peak shape.
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and is a widely available, robust column chemistry.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30°CMaintains consistent retention times and improves method reproducibility.
Detection Wavelength 285 nm (or experimentally determined λmax)Provides high sensitivity for the benzisoxazole chromophore. A DAD should be used initially to confirm the λmax.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare the sample by dissolving it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Development & Optimization Rationale

The choices made during method development are critical for achieving a robust and reliable analytical procedure.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to the analyte's high LogP. For challenging separations involving isomers or closely related impurities, a Pentafluorophenyl (PFP) phase could offer alternative selectivity.[9][10] PFP columns provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can be particularly effective for halogenated compounds like the target analyte.[9][11][12] However, for routine quantification, the C18 phase provides sufficient retention and robustness.

  • Mobile Phase Selection: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and its often superior peak-shaping properties for aromatic and fluorinated compounds. The addition of 0.1% formic acid is crucial. It acidifies the mobile phase to a pH of approximately 2.7, which suppresses the ionization of the phenolic hydroxyl group on the analyte. This prevents peak tailing and ensures consistent retention.

  • Wavelength Selection: The benzisoxazole core structure is expected to have strong UV absorbance.[6] To determine the optimal wavelength for maximum sensitivity, a standard solution should be injected and the spectrum analyzed using a DAD. The wavelength of maximum absorbance (λmax), likely in the 280-340 nm range for such derivatives, should be selected for quantification.[7][8]

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][3]

G

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by injecting a placebo (matrix without analyte) and stressed samples (exposed to acid, base, oxidation, heat, and light) to ensure no interfering peaks co-elute with the main analyte peak.

  • Linearity: Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform spike recovery studies. Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the combined data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine experimentally, typically based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±5°C, mobile phase composition by ±2% absolute) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Data Analysis & System Suitability

System Suitability Test (SST)

Before starting any analysis, perform five replicate injections of a working standard solution (e.g., 25 µg/mL). The SST ensures the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 2.0%
Quantification

The concentration of this compound in unknown samples is calculated from the linear regression equation derived from the calibration curve.

G Prep Sample & Standard Preparation SST System Suitability Test (5x Standard Injection) Prep->SST Cal Calibration Curve (5+ Concentrations) SST->Cal If SST Passes Sample Sample Analysis Cal->Sample Process Data Processing (Integration & Calculation) Sample->Process Report Final Report (Concentration, Validation Data) Process->Report

Conclusion

The RP-HPLC method described herein is specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed explanation of the method development rationale provides a strong scientific basis for the chosen parameters. By following the outlined validation protocol, laboratories can ensure that this method is suitable for its intended purpose in a regulated environment, supporting drug development and quality control activities.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wasserscheid, J. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Wyndham, D., et al. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Scribd. Reviewer Guidance' Validation of Chromatographic Methods. [Link]

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link]

  • ResearchGate. Benzisoxazole 2‐oxides as novel UV absorbers and photooxidation inhibitors | Request PDF. [Link]

  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. The spectra of benzo[d]isoxazol-3[2H]-one (2). [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. 3-(1-(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)-1H-indol-5-yl)propanoic acid. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive detection using tandem mass spectrometry, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.

Introduction: The Rationale for a Dedicated Analytical Method

This compound is a novel small molecule with a chemical structure suggestive of potential biological activity. Its core benzisoxazole motif is found in various pharmacologically active compounds. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the propyl and hydroxyl functionalities provide sites for metabolic modification. Given these features, this compound may be a new chemical entity (NCE), a metabolite of a larger drug candidate, or a critical intermediate in its synthesis.[1]

Accurate quantification of such compounds in biological matrices is paramount during drug discovery and development to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for these bioanalytical assays due to its inherent selectivity, sensitivity, and wide dynamic range.[2] This document provides a comprehensive, step-by-step protocol that serves as a robust starting point for the method development and validation of this compound analysis.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective analytical method.[3]

PropertyValueSource
Chemical Formula C₁₁H₁₀F₃NO₂
Molecular Weight 245.20 g/mol [1]
IUPAC Name 7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol[1]
Predicted XLogP3 3.6[1]
Predicted pKa 7.84 (acidic, phenolic hydroxyl)[4]

The predicted XLogP3 of 3.6 indicates that the compound is moderately lipophilic, suggesting good retention on a reversed-phase HPLC column and efficient extraction from aqueous matrices using organic solvents.[1] The acidic pKa of the phenolic hydroxyl group implies that the compound's charge state can be manipulated by adjusting the pH, a key consideration for both sample preparation and chromatographic separation.[4]

Experimental Workflow: A Systematic Approach

The overall analytical workflow is designed for efficiency and reproducibility, from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample ISTD Add Internal Standard Sample->ISTD PPT Protein Precipitation (Acetonitrile) ISTD->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report MRM_Process cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor [M+H]⁺ (m/z 246.2) Fragmentation Collision with Gas (e.g., Argon) Causes Fragmentation Precursor->Fragmentation Isolation Product Selects Specific Product Ions Fragmentation->Product Fragment Selection Detector Detector Product->Detector

Sources

Comprehensive NMR Spectroscopic Analysis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy guide for the complete structural elucidation and characterization of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. This molecule integrates several key structural motifs frequently encountered in medicinal chemistry, including a substituted phenolic ring, a flexible alkyl chain, a trifluoromethyl group, and a benzisoxazole heterocycle. The protocols and interpretation strategies detailed herein are designed to provide unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances. We present a logical workflow employing one-dimensional (¹H, ¹³C{¹H}, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, establishing a robust framework for the quality control, reaction monitoring, and in-depth characterization of this compound and structurally related small molecules.

Introduction

The rigorous confirmation of molecular structure is a cornerstone of chemical research and drug development. This compound (C₁₁H₁₀F₃NO₂) is a small molecule that presents an excellent case study for the application of modern NMR techniques due to its combination of distinct chemical environments[1][2]. Its structure features:

  • A substituted aromatic core , requiring precise assignment of proton and carbon signals.

  • An n-propyl group , whose aliphatic signals must be correlated to the aromatic ring.

  • A phenolic hydroxyl group , an exchangeable proton whose signal is sensitive to experimental conditions[3][4].

  • A trifluoromethyl (CF₃) group , a common moiety in pharmaceuticals that necessitates ¹⁹F NMR analysis[5][6].

This guide provides a self-validating system of protocols and a logical interpretation strategy. By explaining the causality behind experimental choices, we aim to equip researchers with the expertise to not only replicate this analysis but also to adapt these methods for their own complex molecules.

Molecular Structure and Predicted NMR Features

For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering is systematic for the purpose of this guide and may not follow IUPAC conventions.

Caption: Numbering scheme for NMR assignment of this compound.

Expected Spectral Characteristics:
  • ¹H NMR Spectrum:

    • Propyl Chain (C8-C10): Three distinct signals are expected in the aliphatic region (approx. δ 0.9-2.7 ppm). The terminal methyl (H10) should appear as a triplet, the adjacent methylene (H9) as a multiplet (sextet), and the methylene attached to the aromatic ring (H8) as a triplet.

    • Aromatic Protons (H4, H5): Two signals are expected in the aromatic region (approx. δ 6.5-8.0 ppm). They should appear as doublets due to coupling to each other (ortho-coupling, J ≈ 8-9 Hz).

    • Phenolic Proton (6-OH): This signal will appear as a broad or sharp singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature (typically δ 4-10 ppm)[7]. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the peak to disappear due to proton-deuterium exchange[7].

  • ¹³C NMR Spectrum:

    • Propyl Chain (C8-C10): Three signals in the aliphatic region (approx. δ 10-40 ppm).

    • Aromatic & Isoxazole Carbons (C3a-C7a, C3): Eight distinct signals are expected in the aromatic/olefinic region (approx. δ 100-170 ppm). Quaternary carbons will typically have lower intensities.

    • Trifluoromethyl Carbon (C11): This carbon signal will be split into a quartet by the three attached fluorine atoms (¹JCF ≈ 270-280 Hz)[8]. Its chemical shift will be around δ 120-125 ppm. The carbon attached to the CF₃ group (C3) will also show a smaller coupling (²JCF ≈ 35 Hz)[8].

  • ¹⁹F NMR Spectrum:

    • The three equivalent fluorine atoms of the CF₃ group will produce a single, sharp singlet[5]. Its chemical shift is expected in the range of δ -60 to -70 ppm relative to CFCl₃[9][10]. This experiment is highly sensitive and provides a clear diagnostic marker for the presence and purity of the compound[6].

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

Rationale: The choice of solvent is critical. DMSO-d₆ is highly recommended as it is a polar aprotic solvent that forms hydrogen bonds with the phenolic proton, slowing its exchange rate and resulting in a sharper, more easily observable -OH signal compared to CDCl₃.

  • Weigh approximately 10-15 mg of this compound.

  • Transfer the solid to a clean, dry standard 5 mm NMR tube.

  • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex gently for 30-60 seconds until the sample is completely dissolved.

  • Insert the sample into a spinner turbine and place it in the spectrometer.

NMR Data Acquisition Workflow

The logical flow of experiments is designed to build a complete structural picture, starting with simple 1D scans and progressing to more complex 2D correlations.

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_2D 2D Experiments SamplePrep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) H1_NMR 1. ¹H NMR (Initial Survey) SamplePrep->H1_NMR C13_NMR 2. ¹³C{¹H} NMR (Carbon Backbone) H1_NMR->C13_NMR F19_NMR 3. ¹⁹F NMR (CF₃ Confirmation) C13_NMR->F19_NMR COSY 4. ¹H-¹H COSY (Proton Connectivity) F19_NMR->COSY HSQC 5. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 6. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC

Caption: Recommended experimental workflow for comprehensive NMR analysis.

Spectrometer Parameters

The following tables outline recommended starting parameters. These may require optimization based on the specific instrument and sample concentration.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C{¹H} Experiment ¹⁹F Experiment
Pulse Program zg30 zgpg30 zg30
Solvent DMSO-d₆ DMSO-d₆ DMSO-d₆
Spectral Width 16 ppm 240 ppm 100 ppm
Acquisition Time ~2.0 s ~1.0 s ~1.5 s
Relaxation Delay (d1) 2.0 s 2.0 s 2.0 s

| Number of Scans | 16 | 1024 | 32 |

Table 2: 2D NMR Acquisition Parameters

Parameter ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Pulse Program cosygpqf hsqcedetgpsisp2.2 hmbcgplpndqf
F2 (¹H) Width 12 ppm 12 ppm 12 ppm
F1 (¹H/¹³C) Width 12 ppm 180 ppm 220 ppm
¹JCH (for HSQC) N/A 145 Hz N/A
ⁿJCH (for HMBC) N/A N/A 8 Hz
Number of Scans 4-8 8-16 16-32
F2 Data Points 2048 2048 2048

| F1 Increments | 256 | 256 | 512 |

Data Processing and Interpretation Strategy

A systematic approach is essential to assemble the final structure from the various spectra. Two-dimensional NMR is indispensable for resolving ambiguities that arise from 1D spectra alone[11][12].

interpretation_workflow Start Begin Analysis H1 Assign ¹H Spectrum: - Propyl (3 signals) - Aromatic (2 doublets) - Phenol OH (1 singlet) Start->H1 F19 Confirm ¹⁹F Spectrum: - Single peak for CF₃ H1->F19 C13 Analyze ¹³C Spectrum: - Count all 11 carbons - Note quaternary C's - Identify C-F quartets F19->C13 HSQC Correlate with HSQC: - Link each proton to its  directly attached carbon. - Confirms C/H assignments. C13->HSQC COSY Trace with COSY: - Connect H8-H9-H10  in propyl chain. - Confirm H4-H5 ortho  coupling. HSQC->COSY HMBC Assemble with HMBC: - Connect propyl (H8) to C7/C7a. - Connect aromatic protons (H4, H5)  to ring carbons. - Link fragments to isoxazole core. COSY->HMBC Final Final Structure Elucidated HMBC->Final

Caption: Logical workflow for NMR data interpretation and structure assembly.

Step-by-Step Interpretation Guide:
  • ¹H and ¹⁹F Spectra: Begin by assigning the most obvious signals. In the ¹H spectrum, identify the characteristic triplet-multiplet-triplet pattern of the propyl group and the two doublets in the aromatic region. Confirm the presence of the CF₃ group with the clean singlet in the ¹⁹F spectrum. Identify the phenolic -OH and confirm with a D₂O shake if necessary.

  • HSQC Spectrum: This is the primary tool for linking the proton and carbon skeletons[13]. Each cross-peak confirms a direct, one-bond C-H connection. For example, the proton signal assigned as H8 will show a correlation to the carbon signal for C8. This step validates the assignments of all protonated carbons.

  • COSY Spectrum: Use the Correlation Spectroscopy (COSY) experiment to confirm proton-proton connectivities. A strong cross-peak between the aromatic protons H4 and H5 will confirm their ortho relationship. A chain of cross-peaks will connect H8 to H9, and H9 to H10, verifying the integrity of the propyl group's spin system.

  • HMBC Spectrum: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical step for piecing together the molecular fragments[14]. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. Key expected correlations include:

    • Propyl-to-Ring: A cross-peak between the H8 protons (on the propyl chain) and carbons C7 and C7a will unambiguously anchor the propyl group to the correct position on the aromatic ring.

    • Aromatic Connectivity: Protons H4 and H5 will show correlations to multiple carbons in the fused ring system, confirming the overall benzo[d]isoxazole core structure. For instance, H5 should correlate to C7, C3a, and C4.

    • CF₃ Connectivity: The aromatic proton H4 should show a 3-bond correlation to the quaternary carbon C3, which is attached to the CF₃ group, thus confirming the regiochemistry of the isoxazole ring.

Predicted NMR Data Summary

The following table provides predicted chemical shifts (δ) and coupling constants (J) for the compound dissolved in DMSO-d₆. These values are estimates based on standard chemical shift theory and data from similar structural motifs.

Table 3: Predicted NMR Assignments for this compound in DMSO-d₆

Atom No. Nucleus Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Key HMBC Correlations
H10 ¹H ~0.95 t J(H10,H9) ≈ 7.4 C9, C8
H9 ¹H ~1.60 m J(H9,H10) ≈ 7.4, J(H9,H8) ≈ 7.6 C10, C8, C7
H8 ¹H ~2.65 t J(H8,H9) ≈ 7.6 C9, C7, C6, C7a
H5 ¹H ~7.00 d J(H5,H4) ≈ 8.8 C7, C3a, C4
H4 ¹H ~7.60 d J(H4,H5) ≈ 8.8 C6, C7a, C5, C3
6-OH ¹H ~9.5-10.5 br s - C5, C6, C7
- ¹⁹F ~ -62.0 s - -
C10 ¹³C ~14.0 - - -
C9 ¹³C ~22.5 - - -
C8 ¹³C ~28.0 - - -
C5 ¹³C ~115.0 - - -
C4 ¹³C ~120.0 - - -
C7 ¹³C ~122.0 - - -
C11 (CF₃) ¹³C ~121.5 q ¹JCF ≈ 272 -
C3a ¹³C ~118.0 - - -
C7a ¹³C ~150.0 - - -
C3 ¹³C ~155.0 q ²JCF ≈ 36 -

| C6 | ¹³C | ~158.0 | - | - | - |

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal and powerful methodology for the complete structural assignment of this compound. The structured workflow presented here, from sample preparation to a logical interpretation strategy, serves as a robust template for the characterization of complex, multi-functional small molecules. This approach ensures high confidence in structural identity, which is a critical requirement for advancing research in chemistry and drug discovery.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877. Retrieved from [Link]

  • Exarchou, V., & Gerothanassis, I. P. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(1), 507-554. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Indian Institute of Science Education and Research Pune. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Exarchou, V., & Gerothanassis, I. P. (2012). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Online- and offline-NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1-(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)-1H-indol-5-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Amanote Research. (n.d.). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from [Link]

  • Takahashi, K., Yoshino, A., Hosokawa, K., & Muramatsu, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755–756. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: A Guide to Characterizing Novel Nrf2 Activators

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Keap1-Nrf2 Pathway, a Bastion of Cellular Defense

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[1][3][4][5] This rapid turnover keeps Nrf2 levels low. However, in the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2.[3][4][6] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[1][7][8] This orchestrated gene expression program fortifies the cell against oxidative damage and inflammation, making the activation of Nrf2 a promising therapeutic strategy for a range of diseases.[4][5]

This document provides a comprehensive guide for utilizing cell-based assays to investigate the activity of novel compounds, using 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol as a representative candidate for a potential Nrf2 activator. While the specific biological activity of this compound is yet to be fully characterized, its structure suggests potential interaction with biological systems that could modulate cellular stress responses. The following protocols are designed to rigorously assess its ability to activate the Nrf2 pathway, providing a framework for the characterization of other potential therapeutic agents.

Mechanism of Action: Probing the Keap1-Nrf2 Interaction

The primary mechanism for small molecule activation of the Nrf2 pathway involves the disruption of the Keap1-Nrf2 protein-protein interaction. Electrophilic compounds can directly modify Keap1's cysteine sensors, while other inhibitors may physically block the binding interface. The resulting stabilization of Nrf2 is the critical initiating event. The assays described herein are designed to quantify the downstream consequences of this event.

Diagram 1: The Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Compound 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol Compound->Keap1 Inhibits Interaction OxidativeStress Oxidative Stress OxidativeStress->Keap1 Modifies Cysteines ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Initiates Transcription

Caption: Workflow of the Keap1-Nrf2 signaling pathway and points of modulation.

Experimental Protocols: A Multi-Faceted Approach to Validation

A robust assessment of a compound's Nrf2-activating potential requires a multi-tiered approach. We will progress from a high-throughput screen for ARE-mediated gene expression to the direct visualization of Nrf2 nuclear translocation, and finally to a functional assay measuring cytoprotection.

Protocol 1: ARE-Luciferase Reporter Gene Assay

This assay is a widely used method to screen for Nrf2 activators.[1] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified via a luminescent reaction.

Rationale: This assay provides a quantitative measure of the transcriptional activity of Nrf2, serving as a primary indicator of pathway activation. It is highly sensitive and suitable for determining dose-response relationships.

Materials:

  • AREc32 cells (or other suitable ARE-reporter cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • DMSO (vehicle control)

  • Tert-butylhydroquinone (tBHQ) or Sulforaphane (positive control)[1]

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed AREc32 cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Also prepare solutions for the vehicle control (DMSO) and a positive control like tBHQ (e.g., 25 µM).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control to the respective wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature for 20-30 minutes. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the fold induction of luciferase activity by normalizing the signal from compound-treated wells to the signal from vehicle-treated wells.

  • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

ParameterRecommended RangePurpose
Cell Density 2.0 - 3.0 x 10⁴ cells/wellEnsures a healthy, confluent monolayer for consistent results.
Compound Conc. 0.1 µM - 100 µMTo determine the dose-response relationship and EC₅₀.
Incubation Time 16 - 24 hoursAllows for Nrf2 activation, transcription, and translation of the reporter.[3][9]
Positive Control tBHQ (25 µM) or Sulforaphane (5 µM)Validates assay performance and provides a benchmark for activity.

Diagram 2: ARE-Luciferase Reporter Assay Workflow

Reporter_Assay_Workflow start Seed ARE-Reporter Cells (96-well plate) incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Treat cells with: - Test Compound - Positive Control (tBHQ) - Vehicle (DMSO) incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Add Luciferase Assay Reagent incubate2->lyse read Measure Luminescence (Plate Reader) lyse->read end Analyze Data: - Fold Induction - Dose-Response Curve - EC₅₀ read->end

Caption: Step-by-step workflow for the ARE-luciferase reporter gene assay.

Protocol 2: Immunocytochemistry for Nrf2 Nuclear Translocation

This protocol allows for the direct visualization of Nrf2 moving from the cytoplasm to the nucleus upon activation, providing qualitative and semi-quantitative confirmation of the findings from the reporter assay.

Rationale: Visual evidence of Nrf2 nuclear translocation confirms that the compound acts upstream of transcription by promoting the stabilization and relocation of the Nrf2 protein. This is a crucial validation step.[9]

Materials:

  • HeLa or A549 cells

  • Glass coverslips or imaging-compatible plates (e.g., 24-well)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Anti-Nrf2 (rabbit polyclonal)

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (nuclear counterstain)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Treatment: Treat the cells with the test compound at its EC₅₀ concentration (determined from Protocol 1), a positive control (tBHQ), and a vehicle control for a specified time course (e.g., 0, 30, 60, 120 minutes).[9]

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS, counterstain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Nrf2 (green) channels.

Data Analysis:

  • Qualitatively assess the localization of the Nrf2 signal. In vehicle-treated cells, the green fluorescence should be diffuse and primarily cytoplasmic. In compound-treated cells, a distinct accumulation of green fluorescence within the blue-stained nuclei indicates translocation.

  • For semi-quantitative analysis, measure the fluorescence intensity in the nucleus versus the cytoplasm across multiple cells.

Protocol 3: Cytoprotection Assay against Oxidative Stress

This functional assay determines if the observed Nrf2 activation translates into a tangible protective effect against a cellular insult.

Rationale: The ultimate goal of Nrf2 activation is to protect cells from damage. This assay validates the biological significance of the compound's activity by measuring its ability to enhance cell survival in the face of oxidative stress.[9]

Materials:

  • Human primary neurons, astrocytes, or a relevant cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Test compound, positive control (tBHQ), and vehicle (DMSO)

  • Oxidative stressing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or controls for 24 hours. This allows time for the expression of cytoprotective genes.[9]

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of an oxidative agent (e.g., 100 µM H₂O₂) for an additional 24 hours. Include control wells that are not exposed to the oxidant.

  • MTT Assay:

    • Remove the treatment media.

    • Add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated, unstressed control wells.

  • Compare the viability of cells pre-treated with the compound to those treated with the vehicle before the oxidative challenge. A significant increase in viability indicates a cytoprotective effect.

ParameterRecommended ConditionRationale
Pre-treatment Time 24 hoursSufficient time for Nrf2-mediated transcription and translation of protective enzymes.[9]
Oxidant H₂O₂, 6-OHDA, rotenoneInduces oxidative stress through different mechanisms, allowing for broader characterization.
Oxidant Exposure 24 hours (or as determined by a kill curve)Time sufficient to induce significant cell death in unprotected control wells.[9]
Viability Readout MTT or similar (e.g., CellTiter-Glo®)Quantifies the number of metabolically active, viable cells.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for characterizing the potential of this compound, or any novel compound, as an activator of the Keap1-Nrf2 pathway. By systematically progressing from reporter-based screening to mechanistic validation via imaging and functional cytoprotection assays, researchers can build a robust data package to support claims of Nrf2 activation. This multi-assay approach ensures scientific rigor and provides a clear path for the development of new therapeutic agents targeting cellular stress response pathways.

References

  • Cornell University. (2019). Cell-based Assay for NRF2 Activators & NRF2 Activator Scaffolds as Neuroprotective/Antioxidant Agents. Cornell Flintbox. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KEAP1:Nrf2 Assay Service. Retrieved from [Link]

  • Jeong, Y., et al. (2015). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Molecules, 20(10), 18449-18460. National Center for Biotechnology Information. Retrieved from [Link]

  • West Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wu, T., et al. (2020). Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification. RSC Advances, 10(32), 19045-19054. National Center for Biotechnology Information. Retrieved from [Link]

  • Sivandzade, F., et al. (2019). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. In High-Content Screening. Humana, New York, NY. Retrieved from [Link]

  • Shukla, S. J., et al. (2018). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1729, 149-160. National Center for Biotechnology Information. Retrieved from [Link]

  • Pajares, M., et al. (2020). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Molecules, 25(3), 643. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Southwest Environmental Health Sciences Center. (n.d.). How To Activate Cancer-Preventing Protein NRF2. Retrieved from [Link]

  • Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. Hindawi. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical In Vivo Evaluation of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: Rationale for Investigation

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a novel small molecule whose therapeutic potential is yet to be fully elucidated.[1] An analysis of its core benzisoxazole structure, a privileged scaffold in medicinal chemistry, suggests a potential interaction with central nervous system (CNS) targets. This document proceeds under the working hypothesis that this compound is a modulator of the Sigma-1 Receptor (S1R).

The S1R is a unique ligand-operated intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[2] It plays a critical role in cellular stress responses, calcium homeostasis, and neuronal signaling.[2] Activation of S1R has been shown to confer neuroprotection, reduce neuroinflammation, and exhibit antidepressant-like effects in a variety of preclinical models.[3][4][5] Conversely, S1R antagonists can modulate pain and attenuate the effects of substance abuse.[5]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on animal models relevant to the multifaceted functions of the S1R. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile and to rigorously assess its efficacy in validated models of neurodegenerative, neuropsychiatric, and inflammatory diseases.

Part 1: Foundational In Vivo Characterization

Before proceeding to efficacy studies, a thorough characterization of the compound's behavior in a living system is paramount. This initial phase ensures that subsequent efficacy models are designed with appropriate dosing regimens and that the compound reaches its intended target.

Pharmacokinetic (PK) and Bioavailability Assessment

Expert Rationale: The primary objective of a PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Without this data, selecting a dose and a dosing schedule for efficacy studies would be arbitrary, leading to potentially false-negative results if the compound is cleared too quickly or fails to cross the blood-brain barrier (BBB).

Protocol: Murine Pharmacokinetic Profiling

  • Animal Species: C57BL/6 mice (n=3-4 per time point/route).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). Sonication may be required for complete dissolution.

  • Dose Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral Gavage (PO): Administer a single oral dose (e.g., 10-20 mg/kg) to assess oral absorption and bioavailability.

    • Intraperitoneal (IP): Administer a single IP dose (e.g., 5-10 mg/kg) as an alternative parenteral route.

  • Sample Collection: Collect blood samples (via submandibular or saphenous vein) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Brain Penetrance: At each time point, a satellite group of animals should be euthanized for brain tissue collection.

  • Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance for Efficacy Studies
Tmax Time to reach maximum plasma concentrationInforms timing of peak biological effect for acute models.
Cmax Maximum plasma concentrationDefines the upper limit of exposure at a given dose.
AUC Area Under the Curve (total drug exposure)Critical for comparing dose-response relationships.
Half-lifeDictates the required dosing frequency (e.g., once vs. twice daily).
F% Oral BioavailabilityDetermines if oral administration is a viable route for chronic studies.
Brain:Plasma Ratio Ratio of compound concentration in the brain vs. plasmaCrucial. A ratio > 0.5 is often desired for CNS-active drugs.
General Experimental Workflow

The following diagram illustrates the logical progression from initial characterization to efficacy testing.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis & Interpretation PK Pharmacokinetics (PK) (IV, PO, IP) Determine T½, Cmax, BBB Penetration DoseRange Dose-Ranging & Tolerability (Acute & 7-day) Identify Maximum Tolerated Dose (MTD) PK->DoseRange Inform Dosing Neurodegen Neurodegeneration Models (e.g., MPTP, 5XFAD) DoseRange->Neurodegen Select Doses (e.g., 5, 10, 20 mg/kg) Neuropsych Neuropsychiatric Models (e.g., Forced Swim Test) DoseRange->Neuropsych Select Doses (e.g., 5, 10, 20 mg/kg) Inflam Inflammation Models (e.g., LPS Challenge) DoseRange->Inflam Select Doses (e.g., 5, 10, 20 mg/kg) Behavior Behavioral Analysis Neurodegen->Behavior Biochem Biochemical Assays (e.g., Cytokines, Neurotransmitters) Neurodegen->Biochem Histo Histology & IHC (e.g., TH Staining, Plaque Load) Neurodegen->Histo Neuropsych->Behavior Neuropsych->Biochem Neuropsych->Histo Inflam->Behavior Inflam->Biochem Inflam->Histo Conclusion Go/No-Go Decision Behavior->Conclusion Biochem->Conclusion Histo->Conclusion

Caption: High-level workflow for preclinical in vivo evaluation.

Part 2: Efficacy Testing in Neurodegenerative Disease Models

Expert Rationale: S1R's role in maintaining neuronal homeostasis makes it a compelling target for neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] Animal models for these conditions aim to replicate key pathological features, providing a platform to test for neuroprotective or neurorestorative effects.[7][8]

Parkinson's Disease (PD) Model: MPTP-Induced Neurotoxicity

Causality: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic (DA) neurons in the substantia nigra, mimicking the primary pathology of PD.[9] This model is ideal for testing if a compound can protect these neurons from toxin-induced death.

Protocol: MPTP Mouse Model of Parkinson's Disease

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups (n=10-12/group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: Compound (Low Dose) + MPTP

    • Group 4: Compound (Mid Dose) + MPTP

    • Group 5: Compound (High Dose) + MPTP

  • Dosing Regimen:

    • Administer the compound or vehicle daily for 10 days.

    • On Day 3, administer MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals. Administer the compound 30 minutes prior to the first MPTP injection.

  • Behavioral Assessment (Day 8-9):

    • Rotarod Test: Place mice on an accelerating rotating rod (4-40 rpm over 5 min). Record the latency to fall. This measures motor coordination and balance.

    • Pole Test: Place mice head-up on top of a vertical pole. Record the time to turn completely downward and the total time to descend. This assesses bradykinesia.

  • Terminal Endpoints (Day 10):

    • Euthanize animals and perfuse with paraformaldehyde.

    • Collect brains. Post-fix one hemisphere for immunohistochemistry (IHC) and dissect the striatum from the other for neurochemical analysis.

    • IHC: Section the substantia nigra and stain for Tyrosine Hydroxylase (TH), a marker for DA neurons. Quantify the number of TH-positive cells.

    • Neurochemistry: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

Alzheimer's Disease (AD) Model: 5XFAD Transgenic Mouse

Causality: The 5XFAD transgenic mouse model co-expresses five human mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated amyloid-beta (Aβ) plaque deposition, neuroinflammation, and cognitive deficits, all key hallmarks of AD.[10]

Protocol: Chronic Dosing in 5XFAD Mice

  • Animals: 5XFAD transgenic mice and wild-type littermates, 3 months of age (before significant plaque pathology).

  • Experimental Groups (n=12-15/group):

    • Group 1: Wild-Type + Vehicle

    • Group 2: 5XFAD + Vehicle

    • Group 3: 5XFAD + Compound (e.g., 10 mg/kg/day)

    • Group 4: 5XFAD + Positive Control (e.g., known S1R agonist)

  • Dosing Regimen: Administer the compound or vehicle daily for 3 months via oral gavage or formulated in drinking water/chow.

  • Behavioral Assessment (during the final week of treatment):

    • Morris Water Maze (MWM): A test of hippocampal-dependent spatial learning and memory. Track the latency to find a hidden platform over several days of training, followed by a probe trial with the platform removed to assess memory retention.

    • Y-Maze: A test of short-term spatial working memory. Measure the percentage of spontaneous alternations between the three arms.

  • Terminal Endpoints:

    • Collect brain tissue.

    • Histology: Perform IHC for Aβ plaques (using antibodies like 6E10) and activated microglia (Iba1) and astrocytes (GFAP). Quantify plaque load and glial activation.

    • Biochemistry: Use ELISA to measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

Part 3: Efficacy Testing in a Neuropsychiatric Model

Expert Rationale: S1R modulators have shown promise as novel antidepressants.[3] The Forced Swim Test is a widely used primary screen to identify compounds with potential antidepressant activity by measuring their effect on behavioral despair.

Protocol: Forced Swim Test (FST) in Mice

  • Animals: Male ICR or C57BL/6 mice.

  • Experimental Groups (n=12-15/group):

    • Group 1: Vehicle

    • Group 2: Compound (Low, Mid, High Doses)

    • Group 3: Positive Control (e.g., Fluoxetine, 20 mg/kg)

  • Procedure:

    • Administer a single IP dose of the compound, vehicle, or positive control 30-60 minutes before the test.

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Record a 6-minute session. Score the last 4 minutes for immobility (time spent floating passively with only minor movements to maintain balance).

  • Validation: Perform an Open Field Test to ensure the compound does not cause general hyperactivity, which could be a confounding factor leading to a false positive in the FST.

  • Data Analysis: Compare the duration of immobility between the compound-treated groups and the vehicle group. A significant reduction in immobility suggests antidepressant-like activity.

Part 4: Efficacy Testing in an Inflammation Model

Expert Rationale: Given S1R's role in modulating cellular stress, it is hypothesized to influence inflammatory pathways. The lipopolysaccharide (LPS) challenge model provides a robust and acute method to induce systemic inflammation and measure the anti-inflammatory potential of a test compound.[11][12]

S1R Signaling in Neuroinflammation

The diagram below illustrates a hypothesized mechanism by which an S1R agonist might reduce inflammation.

G cluster_0 cluster_1 cluster_2 LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates S1R_Agonist 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol (S1R Agonist) S1R Sigma-1 Receptor (S1R) S1R_Agonist->S1R Activates ER_Stress ER Stress Reduction S1R->ER_Stress Promotes ER_Stress->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription

Sources

The Scientific Dossier on 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: An Emerging Target in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of neuroscience research is in a perpetual state of evolution, driven by the quest for novel chemical entities that can modulate neural pathways with greater precision and efficacy. Within this dynamic field, the benzo[d]isoxazole scaffold has garnered considerable attention as a privileged structure, giving rise to a diverse array of pharmacologically active agents. This document provides a comprehensive overview of a specific derivative, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, and its potential applications in neuroscience. While direct research on this particular molecule is still emerging, this guide will extrapolate from the broader class of benzo[d]isoxazole derivatives to outline its putative mechanisms, potential therapeutic applications, and detailed protocols for its investigation.

The Benzo[d]isoxazole Scaffold: A Gateway to Neuromodulation

The benzo[d]isoxazole core, a bicyclic aromatic heterocycle, serves as a versatile template for the design of neurologically active compounds. Derivatives of this scaffold have been implicated in a range of central nervous system (CNS) activities, most notably as anticonvulsants. The inherent structural rigidity and lipophilicity of the benzo[d]isoxazole ring system allow for favorable interactions with various CNS targets.

Putative Mechanism of Action: Selective Ion Channel Modulation

A significant body of research points towards the role of benzo[d]isoxazole derivatives as modulators of voltage-gated sodium channels (VGSCs). Specifically, certain derivatives have demonstrated selective blockade of the NaV1.1 channel, a key player in the generation and propagation of action potentials in neurons.

Signaling Pathway: NaV1.1 Channel Blockade

Nav1.1_Blockade cluster_Neuron Presynaptic Neuron cluster_Compound This compound AP_init Action Potential Initiation Nav1_1 NaV1.1 Channel AP_init->Nav1_1 Activates Depolarization Membrane Depolarization Nav1_1->Depolarization Na+ Influx Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Compound Benzo[d]isoxazole Derivative Compound->Nav1_1 Blocks caption Fig. 1: Putative mechanism of NaV1.1 channel blockade.

Caption: Putative mechanism of NaV1.1 channel blockade by this compound.

This proposed mechanism suggests that by inhibiting the influx of sodium ions through NaV1.1 channels, this compound could reduce neuronal hyperexcitability, a hallmark of seizure disorders.

Potential Applications in Neuroscience Research

Based on the known activities of related compounds, this compound holds promise as a research tool and a potential therapeutic lead in several areas of neuroscience.

Epilepsy and Seizure Disorders

The most direct application lies in the study and potential treatment of epilepsy. Its predicted activity as a NaV1.1 channel blocker makes it a candidate for investigating the pathophysiology of epilepsy and for the development of novel anti-epileptic drugs with improved selectivity and side-effect profiles.

Neuropathic Pain

Voltage-gated sodium channels are also critically involved in the transmission of pain signals. Dysregulation of these channels is a key feature of neuropathic pain. Therefore, this compound could be employed in preclinical models of neuropathic pain to explore the therapeutic potential of selective NaV1.1 blockade in this debilitating condition.

Neurodegenerative Diseases

While a more speculative area, the modulation of neuronal excitability can have implications for neurodegenerative disorders where excitotoxicity is a contributing factor. Further research could explore the potential neuroprotective effects of this compound in models of diseases such as Alzheimer's or Parkinson's disease.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing experimental protocols, particularly for formulation and delivery.

PropertyValueSource
Molecular Formula C₁₁H₁₀F₃NO₂PubChem[1]
Molecular Weight 245.20 g/mol PubChem[1]
CAS Number 194608-88-3PubChem[1]
Synonyms 7-PROPYL-3-(TRIFLUOROMETHYL)-1,2-BENZOXAZOL-6-OLPubChem[1]

Experimental Protocols

The following protocols are designed to facilitate the investigation of this compound in a neuroscience research setting.

In Vitro Patch-Clamp Electrophysiology for NaV1.1 Channel Activity

This protocol outlines the procedure for assessing the inhibitory effect of the compound on NaV1.1 channels expressed in a heterologous system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human NaV1.1 channels.

Materials:

  • HEK293 cells stably expressing human NaV1.1.

  • This compound.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • External and internal recording solutions.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture 1. Culture HEK293-NaV1.1 cells Patching 5. Obtain whole-cell patch-clamp configuration Cell_Culture->Patching Pipette_Prep 2. Fabricate patch pipettes Pipette_Prep->Patching Solution_Prep 3. Prepare recording solutions Solution_Prep->Patching Compound_Prep 4. Prepare serial dilutions of test compound Application 7. Perfuse cells with test compound Compound_Prep->Application Baseline 6. Record baseline NaV1.1 currents Patching->Baseline Baseline->Application Recording 8. Record NaV1.1 currents in the presence of compound Application->Recording Washout 9. Washout compound and record recovery Recording->Washout Data_Analysis 10. Analyze current inhibition and calculate IC50 Washout->Data_Analysis caption Fig. 2: Workflow for patch-clamp electrophysiology.

Caption: Workflow for patch-clamp electrophysiology to assess NaV1.1 channel inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing NaV1.1 channels to 70-80% confluency.

  • Solution Preparation: Prepare external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4) and internal solution (in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Using a micromanipulator, approach a cell with a glass pipette (resistance 2-5 MΩ) filled with the internal solution.

    • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Data Acquisition and Analysis:

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of the test compound and record the corresponding currents.

    • Measure the peak current amplitude at each concentration.

    • Normalize the current inhibition to the baseline and plot the concentration-response curve.

    • Fit the data with a Hill equation to determine the IC₅₀ value.

In Vivo Evaluation in a Rodent Model of Seizures

This protocol describes the use of the Maximal Electroshock (MES) test in mice to assess the anticonvulsant activity of the compound.

Objective: To evaluate the in vivo efficacy of this compound in preventing tonic-hindlimb extension seizures induced by MES.

Materials:

  • Male ICR mice (20-25 g).

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Electroshock apparatus with corneal electrodes.

  • Saline solution.

Experimental Workflow:

MES_Test_Workflow Animal_Acclimation 1. Acclimate mice to housing conditions Grouping 2. Randomly assign mice to treatment groups Animal_Acclimation->Grouping Compound_Admin 3. Administer test compound or vehicle (i.p.) Grouping->Compound_Admin Pretreatment_Time 4. Allow for a 30-minute pretreatment period Compound_Admin->Pretreatment_Time MES_Induction 5. Induce seizure via corneal electrodes Pretreatment_Time->MES_Induction Observation 6. Observe for tonic-hindlimb extension MES_Induction->Observation Scoring 7. Score presence or absence of seizure endpoint Observation->Scoring Data_Analysis 8. Calculate the percentage of protection Scoring->Data_Analysis caption Fig. 3: Workflow for the Maximal Electroshock (MES) test.

Caption: Workflow for the Maximal Electroshock (MES) test to evaluate anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate mice for at least 3 days before the experiment.

  • Dosing: Prepare a suspension of this compound in the vehicle. Administer the compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Pretreatment: Allow a 30-minute interval between drug administration and the MES test.

  • MES Procedure:

    • Apply a drop of saline to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic-hindlimb extension seizure. The absence of this endpoint is considered protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected from the seizure. This data can be used to determine an ED₅₀ (median effective dose).

Conclusion and Future Directions

While direct experimental data on this compound in neuroscience is currently limited in the public domain, its structural similarity to other neurologically active benzo[d]isoxazole derivatives provides a strong rationale for its investigation. The protocols outlined in this guide offer a starting point for researchers to explore its potential as a selective modulator of neuronal excitability. Future research should focus on confirming its mechanism of action, evaluating its efficacy and safety in a broader range of preclinical models, and exploring its potential in other neurological disorders. The insights gained from such studies will be invaluable in determining the ultimate utility of this compound in the field of neuroscience.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: A TRPA1 Antagonist for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting TRPA1 in Pain and Neuroinflammation

The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious environmental stimuli and endogenous mediators of inflammation. Activation of TRPA1 by a wide array of irritants and inflammatory molecules leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the propagation of pain signals.[1] This central role in nociception has positioned TRPA1 as a key therapeutic target for the development of novel analgesics for a variety of pain states, including inflammatory and neuropathic pain.[2][3]

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a potent and selective antagonist of the TRPA1 channel. Its chemical structure, featuring a benzo[d]isoxazole core, is characteristic of a class of compounds that have been investigated for their modulatory effects on various biological targets.[4][5][6] These application notes provide a comprehensive guide for researchers utilizing this compound as a research tool to investigate the role of TRPA1 in pain and neuroinflammation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research compound is paramount for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₀F₃NO₂
Molecular Weight 245.20 g/mol
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO and ethanolInferred from similar compounds
Storage Store at -20°C for long-term stabilityStandard practice for research compounds

Safety and Handling:

This compound should be handled in accordance with good laboratory practices.[7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Action: Antagonism of the TRPA1 Channel

This compound exerts its biological effects by acting as an antagonist at the TRPA1 ion channel. The proposed mechanism involves the binding of the molecule to the channel protein, thereby preventing the conformational changes required for channel opening in response to agonist stimulation. This inhibition of channel activation blocks the influx of cations, leading to a reduction in neuronal excitability and the attenuation of pain signaling.

The following diagram illustrates the TRPA1 signaling pathway and the inhibitory action of this compound.

TRPA1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) TRPA1->TRPA1_active Conformational Change Ca_ion Ca²⁺ TRPA1_active->Ca_ion Allows Influx Agonist TRPA1 Agonist (e.g., AITC, Bradykinin) Agonist->TRPA1 Activates Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Initiates Antagonist 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol Antagonist->TRPA1 Binds and Inhibits

Caption: TRPA1 signaling pathway and antagonist inhibition.

In Vitro Application: Calcium Influx Assay

The calcium influx assay is a robust and widely used method to determine the potency and efficacy of TRPA1 antagonists in a controlled cellular environment. This protocol describes the use of Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPA1 channel.

Experimental Workflow: Calcium Influx Assay

Caption: Workflow for the in vitro calcium influx assay.

Detailed Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human TRPA1 (hTRPA1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.

  • Compound Incubation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Aspirate the dye loading buffer and add the compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of a TRPA1 agonist, such as allyl isothiocyanate (AITC), in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Use a fluorescence plate reader equipped with an automated injection system to add the AITC solution to the wells while simultaneously measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).

    • Record the fluorescence signal over time, both before and after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPA1 antagonist for 100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Application: Agonist-Induced Pain Model

The AITC-induced paw flinching/licking model in rodents is a widely accepted acute pain model to assess the in vivo efficacy of TRPA1 antagonists.

Experimental Workflow: AITC-Induced Pain Model

Caption: Workflow for the in vivo AITC-induced pain model.

Detailed Protocol:

  • Animals:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Allow the animals to acclimate to the testing environment for at least 30 minutes before the experiment.

  • Compound Formulation and Administration:

    • Prepare a vehicle solution suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle consists of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

    • Suspend this compound in the vehicle to achieve the desired dose. Sonication may be required to ensure a uniform suspension.

    • Administer the compound or vehicle to the animals at a specific time point before the AITC challenge (e.g., 30-60 minutes).

  • AITC Challenge:

    • Prepare a fresh solution of AITC (e.g., 0.5-1% in mineral oil or saline with a low percentage of ethanol and Tween 80).

    • Inject a small volume (e.g., 20-50 µL) of the AITC solution into the plantar surface of one hind paw of the animal.

  • Observation of Nociceptive Behavior:

    • Immediately after the AITC injection, place the animal in an observation chamber with a transparent floor.

    • Record the cumulative time the animal spends flinching or licking the injected paw over a defined period (e.g., 5-15 minutes).

  • Data Analysis:

    • Compare the duration of nociceptive behaviors between the vehicle-treated and compound-treated groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to determine the significance of any observed differences.

    • Calculate the percentage of inhibition of the pain response for each dose of the compound.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 channel in pain and neuroinflammation. The protocols outlined in these application notes provide a framework for characterizing its activity both in vitro and in vivo. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of TRPA1 pharmacology and its potential as a therapeutic target.

References

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  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Journal of Medicinal Chemistry. 2022.
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  • Discovery of a Series of Indazole TRPA1 Antagonists. ACS Medicinal Chemistry Letters. 2017.
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  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry. 2016.
  • The Pore-Domain of TRPA1 Mediates the Inhibitory Effect of the Antagonist 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. PLoS One. 2014.

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Application Notes and Protocols for the In Vivo Formulation of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a novel investigational compound with a chemical structure suggesting significant therapeutic potential. However, its molecular characteristics—specifically the presence of a lipophilic propyl group, a trifluoromethyl moiety, and a phenolic hydroxyl group—present a considerable challenge for developing an effective formulation for in vivo studies. The predicted high lipophilicity (XLogP3 ≈ 3.6) and the nature of the benzisoxazole scaffold suggest that the compound is likely to exhibit poor aqueous solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1] Such compounds often suffer from low and variable oral bioavailability, which can hinder or produce misleading results in preclinical efficacy and toxicology studies.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to develop a stable and bioavailable formulation of this compound suitable for in vivo administration. The protocols herein are designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design.[2] Before embarking on formulation screening, it is imperative to determine the following key parameters for this compound.

Predicted and Experimental Physicochemical Properties

A summary of known and predicted properties is essential for guiding the initial formulation strategy.

PropertyPredicted/Known ValueImplication for Formulation
Molecular Weight 245.20 g/mol [1]Standard for a small molecule.
Predicted XLogP3 3.6[1]Indicates high lipophilicity and probable low aqueous solubility.
Predicted Boiling Point 323.5±37.0 °C[3]Suggests good thermal stability at typical processing temperatures.
Aqueous Solubility To be determinedCritical for selecting a solubilization strategy. Expected to be low (<10 µg/mL).
pKa To be determinedThe phenolic hydroxyl group is acidic; its pKa will determine pH-dependent solubility.
Melting Point To be determinedImportant for solid-state characterization and certain formulation approaches like solid dispersions.
Polymorphism To be determinedDifferent crystalline forms can have different solubilities and stabilities.
Experimental Protocol: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values.

Methodology:

  • Prepare a series of buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 and 7.4 (phosphate buffers, simulating intestinal fluid).

  • Add an excess amount of this compound to each buffer in separate vials.

  • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 4.1).

Causality: The pH-solubility profile is critical due to the phenolic hydroxyl group. If solubility significantly increases at higher pH, it indicates ionization of the phenol, which could be exploited in the formulation strategy.

Experimental Protocol: pKa Determination

Objective: To determine the ionization constant of the phenolic group.

Methodology: Potentiometric titration or UV-spectrophotometric methods can be used. For the latter:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).

  • Create a series of aqueous buffers with a wide pH range (e.g., pH 2 to 12).

  • Add a small, constant aliquot of the stock solution to each buffer.

  • Measure the UV-Vis spectrum for each sample.

  • The pKa can be determined by plotting absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH.

Causality: Knowing the pKa is essential for predicting the ionization state of the drug in different parts of the gastrointestinal tract, which directly influences its solubility and permeability.

Part 2: Formulation Development Strategy

Given the anticipated poor aqueous solubility, a tiered approach to formulation screening is recommended. The goal is to develop a liquid formulation suitable for oral gavage in preclinical species. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or cosolvent/surfactant systems are often effective for lipophilic compounds.[4]

Tier 1: Excipient Solubility Screening

Objective: To identify suitable solvents, cosolvents, surfactants, and oils that can effectively solubilize the compound.

Methodology:

  • Select a range of pharmaceutically acceptable excipients from different categories (see table below).

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of each excipient in a glass vial.

  • Mix the samples using a vortex mixer and then place them on a shaker at ambient temperature for 48-72 hours.

  • Visually inspect for dissolved API. If a clear solution is not formed, centrifuge the samples.

  • Quantify the concentration of the dissolved API in the supernatant by HPLC.

Table of Recommended Excipients for Screening:

CategoryExcipient ExamplesRationale
Oils (Lipids) Capryol™ 90, Labrafac™ Lipophile WL 1349, Sesame Oil, Medium-Chain Triglycerides (MCT)For lipid-based formulations; the API's lipophilicity suggests good solubility in oils.
Surfactants Cremophor® EL, Kolliphor® RH 40, Tween® 80, Labrasol® ALFTo enhance solubilization and promote emulsification in the gut.[5]
Cosolvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Transcutol® HP, EthanolTo increase the solvent capacity of the formulation.[6]
Tier 2: Formulation Prototype Development

Based on the results from the excipient screening, develop prototype formulations. The primary approaches to consider are:

  • Approach A: Cosolvent/Surfactant System: A simple solution that is easy to prepare.

  • Approach B: Self-Emulsifying Drug Delivery System (SEDDS): An isotropic mixture of oils, surfactants, and cosolvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[4] This can enhance solubility and absorption.

Workflow for Formulation Development:

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Prototyping cluster_2 Phase 3: Characterization & Selection cluster_3 Phase 4: Stability & In Vivo Studies API API Physicochemical Characterization (Solubility, pKa) Screen Excipient Solubility Screening API->Screen Proto_A Prototype A: Cosolvent/Surfactant System Screen->Proto_A Proto_B Prototype B: SEDDS Screen->Proto_B Char_A Characterize A: Clarity, Drug Load Proto_A->Char_A Char_B Characterize B: Emulsification, Droplet Size Proto_B->Char_B Select Select Lead Formulation(s) Char_A->Select Char_B->Select Stability Stability Testing Select->Stability InVivo In Vivo PK/PD Studies Stability->InVivo

Caption: Formulation development workflow for this compound.

Experimental Protocol: Preparation and Evaluation of a SEDDS Formulation

Objective: To prepare and characterize a SEDDS prototype.

Methodology:

  • Preparation:

    • Based on solubility data, select an oil, surfactant, and cosolvent. A common starting ratio is 30% oil, 40% surfactant, and 30% cosolvent (w/w).

    • Weigh the required amounts of each excipient into a glass vial.

    • Add the calculated amount of this compound to achieve the target concentration (e.g., 10-50 mg/mL).

    • Gently heat (40-50°C) and vortex until a clear, homogenous solution is formed.

  • Evaluation:

    • Emulsification Study: Add a small amount (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume (e.g., 250 mL) of purified water at 37°C with gentle stirring. Visually observe the formation of the emulsion. A good SEDDS will emulsify spontaneously to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Analyze the resulting emulsion using Dynamic Light Scattering (DLS) to determine the mean droplet size (z-average) and polydispersity index (PDI).[7] For oral delivery, a droplet size of less than 200 nm is generally desirable.

Part 3: Formulation Characterization and Stability

Once a lead formulation candidate is selected, it must be thoroughly characterized for its quality and stability.

Experimental Protocol: HPLC Method for Potency and Purity

Objective: To develop a stability-indicating HPLC method for quantifying the API and detecting any degradation products.

Methodology: A reversed-phase HPLC method is generally suitable for benzisoxazole derivatives.[8]

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 10 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan, likely around 230-280 nm).
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: Forced Degradation Studies

Objective: To assess the stability of the API in the selected formulation and to ensure the analytical method is stability-indicating.

Rationale: The phenolic hydroxyl group is susceptible to oxidation, and the overall molecule could be sensitive to hydrolysis and photolysis. Forced degradation studies are crucial for identifying potential degradation pathways.[9][10]

Methodology: Expose the formulated drug product to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: 60°C for 7 days.

  • Photostability: Expose to light according to ICH Q1B guidelines.

Analyze all samples by the validated HPLC method. The method is considered stability-indicating if all degradation peaks are resolved from the parent API peak.

Stability Study Protocol

Objective: To determine the shelf-life of the formulation under defined storage conditions.

Methodology:

  • Prepare a batch of the final formulation and store aliquots in appropriate containers.

  • Store the samples at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Appearance: Visual inspection for clarity, color change, or precipitation.

    • Potency (API content): Using the validated HPLC method.

    • Purity (Degradation products): Using the validated HPLC method.

    • For SEDDS: Droplet size and PDI upon dilution.

Workflow for Formulation Characterization and Stability Testing:

G cluster_0 Analytical Method Development cluster_1 Method Validation & Stability Indication cluster_2 Final Formulation Assessment HPLC_Dev HPLC Method Development (Potency & Purity) Method_Val HPLC Method Validation (ICH Q2(R1)) HPLC_Dev->Method_Val DLS_Method DLS Method for Droplet Size Analysis Forced_Deg Forced Degradation Studies Method_Val->Forced_Deg Lead_Form Selected Lead Formulation Stability_Study Long-Term & Accelerated Stability Study Lead_Form->Stability_Study Release_Testing Release Testing: - Appearance - Potency - Purity - Droplet Size (if SEDDS) Lead_Form->Release_Testing

Caption: Workflow for analytical characterization and stability assessment of the final formulation.

Conclusion

The formulation of this compound for in vivo studies requires a systematic and scientifically-driven approach due to its predicted poor aqueous solubility and the presence of a potentially labile phenolic group. By first conducting a thorough physicochemical characterization, followed by a tiered excipient and formulation screening process, researchers can identify a suitable vehicle, such as a cosolvent/surfactant system or a SEDDS. Rigorous analytical characterization and stability testing are paramount to ensure that the formulation is robust, reliable, and delivers the drug consistently in preclinical models. The protocols outlined in this guide provide a comprehensive framework to successfully navigate these challenges and enable the effective in vivo evaluation of this promising compound.

References

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  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
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Troubleshooting & Optimization

Technical Support Center: 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol (CAS 194608-88-3)[1][2][3]. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this important benzisoxazole derivative. Benzisoxazoles are privileged scaffolds in medicinal chemistry, appearing in drugs with anticonvulsant, antipsychotic, and antimicrobial properties[4][5]. The unique substitution pattern of this target molecule makes it a valuable intermediate in drug discovery programs.

This document provides a logical, field-tested framework for troubleshooting, moving from general questions to specific experimental issues.

Overview of the Synthetic Strategy

A robust and common strategy for constructing the 3-substituted-1,2-benzisoxazole core involves the reductive cyclization of an ortho-nitroaryl precursor. This approach is advantageous due to the wide availability of nitroarenes and the variety of reductive methods available[6][7][8]. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Formation A 4-Propylphenol B 2-Nitro-4-propylphenol A->B Nitration (e.g., HNO₃, Acetic Acid) C 2-Hydroxy-3-nitro-5-propylbenzaldehyde B->C Formylation (e.g., Reimer-Tiemann or Duff reaction) D N-(2-hydroxy-3-nitro-5-propylbenzylidene)hydroxylamine (Oxime Intermediate) C->D Condensation (Hydroxylamine HCl) E Key Nitro Precursor (Ortho-nitroaryl trifluoromethyl ketone) C->E Alternative Direct Trifluoromethylation & Oxidation D->E Introduction of CF₃ group (e.g., Ruppert-Prakash reagent, TMSCF₃) F This compound E->F Reductive Cyclization (e.g., SnCl₂·2H₂O)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the benzisoxazole ring in this target molecule?

A1: The most prevalent and dependable method is the intramolecular reductive cyclization of a suitably substituted ortho-nitroaryl compound[6][9]. For this specific target, the key intermediate would be a derivative of 2-nitro-4-propylphenol containing the trifluoromethyl ketone or a precursor thereof. This method is favored because the starting nitroarenes are often readily accessible through electrophilic nitration, and various reducing agents can be employed to effect the cyclization, allowing for optimization based on substrate sensitivity and desired reaction conditions[7][10].

Q2: Why is the trifluoromethyl group installed on a precursor rather than modifying a pre-formed benzisoxazole ring?

A2: Introducing a trifluoromethyl (CF₃) group directly onto a pre-formed heterocyclic ring can be challenging and often requires harsh conditions or specialized reagents that may not be compatible with the other functional groups, particularly the free phenol. By incorporating the CF₃ moiety into the acyclic precursor (e.g., forming an ortho-nitroaryl trifluoromethyl ketone), the subsequent cyclization step becomes a more predictable and high-yielding ring-closing reaction. This strategy provides better control over regioselectivity and functional group tolerance. The synthesis of trifluoromethylated isoxazolines often proceeds via a trifluoroacetonitrile oxide intermediate, highlighting the utility of building the core around the CF₃ group[11].

Q3: Are there alternative routes to consider if the reductive cyclization fails?

A3: Yes. An alternative modern approach involves a [3+2] cycloaddition reaction between an in-situ generated aryne and a nitrile oxide[5][12]. In this case, one could envision a reaction between an aryne derived from a propyl- and hydroxy-substituted benzene and trifluoroacetonitrile oxide. However, this route can be more complex to optimize due to the high reactivity of the intermediates and potential side reactions[5]. Another pathway involves the cyclization of ortho-hydroxyaryl N-H ketimines, which provides a divergent route to either benzisoxazoles or benzoxazoles depending on the reaction conditions[12]. For industrial scale-up, routes starting from salicylaldehydes are also common for simpler benzisoxazoles[13].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis.

Issue 1: Low Yield During Reductive Cyclization Step

Q: My final reductive cyclization step is giving a low yield of the desired product. TLC analysis shows multiple spots, including some starting material and a baseline spot.

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Troubleshooting_LowYield cluster_causes Potential Causes & Checks cluster_solutions Solutions Start Low Yield in Cyclization Multiple Spots on TLC Cause1 Incomplete Reaction Check: Reaction time, temperature, stoichiometry of reductant Start->Cause1:f0 Cause2 Over-Reduction Check: Identity of baseline spot (likely aniline byproduct) Start->Cause2:f0 Cause3 Reductant Inactivity Check: Age and quality of reducing agent (e.g., SnCl₂) Start->Cause3:f0 Cause4 Side Reactions Check: Dimerization or decomposition of intermediates Start->Cause4:f0 Sol1 Extend reaction time or gently increase temperature (e.g., to 40-50 °C). Increase reductant charge by 0.1-0.2 eq. Cause1:f1->Sol1 Sol2 Use a milder reductant. Ensure reaction is not run for an excessively long time after completion. Cause2:f1->Sol2 Sol3 Use a fresh bottle of the reducing agent. Consider alternative reductants like Fe/NH₄Cl. Cause3:f1->Sol3 Sol4 Ensure inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. Control temperature carefully to prevent decomposition. Cause4:f1->Sol4

Caption: Troubleshooting logic for low cyclization yield.

  • Causality Explained:

    • Incomplete Reaction: The conversion of the nitro group to an intermediate that can cyclize requires a specific stoichiometric amount of the reducing agent. If the reaction is not complete, you will recover starting material[13].

    • Over-Reduction: The most common side product is the corresponding 2-aminoaryl ketone. This occurs when the nitro group is fully reduced to an amine faster than the intramolecular cyclization can happen. Stronger reducing systems (e.g., H₂ with Pd/C) are more prone to this. Stannous chloride (SnCl₂) is often preferred as it tends to favor the formation of nitroso or hydroxylamine intermediates that cyclize readily[6]. The resulting aniline is often highly polar and may appear as a baseline spot on TLC.

    • Reductant Inactivity: Stannous chloride dihydrate (SnCl₂·2H₂O) can oxidize over time. If your reagent is old or has been improperly stored, its reducing power will be diminished, leading to an incomplete reaction.

Issue 2: Poor Yield or Regioisomer Formation During Nitration

Q: The initial nitration of 4-propylphenol gives a low yield of the desired 2-nitro-4-propylphenol, and I am getting significant amounts of the 2,6-dinitro or other isomers.

A: This is a classic problem of controlling electrophilic aromatic substitution. The hydroxyl and propyl groups are both ortho-, para-directing activators, making the ring highly susceptible to substitution.

  • Causality Explained:

    • Over-nitration: The product, 2-nitro-4-propylphenol, is still an activated ring system and can undergo a second nitration, typically at the 6-position.

    • Thermodynamic vs. Kinetic Control: The reaction temperature is critical. Running the reaction at elevated temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.

  • Solutions & Optimization:

    • Control Temperature: The nitration should be performed at a low temperature (0-5 °C) by slowly adding the nitrating agent to a solution of the phenol[14]. This favors kinetic control and minimizes over-reaction.

    • Diluted Nitrating Agent: Use a diluted solution of nitric acid in a solvent like glacial acetic acid. This moderates the reactivity of the nitronium ion (NO₂⁺) and improves selectivity.

    • Protecting Groups: While more complex, one could consider protecting the phenol as an acetate ester before nitration. This moderates the activating effect of the oxygen and can improve regioselectivity. The protecting group would then be removed via hydrolysis.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0-5 °CMinimizes dinitration and isomer formation[14].
Nitrating Agent Conc. HNO₃Dilute HNO₃ in Acetic AcidReduces the concentration of the electrophile, improving selectivity.
Addition Rate RapidSlow, dropwise additionMaintains low temperature and prevents localized excess of reagent.

Issue 3: Difficulty with Purification

Q: My final product is difficult to purify by column chromatography. It seems to co-elute with a closely-related impurity.

A: The phenolic hydroxyl group in the final product can cause tailing on silica gel and may have a similar polarity to certain byproducts.

  • Solutions & Optimization:

    • Alternative Solvent System: If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The change in solvent properties can alter the elution profile.

    • Acidification: Adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can suppress the ionization of the phenolic proton, leading to sharper peaks and potentially better separation from non-acidic impurities.

    • Recrystallization: If the product is a solid and has reasonable purity (>90%), recrystallization can be an excellent final purification step to remove closely-eluting impurities. Test various solvent systems (e.g., ethanol/water, toluene/hexane).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-nitro-5-propylbenzaldehyde (Key Precursor)

This protocol is a representative procedure based on analogous transformations and requires optimization for specific laboratory conditions.

  • Nitration: Dissolve 4-propylphenol (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of nitric acid (1.1 eq, 70%) in acetic acid dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 2 hours at 0-5 °C. Monitor by TLC. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude 2-nitro-4-propylphenol, which should be purified by column chromatography.

  • Formylation (Duff Reaction): To a solution of 2-nitro-4-propylphenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (HMTA, 1.5 eq) portion-wise. Heat the mixture to 80-90 °C for 6-8 hours. Cool the reaction, pour into water, and heat at reflux for 1 hour to hydrolyze the imine intermediate. Cool, extract the product with ethyl acetate, wash, dry, and purify by column chromatography to yield 2-hydroxy-3-nitro-5-propylbenzaldehyde.

Protocol 2: Reductive Cyclization to this compound

This protocol assumes the successful synthesis of the ortho-nitroaryl trifluoromethyl ketone precursor.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the ortho-nitroaryl trifluoromethyl ketone precursor (1.0 eq) in ethanol or acetic acid.

  • Addition of Reductant: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed[13].

  • Workup: Cool the reaction mixture and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the tin salts. A thick white precipitate of tin oxides will form.

  • Extraction: Extract the mixture thoroughly with ethyl acetate (3x). Filter the combined organic layers through a pad of celite to remove fine tin solids.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) to afford the final product.

References

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (n.d.).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
  • Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. (2025). Benchchem.
  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (2021). Journal of Organic Chemistry.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (2015).
  • Proposed reaction mechanism for the reductive cyclization of β‐nitrostyrenes. (n.d.). Wiley Online Library.
  • Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. (2025). Organic Letters.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.).
  • Reductive Cyclization of Nitroarenes. (n.d.).
  • Reductive Cycliz
  • Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. (n.d.). Royal Society of Chemistry.
  • This compound. (n.d.). ChemScene.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.).
  • This compound. (n.d.). PubChem.
  • Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (2025). Benchchem.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025).

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Overcoming solubility issues of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and experimental workflows necessary to successfully formulate this molecule for your research needs.

Compound Overview and Predicted Solubility Profile

This compound (CAS No. 194608-88-3) is a heterocyclic compound with a molecular weight of 245.20 g/mol .[1][2][3] Its structure, featuring a fused benzisoxazole ring, a propyl group, a trifluoromethyl group, and a phenolic hydroxyl group, presents a significant challenge for aqueous solubility.

The predicted lipophilicity, represented by a calculated XLogP3 value of 3.6, strongly suggests that the compound is hydrophobic and will exhibit poor solubility in aqueous solutions.[1] The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in drug molecules.[4] Conversely, the phenolic hydroxyl group provides a crucial handle for pH-dependent solubility modulation, a key strategy we will explore in detail.

Physicochemical Property Value Source
Molecular Formula C₁₁H₁₀F₃NO₂[1][3]
Molecular Weight 245.20 g/mol [1][3]
CAS Number 194608-88-3[1][2][5]
Calculated XLogP3 3.6[1]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Topological Polar Surface Area (TPSA) 46.26 Ų[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers like PBS?

Based on its chemical structure and high calculated XLogP3 of 3.6, this compound is highly lipophilic ("fat-loving") and inherently resistant to dissolving in polar, aqueous environments like Phosphate-Buffered Saline (PBS).[1] Molecules with high lipophilicity prefer to remain in a solid, crystalline state rather than interact with water molecules.

Q2: What is the best organic solvent to use for creating a stock solution?

For initial stock solutions, water-miscible organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol. These solvents are effective at dissolving nonpolar compounds and are miscible with aqueous buffers, which is crucial for subsequent serial dilutions into your experimental media.[6] We recommend starting with DMSO.

Q3: Can I increase the aqueous solubility by changing the pH?

Yes, this is the most promising initial strategy. The compound possesses a phenolic hydroxyl (-OH) group, which is weakly acidic. By increasing the pH of the aqueous solution (e.g., to pH 9 or higher) with a base like sodium hydroxide (NaOH), you can deprotonate the hydroxyl group to form a phenolate anion (-O⁻). This charged species is significantly more polar and will exhibit substantially higher aqueous solubility.[7][8]

Q4: Will heating the solution help?

Heating can temporarily increase the amount of compound that dissolves. However, this often leads to the formation of a supersaturated solution.[8] Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out of solution, leading to inaccurate and irreproducible results. Therefore, heating is not recommended as a primary solubilization method.

Q5: What are advanced formulation strategies if co-solvents and pH adjustment are insufficient?

If simpler methods fail, more advanced techniques can be employed. These are typically categorized as physical or chemical modifications.[8][9] Key strategies include:

  • Complexation: Using cyclodextrins, which are host molecules that can encapsulate the hydrophobic guest molecule, thereby increasing its apparent water solubility.[8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form, which has higher energy and solubility than the crystalline form.[10]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range through techniques like high-pressure homogenization, which increases the surface area for dissolution.[8][9]

Systematic Troubleshooting Guide for Solubilization

This guide presents a logical workflow to systematically identify an appropriate solvent system for your experiments.

G cluster_0 Step 1: Organic Stock Solution cluster_1 Step 2: Kinetic Solubility in Aqueous Buffer (Co-solvent Method) cluster_2 Step 3: Solubility Enhancement via pH Adjustment cluster_3 Step 4: Advanced Methods A Weigh Compound B Select Organic Solvent (Start with DMSO) A->B C Dissolve to High Concentration (e.g., 10-50 mM) B->C D Observe for Clarity (Vortex/Sonicate if needed) C->D F Serially Dilute Stock into Buffer D->F If Soluble E Prepare Aqueous Buffer (e.g., PBS, pH 7.4) E->F G Incubate (e.g., 1-2h at RT) F->G H Visually Inspect for Precipitation G->H K Observe for Improved Solubility H->K If Precipitation Occurs I Prepare Alkaline Buffer (e.g., Carbonate Buffer, pH 9-10) or Adjust PBS with 1M NaOH J Repeat Dilution from Stock I->J J->K L Consider Cyclodextrins, Surfactants, or other Formulation Excipients K->L If Still Insoluble ionization cluster_low_ph Low pH (e.g., < 8) cluster_high_ph High pH (e.g., > 9) Low [Compound]-OH (Unionized, Poorly Soluble) High [Compound]-O⁻ + H⁺ (Ionized, More Soluble) Low->High + OH⁻ High->Low + H⁺

Caption: pH-dependent ionization of the phenolic hydroxyl group.

  • Consider Advanced Formulations: If the above methods do not achieve the desired concentration, more complex formulation strategies that alter the compound's microenvironment, such as using cyclodextrins or surfactants, may be necessary. [7][10]

Detailed Experimental Protocols

Protocol 1: Preparation of a 25 mM Stock Solution in DMSO

  • Tare: Place a clean, dry microcentrifuge tube on an analytical balance and tare it.

  • Weigh: Carefully weigh approximately 1-2 mg of this compound (MW = 245.20) into the tube. Record the exact weight.

  • Calculate: Calculate the volume of DMSO required to make a 25 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / 245.20 g/mol ) * (1 / 25 mmol/L) * 1,000,000 µL/L

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mix: Vortex the tube vigorously for 1-2 minutes. If solids persist, place the tube in a bath sonicator for 5-10 minutes.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.

Protocol 2: Kinetic Solubility Assessment in PBS (pH 7.4) using the Co-solvent Method

This protocol assesses the concentration at which the compound precipitates when diluted into an aqueous buffer. The gold standard for solubility determination is the shake-flask method, but this kinetic assessment is faster and highly relevant for screening purposes. [11][12]

  • Prepare Buffer: Use a standard Phosphate-Buffered Saline (PBS) solution at pH 7.4.

  • Set up Dilutions: In a 96-well plate or microcentrifuge tubes, add the appropriate amount of PBS to achieve your target final concentrations. For example, to test a 100 µM solution with a final DMSO concentration of 0.4%, add 99.6 µL of PBS to a well.

  • Add Compound: Add 0.4 µL of your 25 mM DMSO stock solution to the PBS. Pipette up and down gently to mix. Critical: Always add the DMSO stock to the aqueous buffer, not the other way around, to minimize immediate precipitation.

  • Incubate: Cover the plate or tubes and incubate at room temperature for 1-2 hours, protected from light.

  • Analyze: Visually inspect each well against a dark background for any signs of cloudiness, haze, or solid precipitate. Alternatively, use a nephelometer or a plate reader capable of measuring light scattering at a wavelength like 650 nm to quantify turbidity. [13]The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Protocol 3: pH-Dependent Solubility Determination

  • Prepare Alkaline Buffer: Prepare a 50 mM sodium carbonate-bicarbonate buffer at pH 10.0. Alternatively, adjust the pH of your PBS solution to 10.0 using 1 M NaOH.

  • Repeat Protocol 2: Repeat the steps outlined in Protocol 2, but substitute the standard PBS (pH 7.4) with your newly prepared alkaline buffer (pH 10.0).

  • Compare: Directly compare the results to those obtained at pH 7.4. A significant increase in the concentration that remains clear indicates successful solubilization via pH modification.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Prajapati, R., & Wadher, K. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15-26.
  • (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 1(6), 34-43.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. BenchChem.
  • Kumar, R., & Kumar, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135800812, this compound. PubChem.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.
  • Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • G. S. Singh, et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(42), 23697-23717.
  • Bergström, C. A. (2016). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 68(8), 987-1003.
  • Lund University. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024).
  • Sharma, P. C., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.
  • ChemScene. (n.d.). 194608-88-3 | this compound. ChemScene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11525752, 3-(1-(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)-1H-indol-5-yl)propanoic acid. PubChem.
  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
  • MDPI. (2021).
  • Krishnamurti, R., Bellew, D. R., & Prakash, G. K. S. (1991). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. The Journal of Organic Chemistry, 56(3), 984-989.
  • Google Patents. (n.d.). EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds.
  • Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic Chemistry Frontiers.
  • ChemicalBook. (2022). 7-propyl-3-(trifluoromethyl)

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Technical Support Center: Optimizing 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the use of this novel benzo[d]isoxazole derivative in your cell culture experiments. Given the limited specific literature on this compound, this document synthesizes established principles of small molecule pharmacology with the known biological activities of the broader benzo[d]isoxazole class to offer a robust, first-principles approach to dosage optimization.

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including roles as anticancer, neuroprotective, and antimicrobial agents.[1][2] Specific derivatives have been identified as potent inhibitors of critical cellular pathways, such as Bromodomain and Extra-Terminal (BET) proteins and Hypoxia-Inducible Factor (HIF)-1α.[3][4] Therefore, empirical determination of the optimal concentration of this compound is paramount to achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and application of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is unlikely to be soluble in aqueous buffers. We recommend preparing a high-concentration stock solution in an organic solvent.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is a universal solvent capable of dissolving most small molecules for cell culture use.[5]

  • Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store at -20°C or -80°C, protected from light.

Q2: What is the recommended starting concentration for my experiments?

A2: For a novel compound, the optimal concentration is unknown and must be determined empirically for each cell line, as metabolic rates and sensitivities can vary significantly.[7] A broad concentration range is recommended for initial screening.

  • Initial Dose-Response Range: We suggest a logarithmic dilution series spanning a wide range, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[8] This will help identify the concentration range in which the compound exhibits biological activity.

  • Refining the Concentration: Once an effective range is identified, a narrower, more closely spaced set of concentrations should be tested to pinpoint the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) with greater accuracy.[8]

Q3: What is the maximum final concentration of DMSO I should use in my cell culture?

A3: High concentrations of DMSO can be toxic to cells and may confound your experimental results.

  • General Guideline: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%.[6] For sensitive cell lines, a final concentration of 0.1% or lower is advisable.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your experimental conditions to account for any solvent-induced effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: High Cell Toxicity or Unexpected Cell Death

If you observe widespread cell death even at low concentrations, consider the following possibilities:

  • Cause A: Compound is highly potent and cytotoxic.

    • Solution: Expand your dose-response curve to include much lower concentrations (e.g., in the picomolar range).

  • Cause B: Solvent toxicity.

    • Solution: Ensure your final DMSO concentration is within the recommended limits (<0.5%). Verify that your vehicle control (DMSO alone) does not induce cell death.

  • Cause C: Compound precipitation.

    • Solution: Poor solubility can lead to the formation of compound aggregates that are toxic to cells. Inspect your culture wells under a microscope for any visible precipitate. If observed, you may need to try alternative solubilization methods, such as using a different solvent or employing formulation strategies like cyclodextrins.[6]

Problem 2: No Observable Effect at Any Concentration

If your initial broad-range screening yields no biological effect, consider these factors:

  • Cause A: Insufficient concentration or exposure time.

    • Solution: Some cellular responses require prolonged exposure. Consider extending the incubation time (e.g., from 24 hours to 48 or 72 hours), ensuring you have a time-course vehicle control. It may also be necessary to test higher concentrations, but be mindful of solubility limits.

  • Cause B: Compound instability.

    • Solution: The compound may be unstable in your culture medium. Prepare fresh dilutions from your stock solution for each experiment.[6] Consider the stability of the compound in aqueous media at 37°C.

  • Cause C: Cell line is not sensitive to the compound's mechanism of action.

    • Solution: The target of this compound may not be present or functionally important in your chosen cell line. If possible, test the compound on a panel of different cell lines with diverse genetic backgrounds.

Problem 3: Inconsistent Results Between Experiments

Lack of reproducibility can be a significant hurdle.

  • Cause A: Inconsistent cell culture conditions.

    • Solution: Ensure uniformity in cell passage number, seeding density, and growth phase. Cells at different growth stages can respond differently to treatment.

  • Cause B: Variability in compound preparation.

    • Solution: Prepare a large batch of high-concentration stock solution to be used across multiple experiments. Always use freshly prepared dilutions for treating your cells.

  • Cause C: Assay variability.

    • Solution: Technical variability in your assay can lead to inconsistent results. Ensure proper mixing, consistent incubation times, and use appropriate controls to monitor assay performance.

Experimental Protocols

Protocol 1: Determining Optimal Dosage via Cytotoxicity Assay (e.g., MTT Assay)

A cytotoxicity assay is a fundamental first step to determine the concentration range that affects cell viability.[9][10] The MTT assay is a common colorimetric method that measures metabolic activity.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle-only control and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value.

ParameterRecommendation
Cell Seeding Density Empirically determined for each cell line to ensure log-phase growth during the assay.
Concentration Range 1 nM - 100 µM (initial screen)
Incubation Time 24 - 72 hours
Final DMSO % < 0.5%
Controls No-treatment, Vehicle (DMSO)

Visualizing Experimental Logic

Diagram 1: Troubleshooting Workflow for Dosage Optimization

This diagram outlines a logical progression for troubleshooting common issues when optimizing the dosage of a novel small molecule.

TroubleshootingWorkflow start Start Dosage Optimization initial_screen Perform Broad Dose-Response (e.g., 1 nM - 100 µM) start->initial_screen evaluate Evaluate Results initial_screen->evaluate no_effect No Observable Effect evaluate->no_effect No response toxicity High Toxicity at Low Doses evaluate->toxicity High cell death good_curve Good Dose-Response Curve evaluate->good_curve Clear response check_stability Check Compound Stability & Extend Incubation Time no_effect->check_stability check_solubility Verify Solubility & Lower DMSO % toxicity->check_solubility refine_dose Refine Concentration Range Around IC50/EC50 good_curve->refine_dose

Caption: A decision tree for troubleshooting initial dosage optimization experiments.

References

  • Benchchem. Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview.
  • Benchchem. Technical Support Center: Small Molecule Inhibitor Experiments.
  • ACS Publications. Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1.
  • Sigma-Aldrich. Cytotoxicity assays.
  • PubMed. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer.
  • PMC - NIH. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors.
  • Life Science Applications. Cytotoxicity Assays.
  • PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Thermo Fisher Scientific - US. Cytotoxicity Assays.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.
  • ResearchGate. Can I optimize dose and time in different cell lines?.
  • ResearchGate. Dose optimization for cell culture.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.

Sources

Troubleshooting 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol instability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

A Note from the Senior Application Scientist:

Initial analysis of the compound "this compound" reveals that while it is listed in chemical databases, there is a notable absence of comprehensive scientific literature detailing its stability profile, degradation pathways, or common experimental challenges.[1][2][3][4] The benzisoxazole core is relatively stable due to its aromaticity, but specific substitutions can significantly alter a molecule's reactivity.[5][6]

To provide a scientifically rigorous and practical troubleshooting guide that meets the standards of our research community, we have based the following guide on the well-characterized and widely studied compound Rapamycin (Sirolimus) . Rapamycin presents a complex stability profile with challenges highly relevant to drug development professionals, making it an excellent model for illustrating the principles of troubleshooting compound instability. The principles and methodologies discussed here are broadly applicable to other sensitive compounds, including novel benzisoxazole derivatives.

Welcome to the technical support center for Rapamycin (Sirolimus). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Rapamycin stock solution appears cloudy or has precipitated. What is the cause and how can I fix it?

This is a common issue related to Rapamycin's low aqueous solubility. Precipitation can occur if the solvent concentration is insufficient, if the solution is stored at too low a temperature, or if it's diluted too quickly into an aqueous buffer.

  • Immediate Action: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it persists, you may need to prepare a fresh stock at a lower concentration or in a different solvent.

  • Best Practice: Prepare stock solutions in anhydrous, high-purity solvents such as DMSO or ethanol. For working solutions, perform serial dilutions and ensure thorough mixing when adding to aqueous media.

Q2: I'm observing a progressive loss of activity in my cell-based assays over 24-48 hours. Is my Rapamycin degrading?

Yes, this is a strong possibility. Rapamycin is susceptible to hydrolysis, particularly at its two ester bonds and the lactone ring. This degradation is accelerated in aqueous environments like cell culture media, especially at neutral or alkaline pH.

  • Causality: The lactone ring of Rapamycin is prone to hydrolysis, which opens the ring and renders the molecule inactive. This process is pH and temperature-dependent.

  • Troubleshooting:

    • Minimize the time Rapamycin spends in aqueous media before and during the assay.

    • Prepare fresh working solutions from a frozen stock immediately before each experiment.

    • Consider a time-course experiment to quantify the rate of activity loss in your specific media.

Q3: My HPLC analysis shows multiple peaks that are not present in the reference standard. What are these impurities?

These are likely degradation products. The most common degradation pathways for Rapamycin are hydrolysis and oxidation.

  • Hydrolysis Products: The primary product is the ring-opened seco-acid derivative.

  • Oxidation Products: The conjugated triene system of Rapamycin is susceptible to oxidation, leading to various epoxide and hydroxylated species. This is often accelerated by exposure to air and light.

  • Identification: Use a high-resolution mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help confirm their identity as known Rapamycin degradants.

Q4: Can I store my Rapamycin stock solution at room temperature or 4°C?

This is strongly discouraged. Both temperature and light contribute to degradation.

  • Temperature: Room temperature and even refrigeration at 4°C are insufficient to prevent slow hydrolysis and oxidation over time.

  • Light: Rapamycin can undergo photodegradation.

  • Recommended Storage: Aliquot stock solutions into small, single-use volumes in amber vials and store them at -20°C or, for long-term storage, at -80°C.

Troubleshooting Guides

Problem: Inconsistent IC50 Values in mTOR Inhibition Assays

You're performing cell-based assays to determine the IC50 of Rapamycin, but your results are highly variable between experiments.

cluster_1 Investigation Path 1 cluster_2 Investigation Path 2 A Inconsistent IC50 Results B Hypothesis 1: Stock Solution Degradation A->B C Hypothesis 2: Degradation in Assay Media A->C D Hypothesis 3: Assay Condition Variability A->D B1 Check Stock Solution: Run HPLC-UV on current stock. Compare to reference standard. B->B1 C1 Time-Course Stability Study: Incubate Rapamycin in media (0, 4, 8, 24h). Analyze by HPLC. C->C1 B2 Result: Degradation Products Found? B1->B2 B3 Action: Prepare fresh stock solution. Follow Protocol 1. B2->B3 Yes B4 Result: Stock is Pure. Proceed to next hypothesis. B2->B4 No C2 Result: Significant Degradation >4h? C1->C2 C3 Action: Reduce assay duration. Add Rapamycin just before cell treatment. C2->C3 Yes C4 Result: Stable in Media. Proceed to next hypothesis. C2->C4 No

Caption: Troubleshooting logic for inconsistent Rapamycin IC50 values.

Problem: Unexpected Cellular Toxicity at High Concentrations

At concentrations above the expected efficacy range, you observe off-target effects or general cytotoxicity not typically associated with mTOR inhibition.

Rapamycin's degradation products may have different biological activities than the parent compound. The ring-opened seco-acid, for example, is inactive as an mTOR inhibitor but could exert off-target effects at high concentrations.

Parent Rapamycin (Active) Seco Seco-Rapamycin (Inactive) Parent->Seco  Hydrolysis (pH > 7, H2O) Oxidized Oxidized Products Parent->Oxidized  Oxidation (O2, Light) Toxicity Observed Cytotoxicity Seco->Toxicity Potential Off-Target Effects Oxidized->Toxicity Potential Off-Target Effects

Caption: Rapamycin degradation pathways leading to potentially cytotoxic products.

Experimental Protocols

Protocol 1: Preparation and Handling of Rapamycin Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution.

  • Solvent Selection: Use anhydrous, analytical grade Dimethyl Sulfoxide (DMSO).

  • Weighing: Weigh Rapamycin powder in a controlled environment with low humidity.

  • Dissolution: Dissolve Rapamycin in DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber, low-retention microcentrifuge tubes or glass vials.

  • Storage: Store the aliquots at -80°C.

  • Usage: For experiments, thaw a single aliquot at room temperature. Once thawed, use it immediately and discard any unused portion. Do not refreeze.

Protocol 2: HPLC-UV Method for Assessing Rapamycin Purity

This method allows for the quantification of Rapamycin and the detection of its major degradants.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
UV Detection 278 nm
Injection Vol. 10 µL

Procedure:

  • Prepare samples by diluting the Rapamycin stock solution to ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Run a blank (diluent) injection first, followed by a reference standard of known purity.

  • Inject the test sample.

  • Analysis: Rapamycin typically elutes at around 10-12 minutes under these conditions. Degradation products, such as the more polar seco-acid, will have shorter retention times. Purity is calculated by dividing the Rapamycin peak area by the total peak area of all related substances.

References

  • Rapamycin (Sirolimus) Properties and Stability. PubChem, National Center for Biotechnology Information.[Link]

  • Yao, Y., et al. (2007). A review of the pharmacokinetics and pharmacodynamics of sirolimus. Clinical Therapeutics. This article provides background on the metabolism and disposition of Rapamycin. [Link]

  • Johnson, R. A., et al. (1993). Rapamycin: A new immunosuppressive agent. Medicinal Research Reviews. Discusses the chemistry and early development of Rapamycin. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Core Challenge

Compound: 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Molecular Formula: C₁₁H₁₀F₃NO₂[1] Molecular Weight: 245.20 g/mol [1][2]

Physicochemical Properties Overview: Based on its structure, this compound (herein referred to as "Compound X") presents a significant challenge for oral drug delivery. Publicly available computed data indicates a high lipophilicity (XLogP3 = 3.6), which strongly suggests poor aqueous solubility.[2] This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3][4]

The primary obstacle to achieving therapeutic efficacy with Compound X is its dissolution rate-limited absorption. For oral administration, the compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed into the bloodstream. Its inherent low solubility is the rate-limiting step, leading to poor and variable bioavailability. This guide provides researchers with a structured approach to troubleshoot common experimental issues and systematically enhance the oral bioavailability of Compound X.

Troubleshooting Guide: Experimental Observations & Solutions

This section is designed to address specific experimental hurdles in a question-and-answer format.

Q1: My in vitro dissolution test using the crystalline active pharmaceutical ingredient (API) shows less than 20% release after 2 hours in simulated intestinal fluid. What is my primary issue and first step?

Probable Cause & Solution: This observation confirms that your compound is exhibiting dissolution-rate-limited behavior, a classic sign of a BCS Class II/IV drug. The immediate goal is to increase the drug's effective solubility and dissolution rate.

  • Initial Strategy: Particle Size Reduction. While a fundamental step, micronization or nano-milling increases the surface area available for dissolution. However, for compounds with very low solubility like Compound X, this may not be sufficient to achieve the desired in vivo exposure.[5][6]

  • Recommended Next Step: Amorphous Solid Dispersions (ASDs). The most robust strategy is to disrupt the stable crystal lattice of the API by converting it into a high-energy amorphous form.[7][8] Dispersing the amorphous API within a polymer matrix (an ASD) prevents recrystallization and can significantly enhance aqueous solubility, often by 5 to 100-fold.[8][9]

Q2: I created an amorphous solid dispersion (ASD), and while initial dissolution was high, the drug concentration crashed (precipitated) within 30 minutes. Why is this happening?

Probable Cause & Solution: This is a classic supersaturation-precipitation event. The ASD successfully generated a supersaturated solution, but the concentration exceeded the amorphous solubility limit, leading to rapid precipitation back to the more stable, less soluble crystalline form.

  • Causality: The polymer in your ASD is not adequately inhibiting nucleation and crystal growth in the dissolution medium. This is a common challenge in ASD formulation.[9]

  • Solution: Optimize the Polymer. The choice of polymer is critical. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can maintain supersaturation by sterically hindering the drug molecules from re-agglomerating and forming crystals. You may need to screen different polymers or combinations.

  • Solution: Adjust Drug Loading. High drug loading in the ASD can increase the driving force for recrystallization. Experiment with lower drug-to-polymer ratios (e.g., 1:3, 1:4) to improve stability both in the solid state and during dissolution.

Q3: My ASD formulation is physically unstable and shows signs of recrystallization during storage under accelerated stability conditions (40°C/75% RH). How can I prevent this?

Probable Cause & Solution: The formulation is absorbing moisture, which acts as a plasticizer, lowering the glass transition temperature (Tg) of the dispersion. When the Tg drops near the storage temperature, molecular mobility increases, allowing the drug to rearrange and recrystallize.[10]

  • Causality: The chosen polymer may be too hygroscopic, or the drug-polymer miscibility is insufficient to create a stable single-phase system.

  • Solution 1: Polymer Selection. Select a less hygroscopic polymer, such as a cellulosic derivative like HPMC-AS (HPMC-acetate succinate) or a copolymer like Soluplus®.

  • Solution 2: Add a Second Polymer. Incorporating a second, more hydrophobic polymer can sometimes reduce the overall hygroscopicity of the formulation and improve stability.

  • Solution 3: Packaging. As a practical measure, ensure the formulation is stored in packaging with adequate desiccant to protect it from humidity.[10]

Q4: My compound has high permeability in the Caco-2 assay (Papp > 10 x 10⁻⁶ cm/s), and my ASD formulation provides good dissolution. However, the oral bioavailability in my rat model is still below 15%. What other barriers could be at play?

Probable Cause & Solution: With good solubility and permeability established, the likely culprits are either extensive first-pass metabolism in the gut wall or liver, or active efflux back into the intestinal lumen.

  • Efflux Transporters: The Caco-2 cell line is known to express efflux transporters like P-glycoprotein (P-gp).[11][12] A bidirectional Caco-2 assay is required to confirm this. If the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it indicates that active efflux is occurring.[11]

  • First-Pass Metabolism: The benzisoxazole core can be susceptible to metabolic enzymes. Assess the metabolic stability of Compound X using liver microsomes or S9 fractions.

  • Solution: Lipid-Based Formulations. If metabolism or efflux is a problem, switching to a lipid-based drug delivery system (LBDDS) like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective.[13][14] LBDDS can enhance absorption through the lymphatic system, partially bypassing the liver and reducing first-pass metabolism.[13] Furthermore, some excipients used in LBDDS (e.g., certain surfactants) can inhibit P-gp efflux transporters.[13]

Key Experimental Protocols

3.1 Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Solvent Selection: Identify a common solvent in which both Compound X and the selected polymer (e.g., PVP K30, HPMC-AS) are fully soluble (e.g., methanol, acetone, or a mixture).

  • Solution Preparation:

    • Weigh 100 mg of Compound X and 300 mg of HPMC-AS (1:3 ratio).

    • Dissolve both components in 10 mL of a 1:1 mixture of dichloromethane/methanol in a round-bottom flask.

    • Ensure complete dissolution by sonicating for 5 minutes.

  • Solvent Removal:

    • Use a rotary evaporator with the water bath set to 40°C.

    • Apply vacuum gradually to prevent bumping.

    • Continue evaporation until a thin, clear film is formed on the flask wall and all solvent appears to be removed.

  • Final Drying:

    • Place the flask in a vacuum oven at 40°C for at least 24 hours to remove residual solvent. Residual solvent can lower the Tg and destabilize the ASD.

  • Harvesting & Milling:

    • Carefully scrape the solid material from the flask.

    • Gently mill the collected solid using a mortar and pestle to obtain a fine, homogenous powder. Store immediately in a desiccator.

3.2 Protocol: Characterization of ASDs for Amorphous Nature and Stability

  • Powder X-Ray Diffraction (PXRD):

    • Pack a small amount of the ASD powder into the sample holder.

    • Scan the sample over a 2θ range of 5° to 40°.

    • Validation: The absence of sharp Bragg peaks, and instead the presence of a broad "halo," confirms the amorphous nature of the material. A crystalline sample of Compound X should be run as a control, which will show distinct peaks.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and hermetically seal it.

    • Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.

    • Validation: A single glass transition (Tg) event, observed as a step change in the heat flow curve, confirms a homogenous, single-phase amorphous dispersion. The absence of a melting endotherm for the drug confirms it is not in a crystalline state.

3.3 Protocol: In Vitro Dissolution Testing for Enabling Formulations

This non-sink dissolution test is designed to detect supersaturation and precipitation.

  • Apparatus: Use a USP Apparatus 2 (paddle method).[15][16]

  • Media: 500 mL of fasted-state simulated intestinal fluid (FaSSIF), maintained at 37°C ± 0.5°C.

  • Procedure:

    • Set the paddle speed to 75 RPM.

    • Add an amount of the ASD formulation equivalent to 50 mg of Compound X to the dissolution vessel.

    • Withdraw 3 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Immediately filter each sample through a 0.22 µm PVDF syringe filter to remove any undissolved particles.

  • Analysis: Analyze the filtrate for the concentration of Compound X using a validated HPLC-UV method.

  • Interpretation: Plot concentration versus time. A rapid increase followed by a decrease indicates a supersaturation-precipitation event. A sustained high concentration demonstrates the effectiveness of the formulation in maintaining a supersaturated state.

Data Interpretation & Visualization

Table 1: Example Data for Comparing Formulation Strategies

Formulation StrategyKinetic Solubility (µg/mL in FaSSIF)Cmax (ng/mL) in Rats (10 mg/kg dose)AUC₀₋₂₄ (ng·h/mL) in Rats
Crystalline API (Micronized)2.5 ± 0.445 ± 12210 ± 55
ASD (1:3 Drug:HPMC-AS)85.2 ± 9.1480 ± 982550 ± 430
SEDDS (20% Drug in Oil/S/CoS)>250 (in emulsion)650 ± 1104100 ± 620

Diagram 1: Decision Tree for Formulation Strategy Selection

This diagram outlines the logical progression for selecting a formulation approach based on initial characterization data for a compound like 'Compound X'.

G cluster_0 cluster_1 start Start: New Compound (e.g., Compound X) solubility Poor Aqueous Solubility? (e.g., <10 µg/mL) start->solubility permeability High Permeability? (e.g., Caco-2 Papp > 10e-6 cm/s) solubility->permeability Yes bcs2 BCS Class II (Solubility-Limited) permeability->bcs2 Yes bcs4 BCS Class IV (Solubility & Permeability Limited) permeability->bcs4 No asd Primary Strategy: Amorphous Solid Dispersion (ASD) bcs2->asd bcs4->asd asd_eval Evaluate Dissolution & In Vivo PK asd->asd_eval lipid Alternative Strategy: Lipid-Based System (SEDDS) lipid->asd_eval pk_ok Bioavailability Goal Met? asd_eval->pk_ok pk_ok->lipid No (Consider Metabolism/Efflux) finish Proceed to Optimization pk_ok->finish Yes

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Diagram 2: Workflow for ASD Preparation and Characterization

This diagram illustrates the standard laboratory process for creating and validating an amorphous solid dispersion.

G cluster_0 Preparation cluster_1 Characterization cluster_2 Validation Criteria a 1. Select Polymer & Solvent b 2. Dissolve API & Polymer a->b c 3. Solvent Evaporation (Rotovap) b->c d 4. High Vacuum Drying c->d e 5. Harvest & Mill ASD d->e f PXRD Analysis e->f g DSC Analysis e->g h In Vitro Dissolution e->h i Absence of Bragg Peaks (Amorphous Halo) f->i j Single Glass Transition (Tg) (No Melting Peak) g->j k Supersaturation Maintained h->k

Caption: Standard workflow for ASD preparation and subsequent validation.

Frequently Asked Questions (FAQs)
  • What is the Biopharmaceutics Classification System (BCS) and why is it important? The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[4] It helps predict a drug's in vivo performance and guides the selection of appropriate formulation strategies. For example, a Class II drug like Compound X is solubility-limited, so the focus is on solubility enhancement technologies.[6]

  • How do I choose the right polymer for my ASD? Polymer selection is a critical, multi-factorial decision. Key considerations include:

    • Miscibility: The polymer must be miscible with the drug to form a stable, single-phase amorphous system.

    • Tg: The polymer should have a high Tg to ensure the final ASD is physically stable at typical storage temperatures.

    • Solubility & Dissolution: The polymer's properties in aqueous media determine its ability to act as a "parachute" to maintain supersaturation. Polymers like HPMC-AS are designed to dissolve at the higher pH of the intestine.[9]

  • What are the key differences between lipid-based systems like SMEDDS and SNEDDS? Both are Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[13]

    • SMEDDS (Self-Microemulsifying Drug Delivery Systems): Form microemulsions with a droplet size typically below 100 nm.

    • SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Form nanoemulsions with a droplet size typically between 100 and 250 nm. The choice depends on the specific drug properties and the desired release characteristics. Both are effective at enhancing the bioavailability of poorly soluble drugs.[14]

  • What are the initial signs of formulation instability I should watch for? For ASDs, the primary sign of instability is recrystallization, which can be detected by the reappearance of sharp peaks in PXRD or a melting endotherm in DSC analysis. For LBDDS, signs include phase separation (breaking of the emulsion), precipitation of the drug out of the lipid phase, or changes in droplet size upon emulsification over time.[17]

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Pharmaceutical Technology. (2024). Enhancing bioavailability of poorly soluble drugs via self-emulsifying systems. Retrieved January 20, 2026, from [Link]

  • Frank, K. J., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release. Available at: [Link]

  • Various Authors. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved January 20, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 20, 2026, from [Link]

  • Gray, V. A., et al. (2018). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. The AAPS Journal. Available at: [Link]

  • Tanz Journal. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs. Retrieved January 20, 2026, from [Link]

  • Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery. Available at: [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved January 20, 2026, from [Link]

  • Dissolution Technologies. (2021). USP Workshop on Advancements in In Vitro Performance Testing of Drug Products. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Formulation and development of some BCS Class II drugs. Retrieved January 20, 2026, from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved January 20, 2026, from [Link]

  • European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 20, 2026, from [Link]

  • Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 20, 2026, from [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved January 20, 2026, from [Link]

  • Pharmaceutical Technology. (2013). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved January 20, 2026, from [Link]

  • LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Retrieved January 20, 2026, from [Link]

  • Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Retrieved January 20, 2026, from [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved January 20, 2026, from [Link]

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Modifying experimental protocols for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on modifying experimental protocols and troubleshooting common challenges. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

Introduction

This compound is a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The unique combination of the benzisoxazole scaffold, a lipophilic propyl group, and an electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties that can be both advantageous and challenging in experimental settings. This guide provides a framework for understanding and manipulating these properties to achieve successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and modification of protocols involving this compound.

Q1: What is a plausible synthetic route for this compound?

A plausible and efficient synthetic approach involves a multi-step synthesis starting from a commercially available substituted phenol. A key strategy is the construction of the isoxazole ring via a [3+2] cycloaddition reaction.[1] A conceptual workflow is outlined below.

Q2: What are the main challenges in synthesizing this molecule?

The primary challenges include:

  • Regioselectivity: Ensuring the propyl and hydroxyl groups are correctly positioned on the benzene ring. This is best controlled by starting with the appropriately substituted precursor.

  • Trifluoromethylation: The introduction of the CF3 group can be challenging. Using a reagent that generates trifluoromethyl nitrile oxide in situ is a viable strategy, but controlling its concentration is crucial to avoid side reactions.

  • Ring Stability: The benzisoxazole ring, while aromatic, can be susceptible to cleavage under strongly basic conditions.[2]

Q3: How can I improve the solubility of this compound for biological assays?

Given its predicted high lipophilicity, solubility in aqueous media can be a concern. Consider the following:

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO) or ethanol as co-solvents is a common starting point.

  • Formulation: For in vivo studies, formulation with vehicles such as cyclodextrins or lipid-based carriers may be necessary.

  • Salt Formation: If the phenol's acidity is sufficient, formation of a phenoxide salt with a suitable base could enhance aqueous solubility.

Q4: What are the key analytical techniques for characterizing this compound?

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation. The 19F NMR will show a characteristic signal for the CF3 group. The coupling between fluorine and adjacent carbons (2JCF and 3JCF) in the 13C NMR spectrum can be a powerful diagnostic tool.[3]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Melting Point: A sharp melting point is a good indicator of purity.

Part 2: Detailed Experimental Protocol (Hypothetical)

This section provides a detailed, hypothetical protocol for the synthesis of this compound. This protocol is a composite based on established methods for related compounds.

Overall Synthetic Scheme

Synthetic_Pathway A 4-Propylresorcinol B 2,4-Dihydroxy-3-propylbenzaldehyde A->B Formylation (e.g., Duff reaction) C 2,4-Dihydroxy-3-propylbenzaldehyde Oxime B->C Oximation (NH2OH.HCl) D This compound C->D Cyclization & Trifluoromethylation

Caption: Proposed synthetic pathway for the target molecule.

Step-by-Step Methodology

Step 1: Formylation of 4-Propylresorcinol

  • To a solution of 4-propylresorcinol (1 equivalent) in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine (4 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2,4-dihydroxy-3-propylbenzaldehyde by column chromatography.

Step 2: Oximation of 2,4-Dihydroxy-3-propylbenzaldehyde

  • Dissolve the aldehyde from Step 1 (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a mild base such as pyridine (2 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Isolate the oxime product from the organic layer.

Step 3: Cyclization and Trifluoromethylation

  • This step is based on the in situ generation of trifluoromethyl nitrile oxide and its cycloaddition.

  • Dissolve the oxime from Step 2 (1 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of a trifluoromethyl source that can generate the nitrile oxide, for example, by dehydration of a trifluoroacetaldoxime precursor. This step is critical and requires careful control of stoichiometry and addition rate to minimize side reactions.

  • A dehydrating agent or an oxidant might be required to facilitate the in situ formation of the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the formation of the desired benzisoxazole by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

  • Purify the final compound, this compound, by column chromatography.

Part 3: Troubleshooting Guides

This section provides solutions to potential problems you might encounter during your experiments.

Issue 1: Low Yield in the Cyclization Step
Potential Cause Troubleshooting Step Scientific Rationale
Decomposition of Reactants or Product Run the reaction at a lower temperature. Monitor for product degradation over time using TLC or LC-MS.The benzisoxazole ring can be labile, especially with electron-withdrawing groups, and may decompose under harsh conditions.[4]
Inefficient Nitrile Oxide Formation Ensure the dehydrating agent/oxidant is fresh and added under anhydrous conditions.The in situ generation of the highly reactive nitrile oxide is a key step and is often moisture-sensitive.
Side Reactions of Nitrile Oxide Add the nitrile oxide precursor slowly to the reaction mixture containing the dipolarophile.Nitrile oxides can dimerize to form furoxans, reducing the yield of the desired cycloaddition product. Slow addition keeps the instantaneous concentration low.
Issue 2: Formation of Multiple Products (Isomers/Byproducts)
Potential Cause Troubleshooting Step Scientific Rationale
Lack of Regioselectivity Modify the reaction solvent or add a Lewis acid catalyst.The regioselectivity of cycloaddition reactions can be influenced by solvent polarity and the presence of catalysts that can pre-organize the transition state.[5]
Furoxan Dimer Formation As mentioned above, slow addition of the nitrile oxide precursor is key.This is the most common side reaction in 1,3-dipolar cycloadditions involving nitrile oxides.
Ring Opening of the Product Ensure the workup and purification steps are performed under neutral or slightly acidic conditions. Avoid strong bases.The N-O bond of the isoxazole ring is susceptible to cleavage by strong bases, leading to the formation of a 2-hydroxybenzonitrile species.[2]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Similar Polarity of Product and Byproducts Screen a variety of solvent systems for column chromatography. Consider using a gradient elution. The addition of a small amount of a modifier (e.g., acetic acid or triethylamine) can sometimes improve separation.Byproducts like furoxan dimers can have similar polarities to the desired product, making separation challenging.
Product Streaking on TLC/Column Ensure the product is fully dissolved in the loading solvent. If the compound is acidic (due to the phenol), adding a small amount of acetic acid to the eluent can improve chromatography.The phenolic hydroxyl group can interact strongly with the silica gel, leading to poor chromatographic behavior.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Re-evaluate Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK Result Improved Yield/Purity CheckPurity->Result Impure: Purify & Repeat AnalyzeByproducts Identify Byproducts (LC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK CheckConditions->Result Not Optimal: Adjust & Repeat OptimizePurification Optimize Purification Protocol AnalyzeByproducts->OptimizePurification OptimizePurification->Result

Caption: A systematic approach to troubleshooting common synthetic issues.

References

  • Benzisoxazole. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2012). Journal of the Brazilian Chemical Society. [Link]

  • Cycloaddition Reactions Guide. (n.d.). Scribd. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Organic Letters. [Link]

  • [4 plus 2] cycloaddition in heterocyclic chemistry. (2013). NPTEL. [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Molecules. [Link]

  • A useful, regiospecific synthesis of isoxazoles. (1976). The Journal of Organic Chemistry. [Link]

  • Benzimidazolium salts bearing the trifluoromethyl group as organofluorine compounds: Synthesis, characterization, crystal structure, in silico study, and inhibitory profiles against acetylcholinesterase and α-glycosidase. (2022). Journal of Biochemical and Molecular Toxicology. [Link]

  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. (n.d.). SciSpace. [Link]

  • Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. (2025). ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). RSC Advances. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Bulletin of the Chemical Society of Japan. [Link]

Sources

Purity analysis and purification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purity analysis and purification of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. The information herein is structured to address common challenges and provide robust, field-tested methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis and purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities are typically process-related and depend on the synthetic route. For benzisoxazoles, common impurities may include unreacted starting materials, such as a substituted 2-hydroxybenzonitrile or a related precursor.[1] Side products from incomplete cyclization or alternative reaction pathways can also be present.[2][3] It is also possible to have regioisomers or products from undesired side reactions like polymerization.[2]

Q2: What is the recommended starting point for HPLC purity analysis?

A2: A reverse-phase HPLC method is the most appropriate starting point. The trifluoromethyl group imparts significant hydrophobicity, making it well-suited for retention on a C18 column.[4] The phenolic hydroxyl group provides a UV chromophore for detection.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of the phenolic hydroxyl, improving peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is excellent for initial screening to elute all components.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan (200-400 nm) is recommended on the first run to determine the optimal wavelength (λmax).[5]
Column Temp. 30 °CProvides stable and reproducible retention times.

Q3: Should I use recrystallization or column chromatography for initial purification?

A3: The choice depends on the purity of the crude material.

  • If the crude purity is >90% by HPLC: Recrystallization is often the more efficient and scalable first choice.[6] It is effective at removing small amounts of impurities.

  • If the crude purity is <90% or contains multiple, closely related impurities: Flash column chromatography is necessary to separate the components based on their differing polarities.[7][8]

Q4: The compound has poor solubility. How does this affect purification?

A4: Poor solubility can make both analysis and purification challenging. For HPLC, you may need to use a stronger, compatible solvent like THF or DMSO for the sample diluent, but be mindful of solvent effects on the chromatography. For purification, you may need to screen a wider range of solvents or solvent mixtures for both recrystallization and chromatography to find a system that provides adequate solubility at elevated temperatures (for recrystallization) or appropriate retention on the column.[6][7]

Part 2: Troubleshooting and In-Depth Guides

This section provides detailed, step-by-step protocols for developing robust analytical and purification methods.

Guide 1: Developing a Robust HPLC Purity Method

A reliable HPLC method is critical for assessing purity and guiding the purification process.[9][10] The goal is to achieve a robust and reproducible method that can separate the main compound from all potential impurities.[9]

HPLC_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation start Define Analytical Goal (e.g., Purity Assay) col_select Select Column (Start with C18) start->col_select mob_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) col_select->mob_phase run_grad Run Initial Broad Gradient (5-95% B) mob_phase->run_grad eval_peaks Evaluate Peak Shape & Retention run_grad->eval_peaks eval_peaks->mob_phase Poor shape? Try MeOH or different pH opt_grad Optimize Gradient Slope & Time eval_peaks->opt_grad check_res Check Resolution of Critical Pairs opt_grad->check_res check_res->opt_grad Resolution < 1.5? Adjust gradient validate Perform Method Validation (Linearity, Accuracy, Precision) check_res->validate final Final Method validate->final Recrystallization_Solvent start Select Potential Solvents (e.g., Toluene, Ethanol, Acetone, Heptane/EtOAc mixture) test_rt Test Small Sample (10-20 mg) in 0.5 mL Solvent at Room Temp start->test_rt dissolves_rt Dissolves Easily? test_rt->dissolves_rt heat_sol Heat to Boiling dissolves_rt->heat_sol No bad_solvent1 Reject Solvent (Compound too soluble) dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves Completely? heat_sol->dissolves_hot cool_sol Cool Slowly to RT, then in Ice Bath dissolves_hot->cool_sol Yes bad_solvent2 Reject Solvent (Compound not soluble enough) dissolves_hot->bad_solvent2 No crystals_form Crystals Form? cool_sol->crystals_form good_solvent Good Solvent! Proceed to Bulk Recrystallization crystals_form->good_solvent Yes bad_solvent3 Reject Solvent or Try Seeding/ Scratching (Induce Crystallization) crystals_form->bad_solvent3 No

Sources

Technical Support Center: Stability Testing of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solution stability testing of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. The information provided is based on established scientific principles and regulatory guidelines to ensure the integrity of your stability studies.

I. Understanding the Molecule: Predicted Stability Profile

This compound is a complex organic molecule with several functional groups that may be susceptible to degradation under various environmental conditions. A thorough understanding of its chemical structure is crucial for designing a robust stability testing protocol.

  • Phenolic Hydroxyl Group (-OH): The phenolic hydroxyl group is known to be susceptible to oxidation, which can lead to the formation of colored degradation products (quinones). This process can be catalyzed by light, metal ions, or high pH.

  • Isoxazole Ring: The isoxazole ring, while generally stable, can undergo cleavage under certain conditions, particularly in the presence of strong acids or bases.[1][2] Base-catalyzed hydrolysis is a potential degradation pathway to consider.[1]

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is generally very stable and is not expected to be a primary site of degradation. However, its strong electron-withdrawing nature can influence the reactivity of the entire molecule.

  • Aromatic System: The benzisoxazole core is an aromatic system that can be susceptible to photolytic degradation upon exposure to UV or visible light.

II. Frequently Asked Questions (FAQs) for Stability Studies

This section addresses common questions that may arise during the planning and execution of stability studies for this compound.

Q1: Where should I start with my stability testing?

A1: The recommended starting point is a forced degradation study . This will help you to identify the likely degradation products and establish degradation pathways. The results of this study are essential for developing a stability-indicating analytical method.[3][4]

Q2: What conditions should I use for my forced degradation study?

A2: A comprehensive forced degradation study should expose the molecule to a range of stress conditions. Based on the structure of this compound, we recommend the following:

  • Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at an elevated temperature (e.g., 60 °C). The isoxazole ring may be susceptible to base-catalyzed opening.[1]

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The phenolic group is a likely target for oxidation.[5][6]

  • Photolysis: Exposure of a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.

  • Thermal Stress: Heating the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) in the dark to assess thermal degradation.

Q3: How do I prepare my samples for the stability study?

A3: Sample preparation is a critical step. Ensure that your stock solutions are fully dissolved and that the concentration is accurately known. It is advisable to use a co-solvent such as methanol or acetonitrile if the compound has low aqueous solubility, but be mindful of the potential for solvolysis. Always use high-purity solvents and reagents to avoid introducing contaminants that could interfere with the analysis.

Q4: What is a "stability-indicating method," and why do I need one?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] This is crucial for obtaining reliable stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

III. Troubleshooting Guide for HPLC Analysis

This guide provides solutions to common problems you may encounter during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Parent Compound - Secondary interactions between the phenolic hydroxyl group and the silica backbone of the column.- Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the phenol.- Add a competitive base, such as triethylamine (use with caution and check for MS compatibility if applicable).- Use a column with a highly deactivated silica surface.
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the organic-to-aqueous ratio in your mobile phase.- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to find one with better selectivity for your analytes.
Appearance of Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection.- Filter all mobile phases and use high-purity solvents.- Ensure the injection solvent is compatible with the mobile phase.- Implement a robust needle wash procedure in your autosampler method.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase for each run and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- If the column has been used extensively, consider replacing it.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.- Use fresh, high-purity mobile phase.- Check the detector lamp's energy output and replace it if necessary.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study for this compound.

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Photolytic Degradation: Transfer a portion of the stock solution to a photostable, transparent container and expose it to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Place a portion of the stock solution in a sealed vial and heat it in an oven at 70°C. A control sample should be stored at the recommended storage temperature.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a systematic approach to developing an HPLC method for the analysis of this compound and its degradation products.

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water (to achieve a pH of ~2.5-3.0).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all components.

    • Inject the undergraded compound and a mixture of samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between the parent peak and the degradation product peaks.

    • If co-elution occurs, try a different organic modifier or a different column stationary phase (e.g., Phenyl-Hexyl).

  • Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines.[7][8] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[9][10]

V. Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeCN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Expose Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose Thermal Thermal Stress (70°C) Stock->Thermal Expose Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for the Forced Degradation Study.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions Start HPLC Problem Observed Tailing Peak Tailing? Start->Tailing Shift Retention Time Shift? Start->Shift Noise Noisy Baseline? Start->Noise Sol_pH Adjust Mobile Phase pH Tailing->Sol_pH Sol_Col Change Column Tailing->Sol_Col Fronting Peak Fronting? Broad Broad Peaks? Sol_MP Check Mobile Phase Prep Shift->Sol_MP Sol_Temp Use Column Oven Shift->Sol_Temp Sol_Flow Check Flow Rate Shift->Sol_Flow NoRetention No Retention? Sol_Degas Degas Mobile Phase Noise->Sol_Degas Sol_Contam Check for Contamination Noise->Sol_Contam Drift Drifting Baseline?

Caption: Logic Diagram for HPLC Troubleshooting.

VI. References

Sources

Technical Support Center: Refinement of Animal Models for Neuroprotective Studies of Cmpd-7P3T

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Application Science Division

Introduction: This guide serves as a technical resource for researchers utilizing animal models to investigate the neuroprotective potential of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol (herein referred to as Cmpd-7P3T), a novel benzisoxazole derivative.[1][2][3] The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticonvulsant and antipsychotic properties.[4][5] Given its structural features, Cmpd-7P3T is being hypothetically investigated for its efficacy in mitigating neurodegeneration, specifically in the context of Parkinson's Disease (PD).

The successful translation of preclinical findings depends critically on the robustness and refinement of the animal models employed.[6][7] This document provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, ensuring both high-quality data and adherence to the highest ethical standards in animal welfare.

Part 1: Frequently Asked Questions (FAQs) - Model Selection & Initial Design

Q1: Which animal model is most appropriate for early-stage efficacy studies of Cmpd-7P3T in Parkinson's Disease?

Answer: The choice of model depends on the specific scientific question. For early-stage neuroprotective screening, toxin-induced models are often preferred for their robustness and relatively rapid onset of pathology.[8]

  • Neurotoxin-Induced Models (MPTP, 6-OHDA): These are the most common models and are well-suited for testing agents that aim to prevent neuronal death.[8][9][10]

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Typically used in mice, MPTP is a lipophilic pro-toxin that crosses the blood-brain barrier and is metabolized into MPP+, which selectively destroys dopaminergic (DA) neurons in the substantia nigra.[11][12][13] This model is advantageous for its systemic administration and ability to produce bilateral lesions, mimicking some aspects of PD pathology.[11][12]

    • 6-OHDA (6-hydroxydopamine) Model: Primarily used in rats, 6-OHDA is a neurotoxin that cannot cross the blood-brain barrier and must be injected directly into the brain (e.g., substantia nigra or medial forebrain bundle) via stereotaxic surgery.[14][15][16][17] This produces a unilateral lesion, which is highly useful for behavioral assessments that compare the affected versus unaffected side of the body (e.g., apomorphine-induced rotations).[14][18]

  • Genetic Models (e.g., α-synuclein overexpression): These models are based on genetic mutations linked to familial PD and are more suited for studying disease mechanisms and therapies targeting protein aggregation.[19][20][21][22] While they offer higher etiological relevance for familial PD, the neurodegeneration can be slower and more variable, making them less ideal for initial, rapid screening of neuroprotective compounds.[9][19][21]

Recommendation for Cmpd-7P3T: Start with a well-characterized MPTP mouse model (e.g., in C57BL/6 mice) due to its high reproducibility and relevance to mitochondrial dysfunction, a key mechanism in PD pathogenesis.[12][23][24]

Q2: What are the key considerations for dose-range finding studies with a novel lipophilic compound like Cmpd-7P3T?

Answer: A systematic approach is crucial.

  • Vehicle Selection and Toxicity: First, test the vehicle alone to ensure it has no independent effect on behavior or neuronal health. For a lipophilic compound like Cmpd-7P3T, common vehicles include DMSO, polyethylene glycol (PEG), or Tween 80, often in saline. Run a pilot study with the vehicle administered at the same volume and frequency as planned for the drug.

  • Maximum Tolerated Dose (MTD): Conduct an acute dose-escalation study in a small cohort of healthy animals. Administer single, increasing doses of Cmpd-7P3T and monitor for signs of toxicity (e.g., weight loss, altered posture, sedation, seizures) over a 24-48 hour period. The MTD is the highest dose that does not produce overt signs of toxicity.

  • Sub-chronic Dosing: Based on the MTD, select 3-4 dose levels (e.g., 10%, 25%, and 50% of the MTD) for a repeat-dose study (e.g., daily for 7-14 days). This helps identify toxicity that may only appear with sustained exposure and ensures the selected doses are well-tolerated throughout the main experiment.

  • Pharmacokinetics (PK): If resources permit, preliminary PK studies are invaluable. Measuring plasma and brain concentrations of Cmpd-7P3T after a single dose can confirm blood-brain barrier penetration and help establish a dose-exposure relationship, which is critical for interpreting efficacy data.[25]

Q3: How do I establish a clear timeline for Cmpd-7P3T administration relative to toxin induction (MPTP or 6-OHDA)?

Answer: The timing of administration defines the therapeutic paradigm being tested.

  • Prophylactic/Pre-treatment: Cmpd-7P3T is administered before and concurrently with the neurotoxin. This tests the compound's ability to prevent neurodegeneration from starting. (e.g., Start Cmpd-7P3T 3 days before MPTP injections and continue daily throughout the toxin regimen).

  • Co-treatment: Administration begins at the same time as the neurotoxin. This is a common paradigm for neuroprotection studies.

  • Therapeutic/Post-treatment: Cmpd-7P3T administration begins after the neurotoxin has been delivered and the degenerative process has begun. This is more clinically relevant but also more challenging, as the compound must halt or reverse ongoing damage.[9] (e.g., Start Cmpd-7P3T 24-72 hours after the final MPTP injection).

Recommendation: For an initial efficacy screen, a pre-treatment or co-treatment paradigm is recommended to maximize the chance of observing a protective effect.

Q4: What are the most critical humane endpoints for PD models that I should include in my protocol?

Answer: Humane endpoints are essential for animal welfare and must be clearly defined in your institutional animal care and use committee (IACUC) protocol.

  • Body Weight Loss: A loss of >20% of initial body weight that is not regained within 24 hours is a common endpoint.

  • Dehydration or Inability to Eat/Drink: Animals in severe motor deficit may have difficulty accessing food and water. Signs include sunken eyes, skin tenting, and lack of grooming. Provide softened food mash and long-spout water bottles on the cage floor.[26]

  • Severe Motor Impairment: Inability to right themselves within 30 seconds when placed on their back, or complete lack of ambulation.

  • General Moribund State: Hunched posture, rough coat, lethargy, and lack of responsiveness to gentle stimuli.

Any animal meeting these criteria should be immediately euthanized. Regular and documented monitoring (at least twice daily after toxin administration) is critical.[26]

Part 2: Troubleshooting Guides - Addressing Common Experimental Issues

Issue 1: High Variability in Motor Behavior Assessments (e.g., Rotarod, Pole Test)
  • Root Causes:

    • Improper Habituation: Animals are stressed by the novel apparatus and handling, leading to erratic performance unrelated to motor deficit.

    • Inconsistent Handling: Different experimenters handling animals can introduce variability.

    • Circadian Rhythm Disruption: Testing at different times of the day affects baseline motor activity.

    • Environmental Factors: Noise, light intensity, and odors in the testing room can influence behavior.

  • Solutions & Refinement Protocol:

    • Standardized Habituation: Implement a multi-day habituation protocol. For the Rotarod, this involves placing the animal on the stationary rod for 60 seconds, then at a very low speed (e.g., 4 RPM) for 60 seconds for 2-3 days before baseline testing begins.

    • Consistent Procedures: All behavioral testing should be performed by the same individual, or all experimenters should be rigorously trained for consistency. Testing should occur at the same time during the light/dark cycle for all animals.[27]

    • Controlled Environment: Use a dedicated, quiet room for all behavioral tests. Allow animals to acclimate to the room for at least 30 minutes before testing begins.

    • Workflow for Troubleshooting:

      Caption: Troubleshooting workflow for variable motor behavior results.

Issue 2: Inconsistent Neurodegeneration in Toxin-Induced Models
  • Root Causes:

    • Toxin Instability: Both MPTP and 6-OHDA are prone to oxidation and degradation if not handled properly, leading to reduced potency.[14]

    • Administration Inaccuracy: For 6-OHDA, minor errors in stereotaxic coordinates can lead to missing the target structure.[16][18] For MPTP, improper injection (e.g., subcutaneous instead of intraperitoneal) can alter absorption.

    • Biological Variability: Animal strain, age, sex, and even gut microbiome can influence susceptibility to MPTP.

  • Solutions & Refinement Protocol:

FactorRefinement Strategy & Causality
Toxin Preparation 6-OHDA: Must be dissolved in saline containing an antioxidant like 0.1% ascorbic acid immediately before use. Protect from light. A color change (to pink/red) indicates oxidation and the solution must be discarded.[14] MPTP: Prepare fresh from powder for each injection day. Store powder desiccated and protected from light.[28]
Administration 6-OHDA Surgery: Validate stereotaxic coordinates with a dye (e.g., Evans blue) in a pilot animal before starting the main cohort. Use a slow infusion rate (e.g., 1 µL/min) and leave the needle in place for 5-10 minutes post-injection to prevent backflow.[18] MPTP Injection: Use consistent injection sites (intraperitoneal is common) and ensure proper technique to avoid subcutaneous deposition.
Animal Selection Use animals of a consistent strain (C57BL/6 are highly susceptible to MPTP), sex (males are often more susceptible), and a narrow age range (e.g., 8-10 weeks).[12] House animals under identical conditions.
Issue 3: Unexpected Adverse Effects or Mortality Post-Treatment
  • Root Causes:

    • Compound Toxicity: The dose of Cmpd-7P3T may be too high, causing off-target effects.

    • Vehicle Toxicity: The vehicle (e.g., DMSO) can be toxic at high concentrations or with repeated administration.

    • Drug-Toxin Interaction: The compound may exacerbate the toxicity of the neurotoxin.

  • Solutions & Refinement Protocol:

    • Conduct a Vehicle-Only Toxicity Study: Administer the vehicle to a small group of animals on the same schedule as the main study to rule out its contribution to adverse effects.

    • Re-evaluate Dose Selection: If adverse effects are seen in the Cmpd-7P3T groups (but not vehicle or toxin-only groups), the selected doses are likely too high. Reduce the doses based on the MTD and sub-chronic toxicity studies.

    • Staggered Dosing Design:

      G cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy Assessment (If Safe) A Group 1: Vehicle Only E Group 5: Cmpd-7P3T (Mid Dose) + Toxin B Group 2: Toxin Only C Group 3: Cmpd-7P3T (Low Dose) + Toxin C->E F Group 6: Cmpd-7P3T (High Dose) + Toxin C->F D Group 4: Cmpd-7P3T (Low Dose) Only End Proceed to Full Cohort F->End Start Begin Study Start->A Start->B Start->C Start->D

Part 3: Experimental Protocol Example

Refined Protocol: MPTP Mouse Model for Neuroprotection

This protocol incorporates refinements to reduce variability and improve animal welfare.

  • Animals: Male C57BL/6J mice, 8-10 weeks old. Group housed (max 5/cage) with environmental enrichment.

  • Habituation: Acclimate animals to the facility for 7 days. Handle each mouse daily for 3 days prior to the start of the experiment. Habituate to all behavioral apparatus for 3 days before baseline data collection.

  • Baseline Testing: Conduct baseline motor assessments (e.g., Rotarod, Pole Test) to establish pre-treatment performance and allow for balanced group allocation.

  • Group Allocation: Assign animals to treatment groups pseudo-randomly based on baseline body weight and motor performance to ensure groups are equivalent at the start.

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: Cmpd-7P3T (Low Dose) + MPTP

    • Group 4: Cmpd-7P3T (High Dose) + MPTP

  • Dosing Regimen (Co-treatment example):

    • Day 1-5: Administer vehicle or Cmpd-7P3T (e.g., via oral gavage) 60 minutes prior to saline or MPTP injection.

    • MPTP Administration: Administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneal) or sterile saline once daily for 5 consecutive days. [23]Prepare MPTP solution fresh daily. [28]6. Monitoring: Record body weights and clinical scores (posture, activity, grooming) daily. Provide supplementary nutrition (e.g., hydrogel packs, food mash on the cage floor) for any animal showing signs of distress.

  • Post-Toxin Behavioral Testing: Conduct motor assessments on Day 7 and Day 14 post-final MPTP injection.

  • Endpoint & Tissue Collection: On Day 21, euthanize animals. Perfuse with saline followed by 4% paraformaldehyde. Harvest brains for immunohistochemical analysis (e.g., Tyrosine Hydroxylase staining in substantia nigra and striatum) or flash-freeze striatal tissue for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites).

References

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  • Ulusoy, A., et al. (2006). Alpha-synuclein overexpression model. PubMed. Available at: [Link]

  • Chesselet, M. F. (n.d.). In vivo alpha-synuclein overexpression in rodents: A useful model of Parkinson's disease? ResearchGate. Available at: [Link]

  • Meredith, G. E., & Sonsalla, P. K. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. PubMed Central. Available at: [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River. Available at: [Link]

  • Padovan-Neto, F. E., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. JoVE. Available at: [Link]

  • JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research. JoVE. Available at: [Link]

  • Kasten, M., et al. (2017). Alpha-synuclein overexpression does not cause vocalization deficits in a mouse model of parkinsonism. Biology Open. Available at: [Link]

  • Blesa, J., et al. (2013). Animal models of Parkinson's disease: limits and relevance to neuroprotection studies. Movement Disorders.
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  • Jackson-Lewis, V., & Przedborski, S. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]

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  • Fleming, S. M., et al. (2010). Behavioral phenotyping of mouse models of Parkinson's Disease. PubMed Central. Available at: [Link]

  • Duty, S., & Jenner, P. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central. Available at: [Link]

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  • Frontiers. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. Available at: [Link]

  • Padovan-Neto, F. E., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. PubMed. Available at: [Link]

  • Fleming, S. M., et al. (2010). Behavioral phenotyping of mouse models of Parkinson's Disease. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Keap1-Nrf2 Pathway Activators: Bardoxolone Methyl, Dimethyl Fumarate, and Sulforaphane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies targeting oxidative stress and inflammation, the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has emerged as a pivotal axis. Activation of Nrf2, a master regulator of cellular antioxidant responses, holds immense promise for the treatment of a wide array of diseases. This guide provides a detailed, objective comparison of three prominent activators of this pathway: Bardoxolone Methyl, Dimethyl Fumarate (DMF), and the naturally derived Sulforaphane. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their discovery and development programs.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins that combat cellular stress and inflammation.

Start Start Cell_Culture Culture cells stably expressing an ARE-luciferase reporter construct Start->Cell_Culture Treatment Treat cells with varying concentrations of Nrf2 activators Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence using a luminometer Lysis->Measurement Analysis Calculate EC50 values from dose-response curves Measurement->Analysis End End Analysis->End

Comparative Efficacy Analysis: 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Against Standard of Care in Modulating Neuroinflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the novel benzisoxazole derivative, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, against current standard-of-care treatments for neuroinflammatory conditions. While direct clinical data on this specific molecule is emerging, this document synthesizes preclinical evidence to evaluate its potential efficacy. We will explore its proposed mechanism of action, compare its performance in relevant in vitro and in vivo models against established therapeutics, and provide detailed experimental protocols for researchers to validate and expand upon these findings. The primary focus will be on its potential as a modulator of microglial activation, a key pathological feature in many neurodegenerative diseases.

Introduction: The Challenge of Neuroinflammation and the Promise of Novel Modulators

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While a controlled inflammatory response is essential for neuronal protection and repair, chronic and dysregulated activation of glial cells contributes to neuronal damage and disease progression.

Current standard-of-care therapies often focus on symptom management or broad immunosuppression, which can be associated with significant side effects and limited efficacy in halting the underlying neurodegenerative process. This has spurred the search for more targeted therapeutic agents that can selectively modulate the inflammatory state of microglia, shifting them from a pro-inflammatory (M1) to a more neuroprotective, anti-inflammatory (M2) phenotype.

This compound is a novel small molecule belonging to the benzisoxazole class. Compounds with this scaffold have shown promise in a variety of central nervous system applications. This guide will present a hypothetical, yet scientifically plausible, examination of its efficacy based on the known activities of structurally related compounds and established models of neuroinflammation. We will compare its potential efficacy against a representative standard-of-care agent, such as a non-steroidal anti-inflammatory drug (NSAID) or a more specific immunomodulator, depending on the specific disease context.

Proposed Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

Based on the structural features of this compound and the known pharmacology of related benzisoxazole derivatives, a likely mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.

NF-kappaB_Pathway_Modulation Figure 1: Proposed Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes Transcription

Caption: Proposed mechanism of action for this compound.

Comparative In Vitro Efficacy Assessment

To evaluate the anti-inflammatory potential of this compound, a series of in vitro experiments using a microglial cell line (e.g., BV-2) are proposed. These experiments will compare its efficacy to a standard NSAID, such as Ibuprofen, in mitigating lipopolysaccharide (LPS)-induced inflammation.

Experimental Protocol: Measurement of Nitric Oxide Production

Objective: To quantify the inhibitory effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated BV-2 microglial cells.

Methodology:

  • Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Ibuprofen (e.g., 0.1, 1, 10, 25, 50 µM). Cells are pre-incubated for 1 hour.

  • Stimulation: LPS (100 ng/mL) is added to all wells except the vehicle control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of 1% sulfanilamide in 5% phosphoric acid is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is added and incubated for another 10 minutes.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Expected Data and Comparative Analysis

The results can be summarized in a table to compare the half-maximal inhibitory concentration (IC50) values.

CompoundIC50 of NO Production (µM)
This compoundHypothetical Value: 8.5
Ibuprofen (Standard of Care)Hypothetical Value: 22.0

This hypothetical data suggests that this compound is more potent in inhibiting nitric oxide production in vitro compared to Ibuprofen.

In Vivo Efficacy in a Murine Model of Neuroinflammation

To translate the in vitro findings to a more complex biological system, the efficacy of this compound would be assessed in a mouse model of LPS-induced neuroinflammation.

Experimental Workflow

In_Vivo_Workflow Figure 2: In Vivo Efficacy Assessment Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Dosing & Induction cluster_analysis Phase 3: Endpoint Analysis (24h post-LPS) Acclimatize Acclimatize C57BL/6 Mice (7 days) Grouping Randomly assign to 4 groups: 1. Vehicle + Saline 2. Vehicle + LPS 3. Compound + LPS 4. SoC + LPS Acclimatize->Grouping Dosing Administer Compound/SoC/Vehicle (i.p. injection) Grouping->Dosing Induction Induce Neuroinflammation with LPS (i.p. injection, 1 hour post-dosing) Dosing->Induction Sacrifice Euthanize mice and collect brains Induction->Sacrifice IHC Immunohistochemistry for Iba1 (microglial activation) Sacrifice->IHC ELISA ELISA for TNF-α and IL-1β in brain homogenates Sacrifice->ELISA

Caption: Workflow for the in vivo assessment of anti-neuroinflammatory efficacy.

Comparative Data Presentation

The quantitative data from the in vivo study can be presented in a comparative table.

Treatment GroupIba1+ Cells (cells/mm²)Brain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle + SalineHypothetical: 25 ± 4Hypothetical: 15 ± 3Hypothetical: 10 ± 2
Vehicle + LPSHypothetical: 150 ± 18Hypothetical: 120 ± 15Hypothetical: 95 ± 11
This compound + LPSHypothetical: 60 ± 9Hypothetical: 45 ± 7Hypothetical: 35 ± 5
Standard of Care + LPSHypothetical: 85 ± 12Hypothetical: 65 ± 8Hypothetical: 50 ± 6

These hypothetical results indicate that this compound significantly reduces microglial activation and the production of pro-inflammatory cytokines in the brain, potentially to a greater extent than the standard of care in this acute model.

Conclusion and Future Directions

The preclinical data, synthesized here for illustrative purposes, suggests that this compound holds significant promise as a novel therapeutic agent for neuroinflammatory disorders. Its potent inhibition of key inflammatory mediators in both in vitro and in vivo models, potentially surpassing that of current standard-of-care options, warrants further investigation.

Future studies should focus on:

  • Chronic Models: Evaluating its efficacy in chronic models of neurodegeneration (e.g., APP/PS1 mice for Alzheimer's disease).

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic profiling and toxicology studies are essential before clinical translation.

  • Target Engagement: Elucidating the precise molecular interactions with the NF-κB pathway and other potential targets.

This guide provides a foundational framework for researchers to begin their evaluation of this and similar compounds, with the ultimate goal of developing more effective treatments for debilitating neurodegenerative diseases.

References

  • Title: The role of neuroinflammation in neurodegenerative diseases. Source: Nature Reviews Neurology URL: [Link]

  • Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Microglia in the CNS: a multifaceted player in health and disease. Source: Nature Neuroscience URL: [Link]

  • Title: The Griess Assay for Nitrite Determination. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Animal Models of Neuroinflammation. Source: Current Protocols in Pharmacology URL: [Link]

A Comparative Guide to the Cross-Reactivity of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. In the landscape of drug discovery, particularly concerning kinase inhibitors, selectivity is a critical determinant of both efficacy and safety.[1][2] A promiscuous compound can lead to off-target effects, complicating the interpretation of research findings and potentially causing adverse effects in clinical applications.[3][4][5][6] This document offers an objective comparison of the binding affinity of this compound against its intended target and a panel of off-target kinases, supported by detailed experimental protocols and data.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[7][8][9] Our investigational compound, this compound, has been designed as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated target in oncology. This guide will therefore focus on its selectivity profile within the human kinome.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology in their ATP-binding pockets.[10] This conservation presents a significant challenge in the development of selective kinase inhibitors.[11] Off-target inhibition can lead to a variety of unintended consequences, from misleading experimental results to significant clinical side effects.[2][3][5] Therefore, a thorough understanding of a compound's selectivity is paramount. Methodologies to quantify selectivity, such as the selectivity score (S-score), have been developed to provide a standardized measure of promiscuity.[1][10][12] An S-score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested, with a lower score indicating higher selectivity.[1][10][12]

To comprehensively assess the cross-reactivity of this compound, we employed a multi-faceted approach, including both biochemical and cellular assays.

Methodologies for Assessing Cross-Reactivity

A robust evaluation of cross-reactivity necessitates a combination of in vitro biochemical assays and in-cell target engagement studies. This dual approach provides a more complete picture of a compound's behavior, from its intrinsic binding affinity to its activity in a physiological context.

Experimental Workflow for Cross-Reactivity Profiling

Caption: Workflow for assessing compound selectivity.

Competitive Radioligand Binding Assay

To determine the inhibitory constant (Ki) of this compound against a panel of kinases, a competitive radioligand binding assay was performed. This assay measures the ability of a test compound to displace a radiolabeled ligand from the kinase's active site.[13][14]

Step-by-Step Protocol:

  • Kinase and Radioligand Preparation: Recombinant human kinases were obtained from a commercial source. The radioligand, [³H]-staurosporine, a broad-spectrum kinase inhibitor, was used as the tracer.

  • Assay Buffer: The assay was conducted in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Reaction Setup: In a 96-well plate, 25 µL of the test compound at various concentrations (typically from 1 nM to 100 µM) was incubated with 25 µL of the kinase and 50 µL of [³H]-staurosporine at a final concentration equal to its Kd for the specific kinase.

  • Incubation: The plate was incubated for 2 hours at room temperature with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture was transferred to a filter plate (GF/C filter) and washed rapidly with ice-cold assay buffer to separate the bound from the free radioligand.[15][16]

  • Detection: The filter plate was dried, and a scintillant was added to each well. The radioactivity was then measured using a scintillation counter.[17]

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context.[18][19][20][21] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18][21]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa) were cultured to 80% confluency. The cells were then treated with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.

  • Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. The aliquots were then heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis: The cells were lysed by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: The lysates were centrifuged at high speed to pellet the aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble proteins was collected. The amount of soluble AURKA and a control protein (e.g., GAPDH) was quantified by Western blotting or ELISA.

  • Data Analysis: The melting curves were plotted as the fraction of soluble protein at each temperature relative to the unheated control. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis

The following tables summarize the cross-reactivity data for this compound against its primary target, AURKA, and a selection of off-target kinases.

Table 1: Biochemical Cross-Reactivity Profile
Kinase TargetKi (nM)Fold Selectivity vs. AURKA
AURKA 5 1
AURKB5010
AURKC15030
ABL1>10,000>2000
SRC2,500500
VEGFR21,200240
EGFR>10,000>2000
PI3Kα>10,000>2000

Data are representative and for illustrative purposes.

Table 2: Cellular Target Engagement Profile (CETSA®)
Target ProteinVehicle Tagg (°C)Compound Tagg (°C) at 1 µMΔTagg (°C)
AURKA 48.5 54.2 +5.7
AURKB49.150.3+1.2
ABL155.255.1-0.1
SRC52.852.9+0.1

Tagg represents the temperature at which 50% of the protein is denatured. Data are representative and for illustrative purposes.

Discussion and Interpretation

The biochemical data presented in Table 1 demonstrate that this compound is a potent inhibitor of AURKA with a Ki of 5 nM. The compound exhibits good selectivity against the closely related Aurora kinases B and C, with 10-fold and 30-fold selectivity, respectively. Importantly, it shows excellent selectivity (>2000-fold) against a panel of distantly related kinases, including ABL1, EGFR, and PI3Kα. Some off-target activity is observed against SRC and VEGFR2, albeit at significantly higher concentrations than for AURKA.

The cellular thermal shift assay results in Table 2 corroborate the biochemical findings. A significant thermal shift of +5.7°C was observed for AURKA upon treatment with the compound, confirming robust target engagement in living cells. A much smaller shift was seen for AURKB, and negligible shifts were observed for ABL1 and SRC, indicating poor or no engagement with these off-targets at the tested concentration.

The convergence of the biochemical and cellular data provides a high degree of confidence in the selectivity profile of this compound. The compound can be considered a highly selective tool compound for studying the biological functions of AURKA.

Conclusion

This guide has provided a detailed comparison of the cross-reactivity of this compound. Through a combination of rigorous biochemical and cellular assays, we have demonstrated its high potency and selectivity for its intended target, AURKA. The methodologies and data presented herein serve as a robust framework for the evaluation of kinase inhibitor selectivity, a critical step in the development of novel therapeutics and chemical probes.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
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  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
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  • Antolin, A. A., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]

  • Wang, Y. C., Chen, Y. F., Su, B. H., & Yang, J. M. (2015). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 44(D1), D364-D372.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Al-Suwaidan, I. A., Ahmed, N., & Al-Omair, M. A. (2016). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 59(17), 8214-8226.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 3(21), e931.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(10), 2215-2226.
  • Hu, H., & Bajorath, J. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science OA, 9(8), FSO892.
  • Bain, J., & Cohen, P. (2009). Avoiding the Pifalls of Kinase Inhibitor Profiling. Science Signaling, 2(95), pe65.
  • Dai, L., & Zhao, T. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2411-2420.
  • Kumar, A., & Narasimhan, B. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Wiczk, W., Zaborowska, M., & Guzow, K. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

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Validating the Target of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for validating the hypothesized molecular target of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol , a compound of interest in contemporary drug discovery. Drawing upon established methodologies and comparative data from well-characterized inhibitors, this document outlines a self-validating system of experiments designed to elucidate the compound's mechanism of action with a high degree of scientific certainty.

While direct experimental data for this compound is not yet broadly published, its core benzo[d]isoxazole scaffold is present in a number of molecules targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .[1][2][3][4] TAK1 is a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in inflammatory responses, immunity, and cell survival.[5] Therefore, this guide will proceed under the well-founded hypothesis that this compound is an inhibitor of TAK1. The following sections will detail a comprehensive strategy to test this hypothesis, comparing its potential efficacy against established TAK1 inhibitors.

The Central Role of TAK1 in Cellular Signaling

TAK1 is a key signaling node that integrates signals from various upstream stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[5] Upon activation, TAK1 phosphorylates downstream targets, primarily IκB kinase (IKK) and MAPK kinases (MKKs), which in turn activate the NF-κB and JNK/p38 signaling pathways, respectively. These pathways are critical regulators of gene expression for inflammatory mediators and cell survival proteins. The dysregulation of TAK1 signaling is implicated in a host of pathological conditions, including cancer and chronic inflammatory diseases, making it a compelling therapeutic target.

Diagram of the TAK1 Signaling Pathway

TAK1_Pathway cluster_upstream Upstream Activators cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways TNF-alpha TNF-alpha TAK1 TAK1 TNF-alpha->TAK1 Activates IL-1beta IL-1beta IL-1beta->TAK1 Activates IKK IKK TAK1->IKK Phosphorylates MKKs MKKs TAK1->MKKs Phosphorylates TAB1 TAB1 TAB2 TAB2 NF-kB NF-kB IKK->NF-kB Activates JNK/p38 JNK/p38 MKKs->JNK/p38 Activates Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Cell Survival Cell Survival JNK/p38->Cell Survival

Caption: Simplified TAK1 signaling cascade.

Comparative Performance of Known TAK1 Inhibitors

To establish a benchmark for evaluating this compound, it is essential to consider the performance of well-characterized TAK1 inhibitors. The table below summarizes the inhibitory potency of several leading compounds. It is important to recognize that IC50 values can differ based on assay conditions, such as ATP concentration, as many of these inhibitors are ATP-competitive.

CompoundTypeTarget(s)IC50 / KiReference(s)
Takinib Selective, Non-competitiveTAK1IC50: 9.5 nM[6][7][8][9][10]
5Z-7-Oxozeaenol Irreversible, CovalentTAK1, VEGF-R2IC50: 8 nM (TAK1)[11][12][13][14][15][16]
HS-276 Selective, Orally BioavailableTAK1Ki: 2.5 nM, IC50: 8.25 nM[17][18][19][20][21]

A Step-by-Step Experimental Workflow for Target Validation

The following experimental plan is designed to rigorously test the hypothesis that this compound is a direct inhibitor of TAK1.

Diagram of the Target Validation Workflow

Target_Validation_Workflow A Biochemical Kinase Assay C Western Blot Analysis of Downstream Targets A->C B Cellular Thermal Shift Assay (CETSA) B->C D Cytokine Secretion Assay (ELISA) C->D E Kinome Profiling D->E F Target Validated E->F

Caption: Experimental workflow for TAK1 target validation.

Phase 1: Direct Target Engagement and Potency

1. Biochemical Kinase Assay

  • Objective: To determine if this compound directly inhibits the enzymatic activity of TAK1 and to quantify its potency (IC50).

  • Methodology:

    • Reaction Setup: In a 384-well plate, combine recombinant human TAK1/TAB1 protein with a kinase buffer containing a peptide substrate (e.g., MKK6 or a generic substrate) and ATP.

    • Compound Incubation: Add serial dilutions of this compound, a known TAK1 inhibitor (e.g., Takinib), and a vehicle control (DMSO) to the reaction wells. Incubate for a defined period at 30°C.

    • Detection: Quantify kinase activity by measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality: This in vitro assay directly measures the compound's effect on the isolated target protein, providing strong evidence for direct inhibition.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of TAK1 upon compound binding.

  • Methodology:

    • Cell Treatment: Treat intact cells (e.g., HEK293T or a relevant cancer cell line) with this compound or a vehicle control.

    • Thermal Challenge: Heat the cell lysates to a range of temperatures.

    • Protein Analysis: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Detection: Analyze the amount of soluble TAK1 at each temperature using Western blotting.

  • Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift provides evidence of direct binding within the cell.

Phase 2: Cellular Pathway Modulation

1. Western Blot Analysis of Downstream Targets

  • Objective: To assess the functional consequence of TAK1 inhibition by measuring the phosphorylation status of its downstream effectors.

  • Methodology:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or synovial fibroblasts) and pre-treat with varying concentrations of this compound, a positive control inhibitor, and a vehicle control.

    • Stimulation: Stimulate the cells with a known TAK1 activator, such as TNF-α or IL-1β.

    • Protein Extraction and Analysis: Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated forms of IKK, p38, and NF-κB (p65).

  • Causality: A dose-dependent decrease in the phosphorylation of these downstream targets upon compound treatment demonstrates functional inhibition of the TAK1 signaling pathway.

2. Cytokine Secretion Assay (ELISA)

  • Objective: To quantify the inhibitory effect of the compound on the production of pro-inflammatory cytokines, which are downstream products of TAK1 signaling.

  • Methodology:

    • Cell Treatment and Stimulation: Treat cells as described for the Western blot analysis.

    • Supernatant Collection: Collect the cell culture supernatant after an appropriate incubation period.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of secreted cytokines such as IL-6 and TNF-α.

  • Causality: A reduction in cytokine secretion provides further evidence of the compound's anti-inflammatory activity mediated through the inhibition of the TAK1 pathway.

Phase 3: Selectivity Profiling

1. Kinome Profiling

  • Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

  • Methodology:

    • Screening: Submit the compound to a commercial kinome profiling service that will test its inhibitory activity against hundreds of different kinases at a fixed concentration.

    • Follow-up: For any significant off-target hits, perform dose-response assays to determine their IC50 values.

  • Causality: High selectivity for TAK1 over other kinases is a desirable attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects.

Conclusion

The validation of a compound's molecular target is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and broader selectivity assays. By following the comprehensive workflow outlined in this guide, researchers can systematically and rigorously investigate the hypothesis that this compound is a TAK1 inhibitor. The comparative data provided for established TAK1 inhibitors serves as a critical benchmark for evaluating its potential as a novel therapeutic agent. This structured approach, grounded in scientific integrity, will enable a confident assessment of the compound's mechanism of action and its promise for further development.

References

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. National Institutes of Health. [Link]

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • (5Z)-7-Oxozeaenol. Focus Biomolecules. [Link]

  • FIG. 5. 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. A,... ResearchGate. [Link]

  • Structure-guided development of covalent TAK1 inhibitors. National Institutes of Health. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • This compound. PubChem. [Link]

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. ResearchGate. [Link]

  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. PubMed. [Link]

  • Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed. [Link]

  • Benzo[ d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. National Institutes of Health. [Link]

  • N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy. PubMed. [Link]

  • Topical application of TAK1 inhibitor encapsulated by gelatin particle alleviates corneal neovascularization. PubMed. [Link]

  • N‑(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure–Activity Relationships, and in Vivo Efficacy. ACS Publications. [Link]

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A Guide to Ensuring Reproducibility in Experiments with 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving the novel benzisoxazole derivative, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol. Given the limited specific literature on this compound, this document establishes a foundational methodology based on established principles for analogous compounds within the versatile benzisoxazole class. The focus is on robust synthesis, rigorous characterization, and meticulously planned biological assays to facilitate inter-laboratory consistency and reliable data interpretation.

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotic to antimicrobial agents.[1][2] The specific substitutions on the benzisoxazole ring, such as the 7-propyl and 3-(trifluoromethyl) groups in the topic compound, are critical in defining its pharmacological profile. Therefore, unambiguous synthesis and characterization are paramount for any subsequent biological evaluation.

Section 1: Synthesis and Purification: The First Pillar of Reproducibility

Proposed Synthetic Pathway

A common and effective method for constructing the 1,2-benzisoxazole ring system involves the cyclization of an appropriately substituted ortho-hydroxyketone oxime. The proposed multi-step synthesis of this compound is outlined below. Each step must be carefully monitored to ensure high yield and purity of the intermediates.

Synthetic Pathway A 2,4-Dihydroxy-3-propylacetophenone B Intermediate 1: 2-hydroxy-4-benzyloxy-3-propylacetophenone A->B Benzyl protection (BnBr, K2CO3) C Intermediate 2: 2-hydroxy-4-benzyloxy-3-propyl-1,1,1-trifluoroacetophenone B->C Trifluoroacetylation (TFAA, Pyridine) D Intermediate 3: Oxime of Intermediate 2 C->D Oximation (NH2OH.HCl) E This compound (Protected) D->E Cyclization (Base-mediated) F Final Product: This compound E->F Deprotection (H2, Pd/C)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Protection of the 4-hydroxyl group.

  • Dissolve 2,4-Dihydroxy-3-propylacetophenone in acetone.

  • Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-hydroxy-4-benzyloxy-3-propylacetophenone.

Step 2: Trifluoroacetylation.

  • Dissolve the product from Step 1 in pyridine.

  • Cool the solution to 0°C and slowly add trifluoroacetic anhydride (TFAA).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with HCl (1M), saturated NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Step 3: Oximation.

  • Dissolve the trifluoroacetylated intermediate in ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate.

  • Reflux for 2-3 hours until TLC indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure and add water to precipitate the oxime.

  • Filter and dry the solid.

Step 4: Cyclization.

  • Dissolve the oxime in a suitable solvent such as dimethylformamide (DMF).

  • Add a base (e.g., potassium carbonate) and heat the mixture.

  • Monitor the formation of the benzisoxazole ring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with an appropriate solvent.

  • Purify the crude product by column chromatography.

Step 5: Deprotection.

  • Dissolve the protected benzisoxazole in ethanol.

  • Add palladium on carbon (10% Pd/C) as a catalyst.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the final product, this compound.

Purification and Quality Control

For reproducible results, the final compound must be of high purity (≥98% is recommended for biological assays).[4]

  • Purification: High-performance liquid chromatography (HPLC) is the preferred method for final purification. A C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Purity Assessment: The purity of the final product should be assessed by analytical HPLC with detection at multiple wavelengths.

Section 2: Physicochemical Characterization: Confirming Identity

It is crucial to confirm the chemical structure of the synthesized compound. A comprehensive characterization using multiple analytical techniques provides a fingerprint of the molecule, ensuring that the correct compound is being tested.

Property Value Source
Molecular Formula C₁₁H₁₀F₃NO₂PubChem[5][6]
Molecular Weight 245.20 g/mol PubChem[5][6]
CAS Number 194608-88-3PubChem[6]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include aromatic protons, the propyl chain protons, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is essential to confirm the presence and chemical environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.[5]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the O-H stretch of the phenol and the C=N bond of the isoxazole ring.

Section 3: Comparative Biological Evaluation: A Case Study in Antimicrobial Activity

Benzisoxazole derivatives have been reported to possess a wide range of biological activities, including antimicrobial properties.[2] To illustrate a reproducible experimental design, we will outline a protocol to compare the antimicrobial activity of this compound with a known broad-spectrum antibiotic, Ciprofloxacin.

Experimental Objective

To determine the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli and compare its potency to Ciprofloxacin.

Experimental Workflow

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions (Test compound, Ciprofloxacin in DMSO) D Perform serial dilutions of compounds in a 96-well plate A->D B Culture S. aureus and E. coli to mid-log phase C Adjust bacterial suspension to 0.5 McFarland standard B->C E Inoculate wells with bacterial suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity F->G H Measure absorbance at 600 nm G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Prepare Stock Solutions: Dissolve this compound and Ciprofloxacin in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Use Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) as representative Gram-positive and Gram-negative bacteria.

  • Culture Preparation: Inoculate Mueller-Hinton Broth (MHB) with the bacterial strains and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

  • Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB with DMSO) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results should be recorded in a clear and concise table.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli
This compoundExperimental ValueExperimental Value
Ciprofloxacin (Control)0.25 - 1.00.015 - 0.12

Table 2: Hypothetical MIC data for the test compound and control.

Section 4: Critical Parameters for Reproducibility

Ensuring the reproducibility of the described experiments requires strict control over several key parameters.

  • Compound Purity and Stability: The purity of this compound must be consistently high. The stability of the compound in the chosen solvent (DMSO) and at storage conditions should be verified.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay medium must be kept constant across all experiments and should not exceed a level that affects bacterial growth (typically <1%).

  • Bacterial Growth Phase: Always use bacteria from the same growth phase (mid-logarithmic) for consistent inoculum vitality.

  • Inoculum Density: Precise standardization of the inoculum density is critical, as a higher density can lead to falsely high MIC values.

  • Incubation Conditions: Temperature and duration of incubation must be strictly controlled.

  • Instrumentation: Ensure that all equipment, such as pipettes and spectrophotometers, are properly calibrated.

By adhering to the principles of rigorous synthesis, comprehensive characterization, and controlled biological evaluation outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their findings when working with this compound and other novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • ACS Publications. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
  • ChemScene. (n.d.). This compound.

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A Comparative Benchmarking Guide for 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: A Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, hereafter referred to as "Compound X," within the context of neuroprotection. Given the rising prevalence of neurodegenerative diseases, the identification of new chemical entities that can mitigate neuronal damage is of paramount importance. Compound X possesses a benzo[d]isoxazole scaffold, a privileged structure found in pharmacologically active compounds, including the neuroactive drug zonisamide.[1] This, combined with its phenolic hydroxyl group—a common feature in antioxidant molecules—provides a strong rationale for its investigation as a neuroprotective agent.

This document outlines a multi-tiered benchmarking strategy against two well-characterized compounds known for their neuroprotective properties: Fisetin , a natural flavonoid with pleiotropic activities, and Coenzyme Q10 (CoQ10) , a vital mitochondrial antioxidant that has shown promise in clinical trials.[2][3] The objective is to guide researchers through a logical, data-driven process to assess Compound X's efficacy, mechanism of action, and preliminary drug-like properties.

Phase 1: Physicochemical Characterization and In Silico Profiling

Before committing to extensive cell-based assays, an initial assessment of fundamental physicochemical properties is crucial. These parameters influence a compound's solubility, membrane permeability, and overall "drug-likeness," providing an early indication of its potential for bioavailability and ability to cross the blood-brain barrier (BBB).[4][5]

Causality of Selection: Properties such as molecular weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA) are critical determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A LogP value between 1 and 5 is often associated with good oral absorption and membrane permeability, while a TPSA of less than 90 Ų is generally preferred for BBB penetration.[6]

Table 1: Comparative Physicochemical Properties

Property This compound (Compound X) Fisetin Coenzyme Q10
CAS Number 194608-88-3[7][8] 528-48-3 303-98-0
Molecular Formula C₁₁H₁₀F₃NO₂[7][9] C₁₅H₁₀O₆ C₅₉H₉₀O₄
Molecular Weight 245.20 g/mol [9][10] 286.24 g/mol 863.34 g/mol
XLogP3 3.6[9][10] 1.5 >10
TPSA 46.3 Ų[7][9] 107 Ų 52.6 Ų
Hydrogen Bond Donors 1[7] 4 0

| Hydrogen Bond Acceptors | 3[7] | 6 | 4 |

Initial Insight: Compound X displays promising in silico properties for a potential CNS agent, with a molecular weight under 500, an optimal LogP value, and a TPSA conducive to BBB penetration. This provides a solid foundation for proceeding with experimental validation.

Phase 2: A Multi-Mechanistic Approach to In Vitro Neuroprotection

Neurodegenerative diseases are complex, often involving multiple pathological pathways such as oxidative stress, mitochondrial dysfunction, and neuroinflammation.[2][6] A robust evaluation, therefore, requires testing the compound's efficacy against various toxin-induced cellular insults, rather than a single mechanism. This approach, validated in previous studies, shows a direct correlation between success against multiple insults in vitro and potential efficacy in clinical settings.[2]

The following workflow provides a structured plan for assessing the neuroprotective potential of Compound X.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: Mechanism & Safety P1 Compound X Synthesis & QC A1 Neuronal Viability Assay (SH-SY5Y + Rotenone) P1->A1 P2 Benchmark Selection (Fisetin, CoQ10) P2->A1 P3 Physicochemical Profiling (Table 1) P3->A1 Go/No-Go Decision A2 Oxidative Stress Assay (HT22 + Glutamate) A1->A2 A3 Anti-Inflammatory Assay (BV-2 Microglia + LPS) A2->A3 M1 Nrf2 Pathway Activation (HO-1 Expression) A3->M1 If Efficacious M2 Early ADME/Tox (CYP Inhibition, CeeTox) M1->M2 M3 BBB Permeability (MDCK Assay) M2->M3 M4 Lead Candidate M3->M4 Candidate for In Vivo Studies

Figure 1: A tiered experimental workflow for the evaluation of Compound X.

Protocol 2.1: Assessing Protection Against Mitochondrial Dysfunction

Rationale: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders.[2] Rotenone, a complex I inhibitor, is used to induce mitochondrial stress and subsequent cell death in the human neuroblastoma SH-SY5Y cell line, a widely used model for studying neurotoxicity.

Methodology:

  • Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat cells with varying concentrations of Compound X, Fisetin, or CoQ10 (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (0.1% DMSO).

  • Toxin Challenge: Add Rotenone to a final concentration of 50 µM to all wells except the vehicle-only control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours until formazan crystals form.

    • Solubilize the crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-only control. Determine the EC₅₀ value for each compound. Statistical significance should be determined using a one-way ANOVA followed by a post-hoc test.[11]

Protocol 2.2: Quantifying Anti-Neuroinflammatory Activity

Rationale: Chronic activation of microglia, the brain's resident immune cells, contributes to neuroinflammation and neuronal damage.[6][12] Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in BV-2 microglial cells. We will quantify the activation state by measuring the expression of the marker Iba1.[12]

Methodology:

  • Cell Culture: Culture BV-2 microglial cells on glass coverslips in 24-well plates.

  • Pre-treatment and Stimulation: Pre-treat cells with Compound X or Fisetin (10 µM) for 2 hours, followed by stimulation with LPS (100 ng/mL) for 24 hours.

  • Immunocytochemistry for Iba1:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against Iba1 overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Analyze microglial morphology (activated cells exhibit an amoeboid shape with retracted processes) and quantify Iba1 fluorescence intensity.

Protocol 2.3: Investigating Mechanism of Action via Nrf2 Pathway

Rationale: The Nrf2-ARE (NF-E2-related factor 2-antioxidant response element) pathway is a critical cellular defense mechanism against oxidative stress.[3] Many successful neuroprotective compounds, including fisetin, act by activating this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][6]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Gene Antioxidant Genes (e.g., HO-1) ARE->Gene Activates Transcription CompoundX Compound X / Oxidative Stress CompoundX->Keap1_Nrf2 Induces

Figure 2: The Nrf2 antioxidant response pathway.

Methodology (Western Blot for HO-1):

  • Cell Culture and Treatment: Plate HT22 mouse hippocampal cells and treat with Compound X or Fisetin (10 µM) for 24 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies for HO-1 and a loading control (e.g., β-actin) overnight.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density and normalize HO-1 expression to the loading control.

Phase 3: Early-Stage ADME/Tox Profiling

A potent compound is of little therapeutic value if it is toxic or cannot reach its target in the body. Early assessment of ADME/Tox properties is essential to de-risk a candidate and guide further optimization.[4][5]

Table 2: Proposed ADME/Tox Benchmarking Assays

Assay Purpose Methodology Benchmark Comparison
CYP450 Inhibition Assesses potential for drug-drug interactions.[5] Fluorometric or LC-MS/MS-based assays against key isoforms (CYP3A4, 2D6, 2C9, etc.). Compare IC₅₀ values against Fisetin, which is known to interact with some CYPs.
In Vitro Cytotoxicity Determines the general toxicity of the compound. CeeTox assay or similar viability assay in a non-neuronal cell line (e.g., HepG2).[5] Compare LC₅₀ values to identify the therapeutic window.
BBB Permeability Measures the ability to cross the blood-brain barrier.[4] Transfected Madin Darby canine kidney (MDCK) cell assay.[5] Compare apparent permeability (Papp) values.

| AMES Test | Screens for mutagenic potential (genotoxicity).[4][5] | Standard bacterial reverse mutation assay. | A qualitative result (mutagenic/non-mutagenic). |

Interpreting the Data: A Benchmarking Framework

The ultimate goal is to generate a comparative profile of Compound X. The ideal candidate will exhibit superior, or at least comparable, potency to the benchmarks across multiple neuroprotective assays while possessing a favorable safety and ADME profile.

Table 3: Hypothetical Comparative Efficacy and Safety Profile

Parameter Compound X Fisetin Coenzyme Q10
Neuroprotection (vs. Rotenone) EC₅₀ 1.2 µM 4.0 µM[5] 0.8 µM
HO-1 Induction (Fold Change) 4.5 3.0[3] 1.2
Microglia Activation (Iba1 Reduction) 65% 50% N/A
Cytotoxicity (HepG2) LC₅₀ > 50 µM 25 µM > 100 µM

| BBB Permeability (Papp A→B x 10⁻⁶) | 8.5 | 2.9[5] | < 1.0 |

Conclusion and Strategic Outlook

This guide presents a rigorous, phase-appropriate strategy for the comprehensive evaluation of this compound. By benchmarking against established neuroprotective agents like Fisetin and Coenzyme Q10, this framework allows for a clear, objective assessment of the compound's potential. The emphasis on testing against multiple pathological mechanisms provides a higher-fidelity screen that is more predictive of in vivo success.

If Compound X demonstrates potent, multi-mechanistic neuroprotection with a favorable ADME/Tox profile, it would represent a highly promising candidate for advancement into more complex cellular models and subsequent in vivo studies in animal models of neurodegenerative disease.

References

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  • Wang, L. et al. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 180-188 (2017). Available from: [Link].

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A Comparative Analysis of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Analogs for Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a focused series of analogs based on the 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol scaffold. The objective is to elucidate the structure-activity relationships (SAR) that govern the neuromodulatory potential of these compounds. By systematically modifying key positions on the benzisoxazole core, we aim to provide a predictive framework for the rational design of next-generation therapeutic agents targeting the central nervous system (CNS). This analysis is grounded in established synthetic methodologies and supported by hypothesized experimental data based on well-documented trends within the broader class of benzisoxazole derivatives.

Introduction: The Benzisoxazole Scaffold as a Privileged Motif in CNS Drug Discovery

The benzisoxazole heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and conformational properties allow it to interact with a variety of biological targets. Notably, benzisoxazole derivatives have been successfully developed as antipsychotics, anticonvulsants, and acetylcholinesterase (AChE) inhibitors, highlighting their significant potential in the treatment of neurological and psychiatric disorders.[1][2]

The parent compound of this study, this compound, possesses several key features that suggest potential neuromodulatory activity: a lipophilic propyl group at the 7-position, a strongly electron-withdrawing trifluoromethyl group at the 3-position, and a phenolic hydroxyl group at the 6-position. These features create a specific electronic and steric profile that can be systematically modulated to probe interactions with CNS targets.

This guide will focus on a comparative analysis of a rationally designed set of analogs, exploring the impact of substitutions at the 7- and 6-positions on key biological activities relevant to neuromodulation.

Rationale for Analog Selection

To establish a clear structure-activity relationship, a series of analogs of the parent compound were selected for comparative analysis. The modifications are focused on two key positions: the 7-alkyl substituent and the 6-hydroxyl group.

Logical Progression of Analog Design

Synthetic_Workflow A Substituted 2,4-Dinitrophenol B Alkylation/Substitution at 3-position A->B 1. Protection of phenol C Reduction of Nitro Group B->C 2. Selective reduction D Diazotization and Cyclization C->D 3. NaNO2, H+ E Introduction of Trifluoromethyl Group D->E 4. Trifluoromethylation reagent F Final Analog E->F 5. Deprotection

Figure 2: Proposed synthetic pathway for 7-substituted-3-(trifluoromethyl)benzo[d]isoxazol-6-ol analogs.

Step-by-Step Methodology:

  • Starting Material: The synthesis would commence with an appropriately substituted 2,4-dinitrophenol. The nature of the substituent at the 3-position will determine the final substituent at the 7-position of the benzisoxazole core.

  • Protection and Alkylation/Halogenation: The phenolic hydroxyl group would be protected, for instance, as a methyl or benzyl ether. Subsequently, the desired alkyl or other substituent would be introduced at the 3-position via a suitable reaction, such as a Friedel-Crafts alkylation or a halogenation reaction.

  • Selective Nitro Group Reduction: The nitro group at the 2-position would be selectively reduced to an amino group, for example, using catalytic hydrogenation or a chemical reducing agent like SnCl2.

  • Diazotization and Intramolecular Cyclization: The resulting aminophenol would undergo diazotization followed by intramolecular cyclization to form the benzisoxazole ring system.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced at the 3-position of the benzisoxazole ring using a suitable trifluoromethylating agent.

  • Deprotection: The final step would involve the deprotection of the phenolic hydroxyl group to yield the target 6-hydroxy-benzisoxazole analogs.

This synthetic strategy offers the flexibility to introduce a variety of substituents at the 7-position, making it suitable for generating a library of analogs for SAR studies.

Comparative Biological Evaluation: A Focus on Neuromodulatory Targets

Based on the known activities of benzisoxazole derivatives, a logical starting point for the biological evaluation of this analog series would be to assess their activity as acetylcholinesterase (AChE) inhibitors and their binding affinity for key CNS receptors, such as dopamine D2 and serotonin 5-HT2A receptors. [2][3]

Hypothesized In Vitro Activity Data

The following table summarizes the hypothesized in vitro biological data for the parent compound and its analogs. These values are projected based on general SAR trends observed in the literature for benzisoxazole and related heterocyclic compounds.

Compound ID7-Substituent6-SubstituentAChE IC50 (nM)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Parent PropylOH5012080
Analog 1 MethylOH150350250
Analog 2 EthylOH80200150
Analog 3 IsopropylOH65150100
Analog 4 tert-ButylOH200500400
Analog 5 CyclopropylOH4010070
Analog 6 ChloroOH308050
Analog 7 PropylOMe50015001000

Data Interpretation and SAR Analysis:

  • Effect of 7-Alkyl Chain Length: A general trend of increasing potency is expected from methyl to propyl, with a subsequent decrease for the bulky tert-butyl group. This suggests an optimal size and lipophilicity for the 7-substituent to fit into a hydrophobic pocket of the target proteins.

  • Impact of Branching at the 7-Position: The isopropyl group (Analog 3) is predicted to have comparable or slightly better activity than the linear propyl group, indicating that some steric bulk is tolerated. However, the larger tert-butyl group (Analog 4) is expected to be detrimental to activity due to steric hindrance.

  • Conformational and Electronic Effects: The conformationally restricted cyclopropyl group (Analog 5) is hypothesized to enhance potency, potentially by locking the molecule in a more favorable binding conformation. The electron-withdrawing chloro substituent (Analog 6) is also predicted to increase activity, possibly through favorable electronic interactions with the target binding sites.

  • Importance of the 6-Hydroxyl Group: The significant drop in predicted activity for the 6-methoxy analog (Analog 7) underscores the critical role of the phenolic hydroxyl group. This suggests that the hydroxyl group may act as a key hydrogen bond donor in the binding interaction with the target proteins.

Experimental Protocols

To validate the hypothesized biological activities, the following standard experimental protocols would be employed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Prepare a solution of human recombinant AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Add the test compounds (analogs) at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrates, acetylthiocholine and DTNB.

    • Measure the absorbance of the reaction mixture at 412 nm over time using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assays for D2 and 5-HT2A Receptors
  • Principle: These assays measure the affinity of the test compounds for a specific receptor by assessing their ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

  • Procedure:

    • Prepare cell membrane homogenates from cells expressing the human dopamine D2 or serotonin 5-HT2A receptor.

    • Incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compounds.

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

    • Calculate the percentage of displacement for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This comparative analysis provides a framework for understanding the structure-activity relationships of this compound analogs as potential neuromodulatory agents. The hypothesized data suggests that the size, shape, and electronic properties of the substituent at the 7-position, as well as the hydrogen-bonding capability of the 6-hydroxyl group, are critical determinants of biological activity.

Future research should focus on the synthesis and experimental validation of the proposed analogs to confirm these SAR predictions. Promising compounds should then be advanced to more complex in vitro and in vivo models to assess their functional activity (e.g., agonist vs. antagonist properties), selectivity against a broader panel of CNS targets, and pharmacokinetic properties, including blood-brain barrier permeability. This systematic approach will facilitate the optimization of this promising scaffold for the development of novel CNS therapeutics.

References

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Independent validation of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol activity

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to Validating the Activity of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Introduction: The Quest for Novel Nrf2 Activators

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] The Keap1-Nrf2 signaling pathway has emerged as a critical defense mechanism against this cellular stress.[1] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor protein, Keap1.[3][4] When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and orchestrates the transcription of a suite of cytoprotective genes known as the antioxidant response element (ARE).[4][5][6]

Given its central role in cellular defense, pharmacological activation of the Nrf2 pathway is a highly attractive therapeutic strategy.[7] This has led to the discovery of various Nrf2 activators, which can be broadly categorized into two main classes: electrophilic inducers that covalently modify cysteine residues on Keap1, and non-covalent inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI).[1][2]

This guide focuses on a compound with potential therapeutic relevance: this compound. While its chemical structure is defined, its biological activity remains uncharacterized in public literature.[8][9] The objective of this document is to provide a comprehensive, step-by-step framework for the independent validation of this compound's activity, specifically investigating its potential as an activator of the Nrf2 signaling pathway. We will detail the necessary experimental workflows, propose objective comparisons with established Nrf2 activators, and provide the rationale behind each methodological choice, empowering researchers to rigorously assess this novel molecule.

Comparative Framework: Selecting Benchmark Compounds

To objectively evaluate the efficacy and potency of a novel compound, it is essential to compare its performance against well-characterized alternatives. For validating this compound, we recommend using the following as positive controls:

  • Sulforaphane: An isothiocyanate found in cruciferous vegetables, Sulforaphane is a classic, potent electrophilic Nrf2 activator.[10][11] It serves as an excellent benchmark for the magnitude of Nrf2-dependent gene induction.

  • Curcumin: A natural polyphenol from turmeric, Curcumin is another widely studied Nrf2 activator that also possesses direct ROS-scavenging properties.[7][11] Its inclusion allows for a comparison against a natural product with a multifaceted mechanism.

  • Bardoxolone Methyl (CDDO-Me): A semi-synthetic triterpenoid, it is one of the most potent Nrf2 activators known and has been investigated in clinical trials.[10] It represents a high-potency benchmark.

These comparators will be analyzed alongside this compound in the subsequent experimental workflows.

Experimental Validation Workflow

The following multi-tiered approach provides a logical progression from initial screening to cellular functional validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Gene Confirmation cluster_2 Phase 3: Functional Cellular Outcome A ARE-Luciferase Reporter Assay B Dose-Response & EC50 Determination A->B Quantify Nrf2 transcriptional activity C qRT-PCR for Nrf2 Target Genes (NQO1, HMOX1, GCLC) B->C Validate hits D Western Blot for Protein Expression C->D Confirm downstream effects E Cellular Antioxidant Activity Assay (DCFH-DA) D->E Assess functional impact F Cell Viability/Toxicity Assay E->F Assess cytoprotective effect & safe concentration range

Caption: Workflow for validating Nrf2 activation.

Primary Validation: ARE-Luciferase Reporter Gene Assay

This assay provides a direct and high-throughput method to quantify the transcriptional activity of Nrf2.[5][12] It utilizes a cell line (e.g., human hepatoma HepG2 or MCF7) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple ARE sequences.

Protocol:

  • Cell Seeding: Seed ARE-reporter cells (e.g., AREc32 cells) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (Sulforaphane, Curcumin) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions on a luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold induction. Plot the fold induction against compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

Secondary Validation: Upregulation of Endogenous Nrf2 Target Genes via qRT-PCR

To confirm that the compound activates the Nrf2 pathway endogenously and is not an artifact of the reporter system, it is crucial to measure the mRNA expression of canonical Nrf2 target genes.[4][6]

Selected Target Genes:

  • NQO1 (NAD(P)H Quinone Dehydrogenase 1): A key detoxification enzyme.[13]

  • HMOX1 (Heme Oxygenase 1): An enzyme that catabolizes heme and has antioxidant and anti-inflammatory effects.[13][14]

  • GCLC (Glutamate-Cysteine Ligase Catalytic Subunit): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant.[14]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y, HepG2) to 70-80% confluency. Treat the cells with the test compound and controls at their respective EC50 and 2x EC50 concentrations for various time points (e.g., 6, 12, 24 hours).[6][13]

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[15]

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry with validated primers for NQO1, HMOX1, GCLC, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13][15]

  • Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCq method.[15]

Hypothetical Comparative Data for Nrf2 Target Gene Induction:

CompoundConcentrationNQO1 mRNA Fold Induction (24h)HMOX1 mRNA Fold Induction (24h)
Vehicle Control0.1% DMSO1.0 ± 0.11.0 ± 0.2
This compound 10 µM4.5 ± 0.56.2 ± 0.7
Sulforaphane10 µM8.1 ± 0.910.5 ± 1.1
Curcumin10 µM3.8 ± 0.45.1 ± 0.6
Functional Validation: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to protect cells from an induced state of oxidative stress, providing a functional readout of the upstream Nrf2 activation.[16][17][18] The assay typically uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[17][18]

G A 1. Cells seeded in 96-well plate B 2. Pre-incubate with DCFH-DA probe & Test Compound A->B C 3. Wash to remove extracellular probe B->C D 4. Add Free Radical Initiator (e.g., AAPH) C->D E 5. Kinetic reading of fluorescence (DCF) D->E

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well black, clear-bottom plate and grow to confluency.[17][19]

  • Probe and Compound Loading: Wash the cells with buffer and then incubate with DCFH-DA and the test compound (or Quercetin as a standard) for 60 minutes at 37°C.[16][17]

  • Washing: Gently wash the cells multiple times to remove any probe or compound that has not been taken up.[17][19]

  • Initiation of Oxidative Stress: Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[18]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation ~480 nm, Emission ~530 nm) every 5 minutes for 60 minutes in a plate reader maintained at 37°C.[17][18]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic plot. The antioxidant activity is determined by the degree to which the compound reduces the fluorescence signal compared to the control (cells with initiator but no antioxidant).[18] Results can be expressed as Quercetin Equivalents (QE).[18]

Hypothetical Comparative Data for Cellular Antioxidant Activity:

CompoundConcentration for 50% Inhibition (IC50)
This compound 12.5 µM
Sulforaphane8.0 µM
Curcumin15.0 µM
Quercetin (Standard)5.0 µM

Conclusion

This guide provides a rigorous, multi-faceted workflow for the independent validation of this compound as a potential Nrf2 activator. By progressing from high-throughput reporter assays to the quantification of endogenous gene expression and finally to a functional cellular outcome, researchers can build a comprehensive and robust data package. The inclusion of well-characterized comparator compounds is critical for contextualizing the potency and efficacy of this novel molecule. Successful validation through this framework would establish this compound as a promising candidate for further preclinical development in the vast and therapeutically significant landscape of oxidative stress-related diseases.

References

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A Head-to-Head Comparison of Nrf2 Pathway Activators: Evaluating 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol Against Established Competitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, particularly for diseases rooted in oxidative stress and inflammation, the Keap1-Nrf2 pathway stands out as a pivotal target. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the antioxidant response, orchestrating the expression of a multitude of cytoprotective genes. Its activity is primarily regulated by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation under basal conditions. The disruption of the Keap1-Nrf2 interaction is a promising strategy for upregulating the body's natural defense mechanisms.

This guide introduces 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol , a novel compound with potential for Nrf2 pathway modulation. Due to its nascent stage in discovery, publicly available data on its biological activity is limited. Therefore, this document serves as a forward-looking comparative analysis, pitting it against well-characterized Nrf2 activators: Dimethyl Fumarate (DMF) , Bardoxolone Methyl , and Tranilast . We will delve into their mechanisms of action, compare their known potencies, and provide detailed experimental protocols for a robust head-to-head evaluation.

The Keap1-Nrf2 Signaling Pathway: A Therapeutic Nexus

Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, binds to Nrf2 in the cytoplasm, leading to its continuous ubiquitination and proteasomal degradation.[1][2] This keeps Nrf2 levels low. When cells are exposed to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[1][2] Consequently, newly synthesized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This transcriptional activation results in the production of a battery of protective enzymes and proteins, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).

Pharmaceutical intervention aims to mimic this protective mechanism by either covalently modifying Keap1 or by disrupting the Keap1-Nrf2 protein-protein interaction (PPI).[4][5]

Keap1-Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (E3 Ligase Adaptor) Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activators Nrf2 Activators (e.g., DMF, Bardoxolone Methyl) Activators->Keap1 Inhibition Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes Transcriptional Activation caption Figure 1: The Keap1-Nrf2 Signaling Pathway.

Caption: Figure 1: The Keap1-Nrf2 Signaling Pathway.

Competitor Compound Profiles

A meaningful comparison requires understanding the established players. Here, we profile three known Nrf2 activators.

Dimethyl Fumarate (DMF)
  • Mechanism of Action: DMF is a pro-drug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF). MMF is an electrophile that covalently modifies specific cysteine residues on Keap1, leading to Nrf2 stabilization and activation.[3] While its primary mechanism is Nrf2-dependent, some studies suggest it also has immunomodulatory effects independent of Nrf2.[6]

  • Clinical Relevance: Approved for the treatment of relapsing forms of multiple sclerosis.[7] It is also being investigated for other conditions, including Parkinson's disease.[8]

Bardoxolone Methyl
  • Mechanism of Action: A semi-synthetic triterpenoid, Bardoxolone Methyl is a potent activator of the Nrf2 pathway.[1][9] It also functions as an electrophile, covalently binding to reactive cysteine residues on Keap1.[1][2] Additionally, it has been shown to inhibit the pro-inflammatory NF-κB pathway.[9][10]

  • Clinical Relevance: Has been evaluated in clinical trials for chronic kidney disease (CKD) and pulmonary arterial hypertension.[9][11]

Tranilast
  • Mechanism of Action: Initially developed as an anti-allergic drug, Tranilast has been shown to activate the Nrf2-HO-1 pathway.[12][13] Its electrophilic α,β-unsaturated carbonyl group is believed to be responsible for covalently modifying Keap1, leading to Nrf2 release and subsequent nuclear translocation.[13][14]

  • Clinical Relevance: Used in the treatment of bronchial asthma, keloids, and hypertrophic scars.[13] Its Nrf2-activating properties suggest potential for repurposing in other inflammatory conditions.[15][16]

Quantitative Comparison of Nrf2 Activators

The following table summarizes key comparative data for the established compounds. The data for this compound would be populated upon completion of the experimental protocols outlined below.

CompoundClassMechanism of ActionPotency (ARE Induction EC50)Clinical Status
This compound BenzisoxazolePresumed Keap1-Nrf2 PPI modulator or electrophileTo be determinedInvestigational
Dimethyl Fumarate (as MMF) Fumaric Acid EsterCovalent Keap1 Modifier (Electrophile)~10-20 µM (cell-dependent)Approved for Multiple Sclerosis[7]
Bardoxolone Methyl Synthetic TriterpenoidCovalent Keap1 Modifier (Electrophile)~1-10 nM (cell-dependent)Investigational for CKD, PAH[9][11]
Tranilast Anthranilic Acid DerivativeCovalent Keap1 Modifier (Electrophile)~50-100 µM (cell-dependent)Approved for Asthma, Keloids[13]

Experimental Protocols for Head-to-Head Comparison

To rigorously evaluate the Nrf2-activating potential of this compound against its competitors, a multi-tiered experimental approach is essential.

ARE-Luciferase Reporter Assay

This is the primary screening assay to determine if a compound can induce transcription from an ARE promoter.

Methodology:

  • Cell Line: Use a human cell line stably transfected with a luciferase reporter construct driven by a promoter containing multiple ARE sequences (e.g., HepG2-ARE-Luc).

  • Plating: Plate cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the competitor compounds (DMF, Bardoxolone Methyl, Tranilast) in appropriate cell culture medium. Treat the cells for 18-24 hours.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay). Plot the normalized luminescence against compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

ARE_Luciferase_Workflow A Plate ARE-Luciferase Reporter Cells B Treat with Compounds (Serial Dilutions) A->B C Incubate (18-24h) B->C D Lyse Cells & Add Substrate C->D E Read Luminescence D->E F Data Analysis: Calculate EC50 E->F caption Figure 2: ARE-Luciferase Reporter Assay Workflow.

Caption: Figure 2: ARE-Luciferase Reporter Assay Workflow.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This assay validates the findings from the reporter assay by measuring the upregulation of endogenous Nrf2 target genes.

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., primary human bronchial epithelial cells or a cancer cell line like A549) with the test compounds at their respective EC50 concentrations for 6-12 hours.

  • RNA Extraction: Isolate total RNA from the treated cells using a standard kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the fold change in gene expression for each treatment group relative to a vehicle control using the ΔΔCt method.

Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay

This assay helps to distinguish between electrophilic compounds that modify Keap1 and non-covalent inhibitors that directly block the PPI.

Methodology:

  • Assay Format: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaLISA® assay format. These are homogeneous assays that measure the proximity of two molecules.

  • Reagents: Use recombinant purified Keap1 protein and a peptide corresponding to the Nrf2 binding domain (e.g., a biotinylated Neh2 domain peptide).

  • Assay Procedure:

    • Incubate the Keap1 protein with the test compounds for a defined period.

    • Add the Nrf2 peptide and the detection reagents (e.g., europium-labeled anti-tag antibody and streptavidin-allophycocyanin).

    • Incubate to allow for binding and signal development.

  • Signal Detection: Read the plate on a compatible plate reader.

  • Data Analysis: A decrease in the FRET or AlphaLISA® signal indicates disruption of the Keap1-Nrf2 interaction. Calculate IC50 values for each compound.

Conclusion and Future Directions

While This compound remains an investigational compound, the framework provided in this guide offers a clear and robust path for its evaluation as a potential Nrf2 activator. By systematically comparing its performance in bioassays against established modulators like Dimethyl Fumarate, Bardoxolone Methyl, and Tranilast, researchers can accurately determine its potency, efficacy, and mechanism of action. The provided protocols for ARE reporter, qPCR, and PPI assays represent the gold standard for characterizing novel entrants in this exciting therapeutic space. The resulting data will be crucial in determining whether this novel benzisoxazole derivative can emerge as a viable competitor in the quest to harness the protective power of the Nrf2 pathway.

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Orthogonal Methods for the Confirmation of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. For a compound such as 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, a small molecule with therapeutic potential, relying on a single analytical method for structural confirmation and purity assessment is a significant risk. Orthogonal methods, which are based on different scientific principles, are essential for providing a comprehensive and trustworthy characterization of a new drug candidate.[1][2] This guide provides a detailed comparison of key orthogonal techniques to confirm initial findings on this compound, supported by experimental protocols and illustrative data.

The core principle of an orthogonal approach is to mitigate the risk of overlooking impurities or misinterpreting data due to the inherent limitations of any single analytical technique.[1] Regulatory bodies such as the FDA and EMA strongly advocate for the use of orthogonal methods to build a robust data package for new drug applications.[1]

This guide will explore a scenario where initial analysis of a newly synthesized batch of this compound was performed using High-Performance Liquid Chromatography (HPLC). We will then delve into the application of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy as orthogonal methods to confirm and expand upon the initial HPLC findings.

The Subject Compound: this compound

Chemical Structure
IUPAC Name 7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol[3]
Molecular Formula C11H10F3NO2[3][4]
Molecular Weight 245.20 g/mol [3]

Primary Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture with high precision and accuracy.[5][6][7][8][9] For our hypothetical analysis of this compound, a reversed-phase HPLC method with UV detection was developed.

Illustrative HPLC Data
ParameterResult
Retention Time (Main Peak) 8.52 min
Purity (by Area %) 99.5%
Impurity 1 (Retention Time) 6.21 min (0.3%)
Impurity 2 (Retention Time) 9.87 min (0.2%)

While these initial HPLC results suggest a high degree of purity, they are not definitive. Co-elution of impurities with the main peak or the presence of impurities that do not absorb UV light at the detection wavelength are potential risks. Therefore, orthogonal methods are required for comprehensive validation.

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an additional layer of confirmation by coupling the separation power of HPLC with the mass-resolving capability of mass spectrometry.[10][11] This technique is invaluable for confirming the molecular weight of the main peak and identifying impurities.[10][12]

Causality Behind Experimental Choices

By interfacing the HPLC system with a mass spectrometer, we can obtain mass-to-charge ratio (m/z) information for each eluting peak. This allows for the direct confirmation of the molecular weight of our target compound and provides clues to the identity of any impurities, even those present at trace levels.[13]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

  • LC Conditions: Utilize the same HPLC method as the primary analysis to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract ion chromatograms for the expected m/z of the parent compound and any observed impurities.

Comparative LC-MS Data
Retention Time (min)Observed m/z [M+H]+Calculated m/z [M+H]+Identity
8.52246.0735246.0736This compound
6.21218.0787-Unknown Impurity A
9.87260.0998-Unknown Impurity B

The high-resolution mass spectrometry data confirms the molecular weight of the main peak, providing strong evidence for its identity. The accurate mass measurements of the impurities can be used to propose their elemental compositions, aiding in their structural elucidation.

Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[14][15][16][17][18] It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its connectivity and stereochemistry.[14][15][16]

Causality Behind Experimental Choices

While LC-MS confirms the molecular weight, NMR confirms the specific arrangement of atoms. 1H and 13C NMR spectra provide a unique fingerprint of the molecule.[16][17] 2D NMR experiments, such as COSY and HMBC, can be used to piece together the complete molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1H NMR

    • 13C NMR

    • DEPT-135 (to differentiate between CH, CH2, and CH3 groups)

    • 2D COSY (to identify proton-proton couplings)

    • 2D HMBC (to identify long-range proton-carbon couplings)

  • Data Analysis: Assign all proton and carbon signals and compare them to the expected structure.

Illustrative NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegration/TypeAssignment
1H0.95triplet3H-CH2CH2CH3
1H1.62sextet2H-CH2CH2CH3
1H2.75triplet2H-CH2CH2CH3
1H6.85doublet1HAromatic CH
1H7.50doublet1HAromatic CH
1H9.80singlet1H-OH
13C14.2CH3-CH2CH2CH3-
13C23.5CH2-CH2CH2CH3-
13C32.1CH2-CH2CH2CH3-
13C110-160Multiple SignalsAromatic C, C=N, C-O-
13C121.4 (quartet)CF3-CF3-

The NMR data provides definitive structural confirmation, consistent with the proposed structure of this compound.

Orthogonal Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[19][20][21][22][23] It is an excellent orthogonal method for confirming the presence of key chemical bonds.[20]

Causality Behind Experimental Choices

FTIR analysis complements the data from MS and NMR by confirming the presence of specific functional groups predicted by the structure. The infrared spectrum serves as a molecular fingerprint and can be used for identification and quality control.[22]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Illustrative FTIR Data
Wavenumber (cm-1)IntensityFunctional Group Assignment
3350BroadO-H stretch (hydroxyl group)
2960-2850MediumC-H stretch (aliphatic propyl group)
1620StrongC=N stretch (isoxazole ring)
1580, 1490MediumC=C stretch (aromatic ring)
1300-1100StrongC-F stretch (trifluoromethyl group)

The FTIR spectrum confirms the presence of the hydroxyl, propyl, aromatic, isoxazole, and trifluoromethyl groups, in agreement with the proposed structure.

Visualization of the Orthogonal Workflow

Orthogonal_Workflow cluster_primary Primary Analysis cluster_orthogonal Orthogonal Confirmation cluster_conclusion Final Confirmation HPLC HPLC Analysis LCMS LC-MS (Molecular Weight) HPLC->LCMS Confirms MW of Peaks NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Confirms Structure of Main Peak FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Confirms Functional Groups Confirmed_Structure Confirmed Structure & Purity of This compound LCMS->Confirmed_Structure NMR->Confirmed_Structure FTIR->Confirmed_Structure

Caption: Orthogonal workflow for compound confirmation.

Conclusion

The confirmation of the structure and purity of a novel compound like this compound requires a multi-faceted analytical approach. While HPLC provides excellent initial data on purity and retention, it is the synergistic application of orthogonal methods such as LC-MS, NMR, and FTIR that builds a robust and trustworthy data package. Each technique provides a unique piece of the puzzle, and their collective agreement provides the high degree of confidence required for advancing a compound in the drug development pipeline. This guide underscores the importance of not just generating data, but of a well-reasoned, scientifically sound strategy for analytical characterization, in line with the principles of Quality by Design (QbD) and regulatory expectations.[22][24]

References

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Safety Operating Guide

A Guide to the Proper Disposal of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds throughout their lifecycle is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol (CAS: 194608-88-3), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Pre-Disposal Hazard Assessment

Structural Analysis:

  • Halogenated Organic Compound: The presence of a trifluoromethyl (-CF3) group classifies this molecule as a halogenated organic compound.[1][2] This is a critical determinant for waste segregation, as halogenated wastes have specific disposal requirements, often due to the potential for forming harmful byproducts like dioxins if not incinerated at the correct temperature.[1][3]

  • Benzo[d]isoxazole Core: This heterocyclic aromatic structure suggests potential biological activity and moderate to low water solubility.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group may impart some acidic properties and could influence its reactivity and toxicity.

Based on this analysis, it is prudent to handle this compound with the assumption that it is toxic, an irritant, and environmentally hazardous.[4] All laboratory personnel handling this compound must be trained on the potential hazards and the facility's Chemical Hygiene Plan (CHP).[5][6]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.[4]
Eye Protection Chemical safety goggles or face shieldTo protect eyes from splashes or aerosols.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection As determined by risk assessmentIf handling powders or creating aerosols, use a fume hood.[7] Respirators may be needed for spills.
Waste Segregation: The Critical First Step

Proper segregation is the most important step in laboratory waste management to prevent dangerous reactions and ensure correct disposal.[8][9][10]

Do NOT dispose of this compound down the sink. [3][9]

This compound must be collected as Hazardous Chemical Waste . Specifically, it falls into the Halogenated Organic Waste stream.[1][2]

To prevent accidental mixing, use designated, clearly labeled waste containers.[8][11] Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[2][3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: Have 7-Propyl-3-(trifluoromethyl) benzo[d]isoxazol-6-ol for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form (Solid, Liquid Solution, Contaminated Labware) ppe->assess container Select Compatible, Leak-Proof Hazardous Waste Container assess->container labeling Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List Chemical Constituents & Percentages container->labeling transfer Carefully Transfer Waste into Labeled Container labeling->transfer close_container Securely Close Container transfer->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa pickup Arrange for Pickup by Licensed Hazardous Waste Vendor saa->pickup

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for handling the compound in various forms.

Protocol 3.1: Disposal of Solid (Neat) Compound

  • Container Selection: Choose a sealable, chemically compatible container (e.g., a wide-mouth glass or polyethylene bottle) that is in good condition and free of leaks.[9][12] The original container is often the best choice if it is intact.[13]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[14] The label must include:

    • The words "Hazardous Waste".[14][15]

    • The full chemical name: "this compound".

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.[10]

  • Waste Transfer: In a designated area such as a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a spatula or other appropriate tool to avoid generating dust.

  • Container Closure: Securely cap the container. It must be kept closed at all times except when actively adding waste.[9][16]

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA).[13][15] This area must be near the point of generation and under the control of laboratory personnel.[12] Ensure secondary containment is used to mitigate spills.[9]

Protocol 3.2: Disposal of Solutions Containing the Compound

  • Segregation: As this is a halogenated compound, solutions containing it must be disposed of in a "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated solvents like acetone, hexane, or ethanol unless they are part of the same waste solution.[3]

  • Container and Labeling: Use a designated, properly labeled container for halogenated liquid waste. The label must list all chemical components and their approximate percentages.[1]

  • Waste Transfer: In a chemical fume hood, carefully pour the waste solution into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[17]

  • Closure and Storage: Securely cap the container and return it to the SAA. Ensure it is stored separately from incompatible materials like acids and bases.[13]

Protocol 3.3: Disposal of Contaminated Labware

  • Gross Decontamination: If possible, rinse grossly contaminated items (e.g., glassware, spatulas) with a small amount of a suitable solvent (such as methanol or isopropanol). The resulting rinsate is also considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.[9]

  • Solid Waste: Items that cannot be decontaminated, such as used weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must be disposed of as solid hazardous waste.

  • Containment: Place these items in a sealed, labeled plastic bag or a designated solid waste container. The label should clearly state "Hazardous Waste" and describe the contents (e.g., "Solid waste contaminated with this compound").

  • Storage: Store the container in the SAA for pickup.

Final Disposal and Record Keeping

The ultimate disposal of this hazardous waste must be handled by a licensed environmental services contractor.[10] Your institution's Environmental Health & Safety (EH&S) department will coordinate the pickup from the SAA.

Maintain accurate records of the waste generated.[10] This documentation is a legal requirement and is crucial for audits and regulatory compliance.[12]

By adhering to this guide, you contribute to a culture of safety, ensure compliance with federal and local regulations, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health (OSHA). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

Sources

A Researcher's Guide to the Safe Handling of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The trifluoromethyl group, a common moiety in modern pharmaceuticals, imparts unique chemical properties. While generally considered stable, the presence of this and other functional groups on the benzisoxazole scaffold necessitates a cautious and well-informed approach to handling.[7] This guide aims to establish a robust framework for personal protection to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Given the chemical structure, 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol should be treated as a potentially hazardous substance. Based on data from analogous compounds, potential hazards may include:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[5]

  • Eye Irritation: The compound may cause serious eye irritation.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[5]

A thorough risk assessment should be conducted prior to any experiment, considering the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, heating), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against airborne particles and splashes.[5]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant, anti-static lab coat or a chemical-resistant apron should be worn.Prevents direct skin contact. Double gloving is recommended for handling concentrated solutions or for prolonged tasks.[8] The selection of glove material should be based on chemical compatibility. A lab coat protects against incidental contact.
Respiratory Protection Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the risk of inhaling dust or aerosols. Engineering controls like a fume hood are the preferred method of respiratory protection.[9]
Hand Protection Appropriate protective gloves should be worn to prevent skin exposure.Hands should be washed thoroughly after handling to reduce the risk of accidental ingestion or skin absorption.[5]
Operational and Disposal Plans: A Step-by-Step Guide

Experimental Workflow for Safe Handling

The following protocol provides a step-by-step methodology for the safe handling of this compound.

Preparation and Handling:

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • PPE Donning: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolution: When preparing a solution, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve Compound Slowly in Solvent weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate dispose Dispose of Waste in Halogenated Container decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Disposal Plan:

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10][11]

  • Waste Segregation: Do not mix with non-halogenated organic waste.

  • Container: Use a designated and clearly labeled "Halogenated Organic Waste" container.[10][11] The container should be kept closed when not in use.[10]

  • Labeling: Ensure the waste container is labeled with the full chemical name and the words "Hazardous Waste".[12]

  • Collection: Follow your institution's procedures for hazardous waste collection.

Disposal_Plan start Contaminated Material (Solid, Liquid, PPE) segregate Segregate as Halogenated Waste start->segregate container Place in Labeled 'Halogenated Organic Waste' Container segregate->container store Store Securely in Satellite Accumulation Area container->store request Request Pickup via Institutional EHS store->request end Proper Disposal request->end

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Unknown. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • Angene Chemical. (2025, April 7). Safety Data Sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
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7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.